Sulfo-CY-5.5 NHS ester tripotassium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H42K3N3O16S4 |
|---|---|
Molecular Weight |
1114.4 g/mol |
IUPAC Name |
tripotassium;3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C44H45N3O16S4.3K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |
InChI Key |
POOHULPRLRMLSC-UHFFFAOYSA-K |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Sulfo-CY-5.5 NHS Ester Tripotassium for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Sulfo-CY-5.5 NHS ester tripotassium, a water-soluble, amine-reactive fluorescent dye. It is designed to equip researchers with the essential knowledge to effectively utilize this powerful tool in their experimental workflows, particularly in the realms of fluorescence microscopy, flow cytometry, and in vivo imaging.
Core Concepts: Understanding Sulfo-CY-5.5 NHS Ester
This compound is a sulfonated cyanine (B1664457) dye belonging to the Cy5.5 family. The key features that define its utility in biological research are its high water solubility, reactivity towards primary amines, and its spectral properties in the near-infrared (NIR) range.[1][2][3] The sulfonate groups enhance its hydrophilicity, making it an ideal choice for labeling sensitive proteins and antibodies in aqueous environments without the need for organic co-solvents.[2][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation of the dye to primary amines on biomolecules, forming a stable amide bond.[5] Its fluorescence in the NIR spectrum provides significant advantages for in vivo imaging, as it minimizes background autofluorescence from biological tissues.[3]
Physicochemical and Spectroscopic Properties
The performance of Sulfo-CY-5.5 NHS ester is dictated by its inherent physicochemical and spectral characteristics. These properties are summarized below to aid in experimental design and data interpretation.
| Property | Value | References |
| Molecular Formula | C₄₄H₄₂K₃N₃O₁₆S₄ | [4] |
| Molecular Weight | 1114.37 Da | [4] |
| Appearance | Dark blue solid | [4] |
| Solubility | Good in water, DMSO, and DMF | [4] |
| Excitation Maximum (λ_abs_) | ~675 nm | [4][6] |
| Emission Maximum (λ_em_) | ~694 nm | [4][6] |
| Molar Extinction Coefficient (ε) | ~235,000 M⁻¹cm⁻¹ | [4] |
| Quantum Yield (Φ) | ~0.21 - 0.28 | [2][7][8] |
| Stokes Shift | ~19 nm | [6] |
| Optimal pH Range for Conjugation | 8.0 - 9.0 | [9] |
| pH Insensitivity of Conjugate | pH 4 - 10 | [3] |
Experimental Protocols
Protocol for Antibody Labeling with Sulfo-CY-5.5 NHS Ester
This protocol outlines the steps for the covalent conjugation of Sulfo-CY-5.5 NHS ester to an antibody.
Materials:
-
Antibody or protein of interest (>2 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate solution (pH 8.5-9.0)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody Solution:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If Tris or glycine (B1666218) buffers are present, dialyze the antibody against PBS.[9]
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using the 1 M sodium bicarbonate solution. The final protein concentration should ideally be between 2-10 mg/mL for optimal labeling.[10]
-
-
Prepare the Dye Stock Solution:
-
Conjugation Reaction:
-
A starting molar ratio of 10:1 (dye:protein) is recommended.[9][10] This ratio may need to be optimized for different proteins, with a range of 5:1 to 20:1 being common.[9]
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[9]
-
-
Purification of the Conjugate:
-
Prepare a Sephadex G-25 column according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the labeled antibody with PBS (pH 7.2-7.4). The larger, labeled antibody will elute first, while the smaller, unconjugated dye molecules will be retained.[9]
-
Collect the colored fractions containing the purified conjugate.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for the dye). An optimal DOL is typically between 2 and 10.[9]
-
Storage of the Conjugate:
-
Store the purified conjugate at 4°C for short-term storage (up to two months) in the presence of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide), protected from light.[11] For long-term storage, aliquot and store at -20°C or -80°C.[1]
General Protocol for in vivo Imaging
This protocol provides a general workflow for using Sulfo-CY-5.5 labeled probes for in vivo imaging in a murine model.
Materials:
-
Sulfo-CY-5.5 labeled probe (e.g., antibody, peptide) in a sterile vehicle (e.g., PBS)
-
Anesthetized mice
-
In vivo imaging system with appropriate excitation and emission filters
Procedure:
-
Probe Administration:
-
Administer the labeled probe to the mice, typically via intravenous injection. The optimal dose will need to be determined empirically but is often in the range of 1-2 nmol per mouse.[12]
-
-
Image Acquisition:
-
Acquire a baseline image before injection to assess autofluorescence.
-
Perform whole-body imaging at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[12]
-
Use appropriate filter sets for Cy5.5 (e.g., excitation ~675 nm, emission ~694 nm).
-
-
Ex Vivo Organ Analysis:
-
At the end of the experiment, euthanize the mice and perfuse with saline to remove blood.
-
Dissect the major organs and any tumors.
-
Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the biodistribution of the probe.[12]
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the regions of interest (ROIs) for both the in vivo and ex vivo images.[12]
-
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for labeling antibodies with Sulfo-CY-5.5 NHS ester.
Caption: General workflow for in vivo imaging using a Sulfo-CY-5.5 labeled probe.
Conclusion
This compound is a versatile and robust fluorescent dye that offers significant advantages for the labeling of biomolecules and subsequent imaging applications. Its high water solubility, amine reactivity, and favorable spectral properties make it an invaluable tool for researchers in various fields of life science. By following the detailed protocols and understanding the fundamental principles outlined in this guide, researchers can confidently and effectively integrate this powerful reagent into their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 5. interchim.fr [interchim.fr]
- 6. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
Sulfo-CY-5.5 NHS Ester Tripotassium: A Comprehensive Technical Guide
This guide provides an in-depth overview of Sulfo-CY-5.5 NHS ester tripotassium, a water-soluble, far-red fluorescent dye. It is designed for researchers, scientists, and drug development professionals who utilize fluorescent labeling in their work. The document details the chemical and physical properties, experimental protocols for biomolecule conjugation, and the fundamental reaction mechanisms.
Core Properties and Specifications
Sulfo-CY-5.5 NHS ester is an amine-reactive fluorescent probe belonging to the cyanine (B1664457) dye family.[][2][3] The inclusion of sulfonate groups enhances its water solubility, making it an ideal choice for labeling proteins, antibodies, and other biomolecules directly in aqueous environments without the need for organic co-solvents.[][3][4][5][6] This property is particularly advantageous for sensitive proteins that may denature in the presence of organic solvents.[][4][5][6] The dye is characterized by its bright fluorescence, high photostability, and low autofluorescence in biological samples within the near-infrared (NIR) spectrum.[3][7]
Spectrally, it is similar to other dyes such as Alexa Fluor® 680 and DyLight® 680.[7][8] Its fluorescence is pH-insensitive between pH 4 and 10, adding to its versatility in various biological applications.[8][9][10][11]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₄H₄₂K₃N₃O₁₆S₄ | [][4] |
| Molecular Weight | 1114.37 g/mol | [][4][12] |
| Excitation Maximum (λex) | ~675 nm | [3][4] |
| Emission Maximum (λem) | ~694 nm | [3][4] |
| Molar Extinction Coefficient | ~235,000 M⁻¹cm⁻¹ | [4] |
| Recommended Storage | -20°C, desiccated and protected from light | [][4][12] |
| Solubility | Good in water, DMSO, and DMF | [4][13] |
| Appearance | Dark blue solid | [][4] |
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of Sulfo-CY-5.5 NHS ester to primary amine-containing biomolecules, such as proteins and antibodies.
Preparation of Reagents
a. Protein Solution:
-
The protein should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete with the target protein for reaction with the NHS ester.[9]
-
If the protein solution contains such buffers or other amine-containing stabilizers (e.g., BSA, gelatin), it must be purified by dialysis against PBS.[9]
-
The recommended protein concentration for optimal labeling is between 2-10 mg/mL.[9][14]
-
The pH of the protein solution should be adjusted to 8.3-9.0 using a suitable buffer, such as 1 M sodium bicarbonate, to facilitate the reaction with the primary amines.[9][15]
b. Dye Stock Solution:
-
Prepare a stock solution of Sulfo-CY-5.5 NHS ester by dissolving it in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[14][15] A typical concentration is 10 mM.[14]
-
This stock solution should be prepared fresh before use. If short-term storage is necessary, it can be kept at -20°C for up to two weeks, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.[9]
Conjugation Reaction
-
The optimal molar ratio of dye to protein for most antibodies is typically between 5:1 and 20:1.[9] An initial ratio of 10:1 is often a good starting point.[9] Over-labeling can lead to fluorescence quenching and potential protein precipitation, while under-labeling reduces sensitivity.[9][16]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing or shaking.[14]
-
Incubate the reaction mixture at room temperature for 30-60 minutes in the dark, with continuous gentle mixing.[9]
Purification of the Conjugate
Post-reaction, it is crucial to remove any unreacted or hydrolyzed dye from the labeled protein.[16] Spin columns utilizing gel filtration (e.g., Sephadex G-25) are commonly used for this purpose.[9][16]
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the resin with PBS.[9][16]
-
Sample Loading: Load the entire reaction mixture onto the center of the resin bed.[9][16]
-
Elution: Centrifuge the column to elute the labeled protein. The larger protein-dye conjugate will pass through the column, while the smaller, unconjugated dye molecules are retained by the resin.[16]
-
Collection: The purified conjugate is collected in a clean tube.[16]
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~675 nm (the absorbance maximum for Sulfo-CY-5.5).[9]
-
The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / ((A_280 - A_dye × CF_280) × ε_dye) Where:
-
A_dye is the absorbance at ~675 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at ~675 nm (approx. 235,000 M⁻¹cm⁻¹).
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).
-
Visualizations
Chemical Structure and Reaction Pathway
The following diagrams illustrate the conceptual structure of Sulfo-CY-5.5 NHS ester and the workflow for biomolecule conjugation.
Caption: Conceptual diagram of Sulfo-CY-5.5 NHS ester's key functional moieties.
Caption: Experimental workflow for labeling biomolecules with Sulfo-CY-5.5 NHS ester.
Application in Signaling Pathway Visualization
Sulfo-CY-5.5 NHS ester is instrumental in applications requiring fluorescent detection, such as flow cytometry and fluorescence microscopy.[3] A common use is the labeling of antibodies to visualize specific proteins within cellular systems. The diagram below illustrates this concept.
Caption: Use of a Sulfo-CY-5.5 labeled antibody to detect a cell surface receptor.
References
- 2. medkoo.com [medkoo.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Sulfo-Cyanine 5 NHS ester | AAT Bioquest [aatbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
Sulfo-CY5.5 NHS Ester Tripotassium: A Technical Guide for Advanced Cellular Imaging and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols for Sulfo-CY5.5 NHS ester tripotassium, a near-infrared fluorescent dye crucial for advanced cellular imaging and analysis. The guide is designed to assist researchers in leveraging this powerful tool for antibody and protein labeling to visualize and quantify biological processes.
Core Properties of Sulfo-CY5.5 NHS Ester Tripotassium
Sulfo-CY5.5 NHS ester tripotassium is a highly water-soluble, amine-reactive fluorescent dye. Its near-infrared emission profile makes it particularly well-suited for biological applications, as it minimizes background fluorescence from endogenous cellular components. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, such as the lysine (B10760008) residues on antibodies, forming a stable amide bond.
Quantitative Data Summary
The key quantitative properties of Sulfo-CY5.5 NHS ester tripotassium are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 1114.37 g/mol | [1][2][3][4] |
| Chemical Formula | C44H42K3N3O16S4 | [1][3] |
| CAS Number | 2419286-92-1 | [1][3] |
| Excitation Maximum (λex) | ~675 nm | [3] |
| Emission Maximum (λem) | ~694 nm | [3] |
| Extinction Coefficient | 235,000 M⁻¹cm⁻¹ | [3] |
| Solubility | Water (≥ 50 mg/mL), DMSO (24 mg/mL) | [1] |
Experimental Protocols
This section details the methodologies for key experiments involving Sulfo-CY5.5 NHS ester tripotassium, from antibody conjugation to its application in immunofluorescence imaging.
Antibody Labeling with Sulfo-CY5.5 NHS Ester
This protocol outlines the steps for the covalent conjugation of Sulfo-CY5.5 NHS ester to an antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Sulfo-CY5.5 NHS ester tripotassium
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[5] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
Prepare the Dye Stock Solution: Allow the vial of Sulfo-CY5.5 NHS ester to warm to room temperature. Dissolve the dye in DMSO to a concentration of 10 mg/mL.[6] This solution should be prepared fresh.
-
Labeling Reaction: While gently stirring, add the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is recommended.[6] Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[5]
-
Determination of Degree of Labeling (DOL): The DOL, the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for the dye).
Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a Sulfo-CY5.5-labeled primary antibody for direct immunofluorescence staining of a target protein in cultured cells.
Materials:
-
Cultured cells on coverslips or in an imaging plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Sulfo-CY5.5-labeled primary antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Fixation: Culture cells to the desired confluency. Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[7]
-
Permeabilization: Wash the cells three times with PBS. If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.[9]
-
Primary Antibody Incubation: Dilute the Sulfo-CY5.5-labeled primary antibody in the blocking buffer. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Washing: Wash the cells three times with PBS to remove unbound antibodies.
-
Counterstaining: If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope or a confocal microscope with appropriate filter sets for Sulfo-CY5.5 (Excitation: ~675 nm, Emission: ~694 nm) and the counterstain.
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language to illustrate experimental and biological processes.
Experimental Workflow: Antibody Labeling and Purification
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[10][11] Its dysregulation is implicated in various cancers. Immunofluorescence using antibodies targeting EGFR or its downstream components is a common method to study this pathway. A Sulfo-CY5.5-labeled anti-EGFR antibody could be used to visualize the receptor's localization and trafficking.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 4. åå [yeasen.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. biotium.com [biotium.com]
- 8. usbio.net [usbio.net]
- 9. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
An In-Depth Technical Guide to Sulfo-CY5.5 NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo-CY5.5 NHS ester tripotassium, a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development. This document details its spectral properties, chemical characteristics, and provides step-by-step protocols for its application in bioconjugation, cellular imaging, and in vivo studies.
Core Properties of Sulfo-CY5.5 NHS Ester Tripotassium
Sulfo-CY5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye. The presence of sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and antibodies that may be sensitive to organic solvents. Its emission in the near-infrared spectrum minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging applications.
Spectral and Physicochemical Characteristics
The key quantitative data for Sulfo-CY5.5 NHS ester tripotassium are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 675 nm | [1] |
| Emission Maximum (λem) | 694 nm | [1] |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | [1] |
| Molecular Weight | ~1000.09 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Reactivity | Primary amines | [1] |
Bioconjugation with Sulfo-CY5.5 NHS Ester
The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-CY5.5 readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) to form stable amide bonds. This reaction is fundamental to the labeling of biomolecules for various downstream applications.
Experimental Protocol: Antibody Labeling
This protocol provides a general guideline for the conjugation of Sulfo-CY5.5 NHS ester to an antibody. Optimization may be required for specific antibodies and applications.[2][3][4]
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Sulfo-CY5.5 NHS ester tripotassium
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody Solution: Dialyze the antibody against 1X PBS (pH 7.2-7.4) to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. The optimal pH for the labeling reaction is between 8.0 and 9.0.[2]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[2]
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[2]
-
Slowly add the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[3]
-
Equilibrate the column with 1X PBS.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will elute first as it is larger than the free dye.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and 675 nm (for Sulfo-CY5.5). An optimal DOL is typically between 2 and 7.[2]
-
Applications in Cellular and In Vivo Imaging
Sulfo-CY5.5 NHS ester-conjugated biomolecules are powerful tools for a range of imaging applications, from visualizing cellular structures to tracking the biodistribution of therapeutic agents in vivo.
Experimental Protocol: Immunofluorescence Microscopy of EGFR in Cancer Cells
This protocol describes the use of a Sulfo-CY5.5-labeled anti-EGFR antibody for imaging Epidermal Growth Factor Receptor (EGFR) in cancer cells.[5]
Materials:
-
Cancer cells expressing EGFR (e.g., SCC-1)
-
Sulfo-CY5.5-labeled anti-EGFR antibody (e.g., Cetuximab-Cy5.5)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Culture EGFR-positive cancer cells on coverslips or in imaging-compatible plates.
-
Cell Treatment: Incubate the cells with the Sulfo-CY5.5-labeled anti-EGFR antibody (e.g., 1 µg/mL in complete media without phenol (B47542) red) for 1 hour at 37°C to allow for receptor binding and internalization.[5]
-
Washing: Wash the cells three times with PBS to remove unbound antibody.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization (Optional): If imaging intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Nuclear Staining: Counterstain the cell nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm).
Experimental Protocol: In Vivo Tumor Imaging
This protocol outlines a general procedure for in vivo imaging of tumors using a Sulfo-CY5.5 labeled targeting molecule, such as an antibody or nanoparticle.[6]
Materials:
-
Animal model with established tumors (e.g., subcutaneous xenografts in mice)
-
Sulfo-CY5.5 labeled targeting molecule
-
Sterile PBS
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Probe Administration: Dilute the Sulfo-CY5.5 labeled probe to the desired concentration in sterile PBS. A typical dose for an antibody-based probe is 1-2 nmol per mouse, administered via intravenous (i.v.) tail vein injection in a volume of 100-200 µL.[6]
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess autofluorescence.
-
Image the animals at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[6]
-
Use an appropriate filter set for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~680 nm).[6]
-
-
Ex Vivo Organ Analysis (Optional):
-
At the end of the in vivo imaging study, euthanize the animals.
-
Perfuse with saline to remove blood from the organs.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart) and image them ex vivo to confirm the in vivo findings and quantify the biodistribution of the probe.[6]
-
Visualization of Experimental Workflows and Signaling Pathways
Chemical Structure and Labeling Reaction
Caption: Reaction of Sulfo-CY5.5 NHS ester with a primary amine on a biomolecule.
Experimental Workflow for Immunofluorescence
Caption: Step-by-step workflow for immunofluorescence staining.
EGFR Signaling Pathway in Cancer
References
- 1. Near-infrared optical imaging of epidermal growth factor receptor in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Optical imaging predicts tumor response to anti-EGFR therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Aqueous Advantage: A Technical Guide to Sulfo-CY5.5 NHS Ester Water Solubility and Application
For Immediate Release
This technical guide provides an in-depth analysis of the water solubility and practical application of Sulfo-CY5.5 NHS ester for researchers, scientists, and professionals in drug development. The inherent aqueous solubility of this fluorophore simplifies bioconjugation protocols, particularly for sensitive proteins, by eliminating the need for organic co-solvents.
Core Properties and Solubility Profile
Sulfo-CY5.5 NHS ester is a sulfonated, amine-reactive fluorescent dye designed for the covalent labeling of biomolecules. The inclusion of sulfonate groups significantly enhances its hydrophilicity, rendering it highly soluble in aqueous solutions. This property is critical for conjugation reactions with proteins that may be sensitive to denaturation by organic solvents. While specific quantitative solubility values are not extensively published, its solubility is consistently described as "good" to "very good" in water across various supplier technical data sheets.[1][][3] It is also soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][][3]
| Property | Value | Reference(s) |
| Molecular Formula | C44H42N3K3O16S4 | [1][] |
| Molecular Weight | ~1114.37 g/mol | [1][] |
| Excitation Maximum (λex) | ~675 nm | [][4] |
| Emission Maximum (λem) | ~694 nm | [][4] |
| Extinction Coefficient | ~190,000 - 235,000 cm⁻¹M⁻¹ | [][4] |
| Appearance | Dark blue solid | [][3] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [5] |
| Target Functionality | Primary amines (-NH2) | [5] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. Can be transported at ambient temperature for up to 3 weeks.[1][][3] |
Key Advantages of Aqueous Solubility
The high water solubility of Sulfo-CY5.5 NHS ester offers several advantages in bioconjugation workflows. It allows for direct dissolution in aqueous buffers, which is ideal for labeling sensitive proteins that could be denatured by the presence of organic co-solvents.[1][][6] This simplifies the experimental setup and minimizes potential artifacts arising from solvent-induced conformational changes in the target biomolecule.
Experimental Protocol: Aqueous Labeling of Proteins
This protocol outlines a general procedure for the covalent labeling of proteins with Sulfo-CY5.5 NHS ester in an aqueous environment.
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.3-8.5.[7][8] The optimal pH for the reaction between the NHS ester and primary amines is slightly basic.[7][8] Ensure the protein concentration is in the range of 2-10 mg/mL for efficient labeling.[9] Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.[10]
-
Sulfo-CY5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in an appropriate solvent. While the dye is water-soluble, preparing a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) is a common practice to facilitate accurate addition to the reaction mixture.[9] Alternatively, for protocols requiring a completely aqueous environment, the dye can be dissolved directly in the reaction buffer.
2. Conjugation Reaction:
-
Calculate the required amount of Sulfo-CY5.5 NHS ester. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point, with the optimal ratio determined empirically for each specific protein.[9]
-
Add the calculated volume of the Sulfo-CY5.5 NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C, protected from light.[7]
3. Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and hydrolysis byproducts. Size exclusion chromatography, such as a Sephadex G-25 column, is a common and effective method for this purification.[9]
-
Collect the fractions containing the protein-dye conjugate, which can be identified by its color and by measuring absorbance at 280 nm (for the protein) and ~675 nm (for the Sulfo-CY5.5 dye).
4. Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance measurements of the purified conjugate.
Stability and Storage
Proper handling and storage are crucial to maintain the reactivity of the Sulfo-CY5.5 NHS ester. The compound should be stored at -20°C in a desiccated environment and protected from light.[1][][3] When preparing stock solutions in solvents like DMSO, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[9] Aqueous stock solutions should be prepared fresh and used promptly, as the NHS ester is susceptible to hydrolysis in aqueous environments, with the rate of hydrolysis increasing with pH.[7]
Conclusion
The excellent water solubility of Sulfo-CY5.5 NHS ester makes it a valuable tool for the fluorescent labeling of biomolecules, particularly proteins that are incompatible with organic solvents. Its use in purely aqueous reaction conditions simplifies experimental protocols and helps to preserve the native conformation and function of the target molecules. By following the outlined protocols and handling guidelines, researchers can achieve efficient and reliable conjugation for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][][6]
References
A Technical Guide to Sulfo-CY-5.5 NHS Ester: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-CY-5.5 N-hydroxysuccinimide (NHS) ester is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research for the labeling of various biomolecules.[1][2] As a member of the cyanine (B1664457) dye family, it exhibits excellent photostability, a high extinction coefficient, and strong near-infrared (NIR) fluorescence, making it an ideal tool for a range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[2][3] The presence of sulfonate groups enhances its water solubility, enabling conjugation reactions in aqueous environments without the need for organic co-solvents, which is particularly beneficial for sensitive proteins and antibodies.[][5] This technical guide provides an in-depth overview of the core mechanism of action of Sulfo-CY-5.5 NHS ester, detailed experimental protocols, and key quantitative data to empower researchers in their experimental design and execution.
Core Mechanism of Action: Covalent Amide Bond Formation
The primary mechanism of action of Sulfo-CY-5.5 NHS ester lies in its ability to form a stable covalent amide bond with primary amines.[3][6][7] The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily undergoes nucleophilic substitution with the amino groups (-NH2) present on biomolecules such as proteins (at the N-terminus and the side chain of lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[6][7]
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the primary amine nitrogen atom on the carbonyl carbon of the NHS ester. This leads to the formation of an unstable tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the Sulfo-CY-5.5 dye and the target molecule. This reaction is most efficient under slightly alkaline conditions, typically at a pH of 8.0 to 9.0.[8] At this pH, a significant proportion of the primary amines are deprotonated and thus more nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[9]
Figure 1: Reaction of Sulfo-CY-5.5 NHS ester with a primary amine.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Sulfo-CY-5.5 NHS ester and typical reaction parameters for successful bioconjugation.
| Property | Value | Reference |
| Excitation Maximum (λmax) | ~675 nm | [2][7][10] |
| Emission Maximum (λmax) | ~694 nm | [2][7][10] |
| Molar Extinction Coefficient (ε) | ~190,000 - 235,000 M⁻¹cm⁻¹ | [3][10] |
| Molecular Weight | ~1000.09 - 1114.37 g/mol | [3][][10] |
| Quantum Yield | High (exact value not consistently reported) | [2] |
| Solubility | Good in water, DMSO, DMF | [3][][7] |
| pH Sensitivity | Insensitive from pH 4 to 10 | [3][7] |
Table 1: Physicochemical and Spectroscopic Properties of Sulfo-CY-5.5 NHS Ester
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 8.0 - 9.0 | Optimal for deprotonation of primary amines and stability of the NHS ester.[8] |
| Molar Excess of Dye | 2 to 10-fold | The optimal ratio depends on the protein and desired degree of labeling.[8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Avoid buffers containing primary amines (e.g., Tris or glycine).[6][8] |
| Reaction Time | 1 hour to overnight | Dependent on temperature and desired degree of labeling.[6][11] |
| Reaction Temperature | Room Temperature (or 4°C for longer incubations) | [6][11] |
| Solvent for Stock Solution | DMSO or DMF | Amine-free DMF is preferred.[6] |
Table 2: Recommended Reaction Conditions for Labeling with Sulfo-CY-5.5 NHS Ester
Experimental Protocols
A generalized protocol for labeling a protein with Sulfo-CY-5.5 NHS ester is provided below. It is important to note that this protocol may require optimization for specific proteins and applications.[8]
Materials
-
Protein to be labeled (in a primary amine-free buffer like PBS)
-
Sulfo-CY-5.5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure
-
Preparation of Protein Solution:
-
Preparation of Dye Stock Solution:
-
Dissolve the Sulfo-CY-5.5 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[11] This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[8]
-
Elute with PBS and collect the fractions containing the fluorescently labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-CY-5.5).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Figure 2: A typical experimental workflow for labeling proteins.
Applications in Research and Drug Development
The unique properties of Sulfo-CY-5.5 NHS ester make it a valuable tool in various research and development areas:
-
Fluorescence Microscopy: Its bright, far-red emission is ideal for high-contrast imaging of cellular structures with minimal autofluorescence from biological samples.[2][3]
-
Flow Cytometry: The distinct spectral properties of Sulfo-CY-5.5 allow for accurate cell sorting and analysis in multicolor experiments.[2]
-
In Vivo Imaging: The near-infrared fluorescence enables deep tissue imaging with reduced light scattering and absorption by biological tissues, making it suitable for non-invasive in vivo studies.[1][][5]
-
Bioconjugation and Molecular Probes: It is widely used to label antibodies, proteins, and nucleic acids for use in immunoassays, fluorescence-based bioanalytical assays, and to study molecular interactions.[1][2]
Conclusion
Sulfo-CY-5.5 NHS ester is a versatile and robust fluorescent probe for the labeling of biomolecules. Its water-solubility, high fluorescence intensity in the near-infrared spectrum, and specific reactivity towards primary amines make it an invaluable reagent for a multitude of applications in life sciences and drug development. Understanding its core mechanism of action and optimizing labeling protocols are crucial for generating reliable and high-quality data in fluorescence-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. vectorlabs.com [vectorlabs.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 11. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to the Amine-Reactive Properties of Sulfo-CY5.5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sulfo-Cyanine5.5 N-hydroxysuccinimidyl (NHS) ester, a water-soluble, near-infrared (NIR) fluorescent dye designed for the covalent labeling of biomolecules. We will explore its core amine-reactive properties, reaction kinetics, and provide detailed protocols for its application in bioconjugation, a critical process in drug development, diagnostics, and advanced biological imaging.
Core Properties and Reaction Chemistry
Sulfo-CY5.5 is a member of the cyanine (B1664457) dye family, characterized by its bright fluorescence and high photostability in the near-infrared spectrum.[1] The key features of the Sulfo-CY5.5 NHS ester are its sulfonated cyanine core and the amine-reactive NHS ester group.
-
Sulfonated Core: The presence of sulfonate (SO₃⁻) groups confers excellent water solubility to the dye.[2] This is a significant advantage for labeling sensitive proteins, such as antibodies, which may denature in the presence of the organic co-solvents required for non-sulfonated dyes.[3] This property allows for conjugation reactions to be performed in purely aqueous buffers.[1][4]
-
NHS Ester Group: The N-hydroxysuccinimidyl ester is a highly efficient reactive group for targeting primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[5] The reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond, covalently attaching the dye to the target biomolecule.[6]
Reaction Mechanism
The conjugation reaction is highly dependent on pH. The primary amine on the biomolecule must be in a deprotonated, nucleophilic state to attack the carbonyl carbon of the NHS ester. This process releases N-hydroxysuccinimide as a byproduct.
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This reaction cleaves the NHS group, rendering the dye inactive. The rate of hydrolysis increases significantly with pH.[7][8][9] Therefore, careful control of reaction conditions is essential for maximizing labeling efficiency.
Quantitative Data and Reaction Parameters
For successful and reproducible bioconjugation, it is crucial to understand the physicochemical properties of the dye and the optimal reaction conditions.
Table 1: Physicochemical and Spectral Properties of Sulfo-CY5.5 NHS Ester
| Property | Value | Reference(s) |
| Molecular Formula | C₄₄H₄₂N₃K₃O₁₆S₄ | [6] |
| Molecular Weight | 1114.37 g/mol | [6][10] |
| CAS Number | 2419286-92-1 | [4][6] |
| Appearance | Dark blue solid | [6][10] |
| Solubility | Good in Water, DMSO, DMF | [4][6][10] |
| Maximum Excitation (λex) | 675 nm | [1][4][6] |
| Maximum Emission (λem) | 694 nm | [1][4][6] |
| Molar Extinction Coeff. (ε) | ~211,000 - 235,000 M⁻¹cm⁻¹ | [4][6] |
| Fluorescence Quantum Yield (Φ) | 0.21 | [4] |
| Storage (Solid) | -20°C, desiccated and protected from light | [4][11] |
Table 2: Hydrolysis Stability of the NHS Ester Functional Group
The primary competing reaction is the hydrolysis of the NHS ester. The stability is highly pH-dependent. The data below represents the general stability of the NHS ester functional group in aqueous solutions.
| pH | Approximate Half-life | Reference(s) |
| 7.0 | 4 - 5 hours | [8][9][12] |
| 8.0 | 1 hour | [8][9][12] |
| 8.6 | 10 minutes | [8][9][12] |
Table 3: Recommended Parameters for Protein Conjugation
| Parameter | Recommendation | Rationale & Reference(s) |
| Target Functional Group | Primary Amines (-NH₂) | The NHS ester specifically reacts with primary amines found on lysine residues and the N-terminus of proteins.[5] |
| Optimal Reaction pH | 8.0 - 9.0 | Balances the need for deprotonated amines for reaction with the increasing rate of NHS ester hydrolysis at higher pH. A common starting point is pH 8.3-8.5.[7] |
| Recommended Buffers | Phosphate-buffered saline (PBS), Sodium Bicarbonate, Borate | These buffers are effective in the optimal pH range and are free of competing primary amines. |
| Buffers to Avoid | Tris (e.g., TBS), Glycine | These buffers contain primary amines that will compete with the target protein for reaction with the dye, significantly reducing labeling efficiency.[7] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This ratio should be optimized for each specific protein. Over-labeling can affect protein function, while under-labeling reduces signal.[4] |
| Reaction Time | 1 - 2 hours | Typically sufficient for the reaction to proceed to completion at room temperature. |
| Reaction Temperature | Room Temperature (20-25°C) | A convenient temperature that provides a suitable reaction rate without denaturing most proteins. |
Detailed Experimental Protocol: Antibody Labeling
This protocol provides a general workflow for conjugating Sulfo-CY5.5 NHS ester to an antibody. Optimization may be required for specific proteins and desired degrees of labeling (DOL).
Step 1: Preparation of Reagents
-
Protein Preparation:
-
The protein solution must be in an amine-free buffer, such as 1X PBS or 0.1 M sodium bicarbonate. If the protein is in a buffer containing Tris or glycine, it must be exchanged into a suitable conjugation buffer via dialysis or a desalting column.
-
Adjust the pH of the protein solution to 8.3 - 8.5.
-
For optimal labeling, the protein concentration should be at least 2 mg/mL.[4]
-
-
Dye Stock Solution Preparation:
-
Allow the vial of Sulfo-CY5.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Prepare the dye stock solution immediately before use, as the NHS ester is susceptible to hydrolysis.[10]
-
Dissolve the dye in anhydrous dimethylsulfoxide (DMSO) or water to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
-
Step 2: Conjugation Reaction
-
Initiate the Reaction:
-
While gently stirring or vortexing the protein solution, add the calculated volume of the Sulfo-CY5.5 NHS ester stock solution. The volume of organic solvent (DMSO) should not exceed 10% of the total reaction volume.
-
The amount of dye to add is determined by the desired dye:protein molar ratio (typically starting at 10:1).
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rotation can continue during this time.
-
Step 3: Purification of the Conjugate
-
Separate Conjugate from Free Dye:
-
It is critical to remove any unreacted, hydrolyzed dye, as its presence will interfere with accurate characterization.
-
The most common purification method is size-exclusion chromatography using a gel filtration column (e.g., Sephadex G-25).[4] The larger, labeled protein will elute first, followed by the smaller, free dye molecules.
-
Alternatively, dialysis can be used for larger sample volumes.
-
Step 4: Characterization and Storage
-
Determine Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein) can be calculated using absorbance measurements from a spectrophotometer.
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Sulfo-CY5.5).
-
The DOL can be calculated using the Beer-Lambert law with appropriate correction factors for the dye's absorbance at 280 nm.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Adding a carrier protein like BSA (0.1%) and a preservative like sodium azide (B81097) (2 mM) can improve stability.[8]
-
Applications in Research and Drug Development
The ability to covalently attach the bright, NIR fluorescence of Sulfo-CY5.5 to biomolecules makes it a valuable tool in several fields:
-
In Vivo Imaging: The NIR emission profile (694 nm) is ideal for deep-tissue in vivo imaging, as it minimizes absorbance and autofluorescence from biological tissues.[1][6][10]
-
Fluorescence Microscopy & Flow Cytometry: Labeled antibodies and proteins are widely used as detection reagents in techniques like immunofluorescence, flow cytometry, and western blotting.
-
Drug Delivery and Targeting: Fluorescently labeling drug candidates or delivery vehicles allows for the visualization and tracking of their biodistribution and cellular uptake.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. Blocked IP Address | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. ibiantech.com [ibiantech.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nanocomposix.com [nanocomposix.com]
A Technical Guide to the Storage and Stability of Sulfo-CY-5.5 NHS Ester Tripotassium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the proper storage, stability, and handling of Sulfo-CY-5.5 NHS ester tripotassium, a water-soluble, far-red fluorescent dye commonly used for labeling biomolecules. Adherence to these guidelines is crucial for ensuring the reactivity and performance of the dye in sensitive applications such as protein and antibody conjugation for in vivo imaging and other fluorescence-based assays.
Core Concepts: Storage and Handling
Sulfo-CY-5.5 NHS ester is an amine-reactive dye, making it susceptible to degradation by moisture. The N-hydroxysuccinimide (NHS) ester group readily hydrolyzes in aqueous solutions, particularly at neutral to basic pH, which diminishes its ability to conjugate to primary amines on target biomolecules. Therefore, stringent control over storage and handling conditions is paramount.
Solid Form Storage and Stability
Proper storage of the lyophilized powder is critical for maintaining its long-term reactivity.
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-term | -20°C | Up to 12 months[1][] | Must be stored in a desiccated environment and protected from light.[1][] |
| Short-term | 0 - 4°C | Days to weeks | Dry, dark conditions are essential.[3] |
| Transportation | Ambient | Up to 3 weeks | Should be protected from prolonged light exposure.[1][] |
Upon receipt, it is recommended to store the vial at -20°C in a desiccator. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.
Solution Storage and Stability
Once reconstituted, the stability of Sulfo-CY-5.5 NHS ester decreases significantly. The primary degradation pathway in solution is the hydrolysis of the NHS ester.
| Solution Type | Solvent | Temperature | Duration | Key Considerations |
| Stock Solution | Anhydrous DMSO or DMF | -20°C | Up to 2 weeks[4] | Must be protected from moisture and light. Avoid repeated freeze-thaw cycles.[4] |
| Stock Solution | Anhydrous DMSO or DMF | -80°C | Up to 6 months[5] | Sealed storage, away from moisture and light is critical.[5] |
| Aqueous Working Solution | Reaction Buffer (pH 7.2-8.5) | Room Temperature | Use immediately | NHS esters hydrolyze rapidly in aqueous solutions.[6] |
For optimal performance, it is strongly recommended to prepare stock solutions fresh and use them promptly. If storage is necessary, aliquot the stock solution into single-use vials to minimize contamination and degradation from repeated handling.
Experimental Protocols
The following protocols provide a general framework for the use of Sulfo-CY-5.5 NHS ester in labeling proteins and antibodies. Optimization may be required for specific applications.
Protein and Antibody Labeling Workflow
The general workflow for labeling proteins and antibodies with Sulfo-CY-5.5 NHS ester involves preparation of the biomolecule and dye, the conjugation reaction, and subsequent purification of the labeled conjugate.
Detailed Protocol for Antibody Labeling
This protocol is a representative example for labeling an IgG antibody.
1. Reagent Preparation
-
Antibody Solution:
-
The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.
-
The recommended antibody concentration is 2-10 mg/mL.[7]
-
Adjust the pH of the antibody solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate.[4]
-
-
Dye Stock Solution:
-
Allow the vial of Sulfo-CY-5.5 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][8] This solution should be prepared fresh.
-
2. Conjugation Reaction
-
Dye-to-Antibody Ratio:
-
Reaction:
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]
-
3. Purification
-
Separation:
-
Remove unreacted dye and byproducts using size-exclusion chromatography, such as a Sephadex G-25 column.[4]
-
Elute with PBS (pH 7.2-7.4).
-
Collect the fractions containing the labeled antibody, which can be identified by their color.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 675 nm (A675).[11]
-
Calculate the concentration of the antibody and the dye using the following equations:
-
Antibody Concentration (M) = [A280 - (A675 * CF280)] / ε_protein
-
Dye Concentration (M) = A675 / ε_dye
-
Where:
-
-
Degree of Labeling (DOS) = Dye Concentration / Antibody Concentration
-
Signaling Pathway and Logical Relationships
The fundamental chemical reaction underlying the labeling process is the formation of a stable amide bond between the NHS ester of the dye and a primary amine on the target biomolecule.
Conclusion
The successful application of this compound is highly dependent on its proper storage and handling to prevent degradation. By following the guidelines outlined in this technical guide, researchers can ensure the integrity and reactivity of the dye, leading to reliable and reproducible results in their labeling experiments. Careful optimization of reaction conditions, particularly the dye-to-protein ratio, is essential for achieving the desired degree of labeling and preserving the function of the biomolecule.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. medkoo.com [medkoo.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. mesoscale.com [mesoscale.com]
- 11. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
A Technical Guide to Sulfo-CY-5.5 NHS Ester Tripotassium for In Vivo Near-Infrared (NIR) Imaging
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of Sulfo-CY-5.5 NHS ester tripotassium, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. It covers the core properties of the dye, detailed protocols for conjugation and imaging, and visual representations of experimental workflows and relevant biological pathways.
Core Concepts and Properties
This compound is a water-soluble, amine-reactive fluorescent dye designed for the stable labeling of biomolecules.[1][2][3][4] Its sulfonated nature enhances its hydrophilicity, making it particularly suitable for labeling proteins like antibodies and other biomolecules in aqueous environments without the need for organic co-solvents.[4][5][6] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent conjugation to primary amines (-NH2) present on proteins, peptides, and other molecules.[3]
The dye's fluorescence in the NIR spectrum (approximately 700-900 nm) is a key advantage for in vivo imaging. This is because biological tissues have lower light absorption and autofluorescence in this window, enabling deeper tissue penetration and a higher signal-to-background ratio compared to visible light fluorophores.[5] These properties make Sulfo-CY-5.5 conjugates ideal for non-invasive imaging of biological processes in living animals.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various sources.
| Property | Value | Citations |
| Excitation Maximum (λex) | ~675 nm | [5][6] |
| Emission Maximum (λem) | ~694 nm | [5][6] |
| Molar Extinction Coefficient | ~235,000 M⁻¹cm⁻¹ | [6] |
| Molecular Weight | ~1114.37 g/mol | [6] |
| Solubility | Good in water, DMF, and DMSO | [6] |
| Purity | ≥95% (typically by HPLC-MS) | [6] |
| Storage Conditions | -20°C in the dark, desiccated | [2][4] |
Experimental Protocols
Antibody Conjugation with Sulfo-CY-5.5 NHS Ester
This protocol details the steps for conjugating Sulfo-CY-5.5 NHS ester to an antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Stir plate and stir bars
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Ensure the antibody solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, dialyze the antibody against PBS.
-
-
Prepare the Dye Solution:
-
Allow the vial of Sulfo-CY-5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
-
Labeling Reaction:
-
While gently stirring the antibody solution, slowly add the dye solution.
-
The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific antibody and desired degree of labeling. A common starting point is a 10:1 molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a Sephadex G-25 column according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The first colored band to elute is the labeled antibody, while the second, slower-moving band is the free, unconjugated dye.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for the dye).
-
In Vivo NIR Imaging Protocol
This protocol provides a general workflow for in vivo imaging in a tumor-bearing mouse model using a Sulfo-CY-5.5-labeled antibody.
Materials:
-
Mice bearing tumors of interest
-
Sulfo-CY-5.5-labeled antibody conjugate
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence detection
Procedure:
-
Animal Preparation:
-
To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane (B1672236) and place it in the imaging chamber. Maintain anesthesia throughout the imaging session.
-
-
Probe Administration:
-
Dilute the Sulfo-CY-5.5-labeled antibody conjugate to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.
-
Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.
-
-
Image Acquisition:
-
Acquire a baseline image before injecting the probe to assess background autofluorescence.
-
Perform whole-body imaging at predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.
-
Use appropriate filter sets for Sulfo-CY-5.5 (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).
-
Set the exposure time, binning, and f-stop to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Organ Analysis (Optional):
-
After the final imaging session, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the organs.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart) and image them ex vivo to confirm the in vivo findings and determine the biodistribution of the probe.
-
Visualizations
Experimental Workflow for In Vivo Imaging
Caption: Workflow for in vivo NIR imaging using a Sulfo-CY-5.5 labeled probe.
Representative Signaling Pathway: EGFR Signaling
While Sulfo-CY-5.5 NHS ester can be conjugated to various targeting moieties, antibodies against cell surface receptors are common. The following diagram illustrates a simplified EGFR signaling pathway, a frequent target in cancer imaging and therapy.
References
- 1. Fluorescence lifetime cross correlation spectroscopy resolves EGFR and antagonist interaction in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disconnecting the Yin and Yang Relation of Epidermal Growth Factor Receptor (EGFR)-Mediated Delivery: A Fully Synthetic, EGFR-Targeted Gene Transfer System Avoiding Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Near-Infrared Fluorescence Imaging of Apoptosis Using Histone H1-Targeting Peptide Probe after Anti-Cancer Treatment with Cisplatin and Cetuximab for Early Decision on Tumor Response - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-CY-5.5 NHS Ester: A Water-Soluble Alternative to Cy5.5® for Near-Infrared Biomedical Imaging and Diagnostics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of biomedical research, the use of near-infrared (NIR) fluorescent dyes is indispensable for a variety of applications, from in vivo imaging to highly sensitive immunoassays. Among these, cyanine (B1664457) dyes, particularly Cy5.5®, have gained prominence due to their favorable spectral properties in a region where biological tissue exhibits minimal autofluorescence. This technical guide provides a comprehensive overview of Sulfo-CY-5.5 NHS ester, a sulfonated analog of Cy5.5® NHS ester, highlighting its advantages, chemical properties, and detailed protocols for its application. The inclusion of sulfonate groups significantly enhances the water solubility of the dye, offering a key advantage in bioconjugation reactions.[1][][3]
Core Concepts: The Significance of Sulfonation
The primary distinction between Sulfo-CY-5.5 NHS ester and its non-sulfonated counterpart, Cy5.5® NHS ester, lies in the presence of sulfonate (-SO3-) groups on the indocyanine core structure of the former.[1][3] This chemical modification imparts a net negative charge and significantly increases the hydrophilicity of the molecule.[1] The practical implications of this enhanced water solubility are substantial for researchers:
-
Improved Aqueous Solubility: Sulfo-CY-5.5 NHS ester dissolves readily in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive proteins such as antibodies.[][4][5]
-
Reduced Aggregation: The sulfonate groups help to prevent the aggregation of the dye molecules and their conjugates in aqueous environments, leading to more consistent and reliable labeling.[3]
-
Lower Non-Specific Binding: The increased hydrophilicity can lead to reduced non-specific binding to cells and other biological components, resulting in lower background signals and improved signal-to-noise ratios in imaging and assay applications.[1]
Comparative Physicochemical Properties
For researchers selecting a fluorescent label, a direct comparison of the key optical and physical properties is crucial. The following tables summarize the quantitative data for both Sulfo-CY-5.5 NHS ester and Cy5.5® NHS ester, compiled from various sources.
Table 1: Spectroscopic Properties
| Property | Sulfo-CY-5.5 NHS ester | Cy5.5® NHS ester |
| Excitation Maximum (λmax,ex) | ~675 nm[5][6][7] | 673 - 684 nm[8][9] |
| Emission Maximum (λmax,em) | ~694 nm[5][6][7] | 707 - 710 nm[8][9] |
| Molar Extinction Coefficient (ε) | ~235,000 cm⁻¹M⁻¹[6] | 190,000 - 209,000 cm⁻¹M⁻¹[4][9] |
| Quantum Yield (Φ) | 0.09[6] | 0.2[8][9] |
| Stokes Shift | ~19 nm[7] | ~23-26 nm |
Table 2: Physical and Chemical Properties
| Property | Sulfo-CY-5.5 NHS ester | Cy5.5® NHS ester |
| Molecular Weight | ~1114.37 g/mol [][6] | ~716.31 - 767.7 g/mol [8][9][10] |
| Solubility | Good in water, DMF, and DMSO[6] | Soluble in organic solvents (DMSO, DMF); practically insoluble in water[8] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester[][11] | N-hydroxysuccinimide (NHS) ester[4][5] |
| Reactivity | Primary amines (-NH₂)[4][5] | Primary amines (-NH₂)[4][5] |
Logical Workflow: Biomolecule Labeling with NHS Esters
The fundamental principle behind using NHS esters of cyanine dyes is the covalent labeling of biomolecules containing primary amine groups, such as proteins, antibodies, and amine-modified oligonucleotides. The following diagram illustrates the logical workflow of this process.
Experimental Protocol: Antibody Labeling
This protocol provides a general methodology for the conjugation of Sulfo-CY-5.5 NHS ester to an antibody. For the non-sulfonated Cy5.5® NHS ester, the primary difference would be the initial dye solubilization step, which requires an organic solvent.
Materials:
-
Antibody (or other protein) solution (2 mg/mL in 1X PBS, pH 7.4, free of BSA, gelatin, or sodium azide)
-
Sulfo-CY-5.5 NHS ester
-
Reaction Buffer: 1 M sodium bicarbonate solution, pH 8.5-9.0
-
Purification Column (e.g., gel filtration or spin desalting column appropriate for the size of the antibody)
-
Anhydrous Dimethylsulfoxide (DMSO) (only required for non-sulfonated Cy5.5 NHS ester)
Procedure:
-
Preparation of Antibody Solution:
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated volume of the 1 M sodium bicarbonate reaction buffer (typically 1/10th of the antibody solution volume).[12]
-
-
Preparation of Dye Stock Solution:
-
For Sulfo-CY-5.5 NHS ester: Immediately before use, dissolve the dye in the reaction buffer or water to a concentration of 10 mg/mL.
-
For Cy5.5® NHS ester: Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[12]
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess. A molar excess of 8-15 moles of dye per mole of antibody is a common starting point.[13]
-
Add the calculated volume of the dye stock solution to the pH-adjusted antibody solution while gently vortexing.
-
Incubate the reaction mixture for at least 1 hour at room temperature, protected from light.[14]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.
-
Equilibrate the column with 1X PBS, pH 7.2-7.4.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will typically elute first as a colored band.
-
-
Determination of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the absorbance maximum of the dye (~675 nm for Sulfo-CY-5.5).
-
The DOL can be calculated using the following formula:
DOL = (A_dye × ε_protein) / ((A_280 - (A_dye × CF_280)) × ε_dye)
Where:
-
A_dye is the absorbance at the dye's λmax.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye for the free dye). For Sulfo-CY-5.5, this is approximately 0.11.[6]
-
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[14] Avoid repeated freeze-thaw cycles.
-
Signaling Pathway Visualization: Antibody-Drug Conjugate (ADC) Targeting and Internalization
Sulfo-CY-5.5 labeled antibodies are frequently used to track the delivery and internalization of antibody-drug conjugates (ADCs) in cancer therapy research. The following diagram illustrates this conceptual signaling pathway.
Conclusion
Sulfo-CY-5.5 NHS ester presents a compelling alternative to the traditional Cy5.5® NHS ester for the fluorescent labeling of biomolecules. Its enhanced water solubility simplifies conjugation protocols, particularly for sensitive proteins, and can lead to improved performance in various bioanalytical and imaging applications. By understanding the distinct properties and adhering to optimized labeling protocols, researchers and drug development professionals can effectively leverage the advantages of this sulfonated near-infrared dye to advance their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 7. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 8. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 9. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
- 11. lumiprobe.com [lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. interchim.fr [interchim.fr]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
The Researcher's Guide to Cyanine Dyes for Biological Labeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyanine (B1664457) dyes have become indispensable tools in modern biological research and drug development, offering a vibrant palette for visualizing the intricate workings of life at the molecular level. Their bright fluorescence, photostability, and tunable spectral properties make them ideal for a wide range of applications, from labeling proteins and nucleic acids to advanced imaging techniques. This guide provides a comprehensive overview of cyanine dyes, their properties, labeling methodologies, and key applications, empowering researchers to effectively harness their potential.
Core Concepts of Cyanine Dyes
Cyanine dyes are a class of synthetic fluorophores characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1] The length of this conjugated chain is a key determinant of the dye's absorption and emission wavelengths; longer chains result in excitation and emission at longer wavelengths, extending into the near-infrared (NIR) spectrum.[1][] This structural tunability allows for the creation of a diverse family of dyes, with some of the most common being Cy3, Cy5, and Cy7.[][3]
The fluorescence of cyanine dyes is based on the excitation of a π-electron in their conjugated system to a higher energy state by absorbing a photon of a specific wavelength. As the electron returns to its ground state, it emits a photon of a longer wavelength, resulting in the characteristic fluorescence.[1] Some asymmetrical cyanine dyes exhibit enhanced fluorescence upon binding to biomolecules like DNA or proteins, a phenomenon attributed to the restriction of their torsional motion.[4]
Key Properties of Common Cyanine Dyes
The selection of an appropriate cyanine dye is critical for the success of any labeling experiment. Key parameters to consider include the excitation and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of fluorescence emission), and photostability. The table below summarizes these properties for some of the most widely used cyanine dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Cy2 | ~492 | ~510 | ~150,000 | - |
| Cy3 | 550 - 554 | 563 - 570 | 150,000 | 0.15 - 0.24 |
| Cy3.5 | ~581 | ~596 | 116,000 | 0.15 |
| Cy5 | 646 - 651 | 662 - 670 | 250,000 | 0.20 - 0.27 |
| Cy5.5 | ~678 | ~694 | 209,000 | 0.3 |
| Cy7 | ~750 | ~776 | - | - |
Data compiled from multiple sources.[1][3][5][6][7][8][9][10][11][12] Note that exact values can vary depending on the solvent and conjugation state.
Experimental Protocols for Biological Labeling
The versatility of cyanine dyes stems from their ability to be chemically modified with reactive groups that can covalently bind to specific functional groups on biomolecules. The following sections provide detailed protocols for common labeling strategies.
Protein Labeling
Proteins are frequently labeled on primary amines (e.g., lysine (B10760008) residues) or free thiols (e.g., cysteine residues).
N-hydroxysuccinimidyl (NHS) esters of cyanine dyes react with primary amines to form stable amide bonds.
Protocol:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 8.3-8.5.[13]
-
Ensure the protein concentration is between 1-10 mg/mL for optimal labeling.[13] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete with the labeling reaction.[14]
-
-
Dye Preparation:
-
Conjugation:
-
Purification:
-
Remove unconjugated dye by gel filtration (e.g., Sephadex G-25), dialysis, or chromatography.[14]
-
Maleimide-functionalized cyanine dyes react specifically with sulfhydryl groups on cysteine residues to form stable thioether bonds.
Protocol:
-
Protein Preparation:
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the maleimide-cyanine dye in DMSO or DMF.[17]
-
-
Conjugation:
-
Purification:
-
Purify the labeled protein from excess dye using gel filtration or chromatography.[18]
-
Nucleic Acid Labeling
Cyanine dyes can be incorporated into DNA and RNA during or after synthesis.
Protocol:
-
Oligonucleotide Preparation:
-
Synthesize or obtain an oligonucleotide with a primary amine modification, typically at the 5' or 3' end.
-
Resuspend the amine-modified oligonucleotide in a carbonate buffer (0.1 M, pH 9.0).[13]
-
-
Dye Preparation:
-
Dissolve the cyanine dye NHS ester in DMSO to a concentration of 10 mM.[13]
-
-
Conjugation:
-
Purification:
-
Purify the labeled oligonucleotide using a purification column (e.g., Qiagen PCR spin column) or HPLC.[13]
-
Cell Labeling for Flow Cytometry
Cyanine dye conjugates of antibodies are commonly used for cell surface and intracellular staining in flow cytometry.
Protocol:
-
Cell Preparation:
-
Blocking:
-
Staining:
-
Washing:
-
Wash the cells with staining buffer to remove unbound antibodies.[14]
-
-
Analysis:
-
Resuspend the cells in an appropriate buffer and analyze on a flow cytometer.
-
Advanced Labeling and Imaging Techniques
Beyond basic biomolecule labeling, cyanine dyes are integral to several advanced applications that provide deeper insights into biological processes.
Click Chemistry
Click chemistry offers a highly specific and efficient method for labeling biomolecules. The most common form is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Workflow:
-
Introduction of a Bioorthogonal Handle: An azide (B81097) or alkyne group is metabolically, enzymatically, or chemically incorporated into the target biomolecule (e.g., protein, glycan, or nucleic acid).[9][22]
-
Labeling with a Reactive Cyanine Dye: The modified biomolecule is then reacted with a cyanine dye containing the complementary reactive group (alkyne or azide, respectively).[17] This reaction is highly specific and does not interfere with native functional groups.[9]
References
- 1. eurofinsgenomics.com [eurofinsgenomics.com]
- 3. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 4. A flexible open-source processing workflow for... | F1000Research [f1000research.com]
- 5. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 6. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 7. Cy3-Streptavidin | JIR [jacksonimmuno.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. ccr.cancer.gov [ccr.cancer.gov]
- 14. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 19. lumiprobe.com [lumiprobe.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 22. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulfo-CY5.5 NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of proteins with Sulfo-CY5.5 NHS ester, a water-soluble, far-red fluorescent dye. The protocol details the necessary reagents, equipment, step-by-step instructions for the labeling reaction, purification of the conjugate, and calculation of the degree of labeling.
Introduction
Sulfo-CY5.5 NHS ester is an amine-reactive fluorescent dye commonly used for labeling proteins and other biomolecules containing primary amino groups. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of a protein) in a pH-dependent manner to form a stable amide bond. This labeling chemistry is robust and widely used for preparing fluorescently tagged proteins for various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. Due to its high water solubility, Sulfo-CY5.5 is a preferred choice for labeling sensitive proteins that may be compromised by the presence of organic co-solvents.[1][]
Materials and Equipment
Reagents
-
Protein of interest (in an amine-free buffer)
-
Sulfo-CY5.5 NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-9.0.[3][4]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification resin (e.g., Sephadex G-25) or spin columns
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
(Optional) Carrier protein (e.g., 0.1% Bovine Serum Albumin) for storage[3]
-
(Optional) Sodium azide (B81097) (for storage)[3]
Equipment
-
Spectrophotometer
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
-
Reaction tubes
-
Chromatography columns or spin columns
-
pH meter
Experimental Protocols
Preparation of Reagents
Protein Solution: The protein to be labeled should be dissolved in an amine-free buffer, such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange prior to labeling.[5] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[5][6] Impurities like BSA or gelatin in the protein solution will also be labeled and should be removed.[3]
Reaction Buffer: Prepare a 0.1 M solution of sodium bicarbonate or phosphate buffer and adjust the pH to 8.3-9.0.[3][4][5] The reaction of NHS esters with primary amines is highly pH-dependent, with the optimal range being 8.3-8.5.[4]
Sulfo-CY5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5] Vortex briefly to ensure complete dissolution. This stock solution should be used promptly as the NHS ester is susceptible to hydrolysis.[5]
Protein Labeling Reaction
The following protocol is a general guideline and may require optimization for specific proteins. The key variable to optimize is the molar ratio of dye to protein.
-
Determine the optimal dye-to-protein molar ratio. A good starting point for optimization is to test ratios of 5:1, 10:1, 15:1, and 20:1 (moles of dye to moles of protein).[3]
-
Calculate the required volume of Sulfo-CY5.5 NHS ester stock solution.
-
Volume of dye (µL) = (Molar ratio * Protein concentration (mg/mL) * Protein volume (mL)) / (Protein MW (g/mol) * Dye concentration (mol/L) * 1000)
-
-
Adjust the pH of the protein solution. Add 1/10th volume of the 1 M reaction buffer to the protein solution to raise the pH to the optimal range of 8.3-9.0.[5]
-
Initiate the labeling reaction. Add the calculated volume of the Sulfo-CY5.5 NHS ester stock solution to the protein solution. Ensure that the volume of DMSO or DMF added is less than 10% of the total reaction volume to avoid protein denaturation.[3]
-
Incubate the reaction. Mix the reaction gently and incubate for 1 hour at room temperature, protected from light.[3] Some protocols suggest incubation for up to 4 hours at room temperature or overnight on ice.[3]
Purification of the Labeled Protein
Purification is essential to remove unreacted dye, which would interfere with the accurate determination of the degree of labeling and subsequent applications.
Method 1: Spin Columns (for rapid purification) Spin columns packed with a suitable gel filtration resin (e.g., Sephadex G-25) are a quick and efficient method for removing free dye.
-
Equilibrate the spin column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the resin bed.
-
Centrifuge the column to collect the purified, labeled protein. The high molecular weight protein-dye conjugate will elute, while the smaller, unreacted dye molecules will be retained in the resin.
Method 2: Gravity-Flow Gel Filtration Chromatography (for larger volumes)
-
Pack a column with an appropriate size-exclusion chromatography resin (e.g., Sephadex G-25).
-
Equilibrate the column with PBS.
-
Load the reaction mixture onto the column.
-
Elute the labeled protein with PBS, collecting fractions. The labeled protein will typically elute in the first colored fractions. Monitor the fractions by eye or by measuring the absorbance at 280 nm (protein) and 675 nm (Sulfo-CY5.5).
-
Pool the fractions containing the purified conjugate.
Characterization of the Labeled Protein
Calculation of the Degree of Substitution (DOS): The DOS, or the average number of dye molecules per protein molecule, is a critical parameter to determine.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_prot) and 675 nm (A_dye). The absorbance values should ideally be between 0.1 and 0.9 for accuracy.[1]
-
Calculate the protein concentration:
-
Protein concentration (M) = (A_prot - (A_dye * CF280)) / ε_prot
-
Where:
-
-
Calculate the dye concentration:
-
Calculate the DOS:
-
DOS = Dye concentration (M) / Protein concentration (M)
-
An optimal DOS for most antibodies is typically between 2 and 10.[5] Over-labeling can lead to reduced protein activity and fluorescence quenching.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Sulfo-CY5.5 NHS Ester Properties | ||
| Excitation Maximum | ~675 nm | [1][7] |
| Emission Maximum | ~694 nm | [1][7] |
| Molar Extinction Coefficient (ε_dye) | 211,000 - 235,000 M⁻¹cm⁻¹ at ~675 nm | [1][7] |
| Correction Factor (CF280) | 0.09 - 0.11 | [1][7] |
| Reaction Conditions | ||
| Recommended Buffer | 0.1 M Sodium Bicarbonate or Phosphate | [3][4] |
| Optimal pH | 8.3 - 9.0 | [3][4][5] |
| Recommended Protein Concentration | 2 - 10 mg/mL | [5][6] |
| Suggested Dye:Protein Molar Ratios | 5:1 to 20:1 | [3] |
| Reaction Time | 1 hour to overnight | [3] |
| Reaction Temperature | Room Temperature or on ice | [3] |
Storage and Stability
-
Sulfo-CY5.5 NHS Ester (solid): Store at -20°C, desiccated and protected from light.[3][7]
-
Sulfo-CY5.5 NHS Ester (in DMSO/DMF): Can be stored at -20°C for up to two weeks, protected from light and moisture. Avoid freeze-thaw cycles.[3][5]
-
Labeled Protein Conjugate: Store at 4°C for up to two months in the presence of 2 mM sodium azide and protected from light. For long-term storage, aliquot and store at -20°C or -70°C. The addition of a carrier protein like 0.1% BSA can help stabilize the conjugate.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Protein buffer contains primary amines (e.g., Tris, glycine).- pH of the reaction is too low.- Insufficient molar excess of the dye.- Protein concentration is too low.- Inactive NHS ester due to hydrolysis. | - Dialyze or perform buffer exchange of the protein into an amine-free buffer.- Ensure the reaction pH is between 8.3 and 9.0.- Increase the molar ratio of dye to protein.- Concentrate the protein to 2-10 mg/mL.- Use freshly prepared dye stock solution. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein is not stable at the reaction pH. | - Keep the volume of the dye stock solution below 10% of the total reaction volume.- Perform the labeling at a lower pH if the protein is known to be unstable at alkaline pH, but be aware this may reduce labeling efficiency. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a more stringent purification method (e.g., a longer chromatography column). |
| Loss of Protein Activity | - Over-labeling of the protein.- Modification of critical lysine residues. | - Reduce the dye-to-protein molar ratio.- Consider alternative labeling chemistries that target other functional groups if lysine modification is detrimental to protein function. |
Visualizations
Caption: Experimental workflow for Sulfo-CY5.5 NHS ester protein labeling.
Caption: Reaction of Sulfo-CY5.5 NHS ester with a primary amine on a protein.
References
Application Notes and Protocols for Antibody Conjugation with Sulfo-CY-5.5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine-5.5 (Sulfo-CY-5.5) NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye ideal for labeling antibodies and other proteins.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins to form stable covalent bonds.[3] The sulfonated nature of the dye enhances its water solubility, making it particularly suitable for conjugating to sensitive proteins in aqueous environments without the need for organic co-solvents.[4] Antibodies conjugated with Sulfo-CY-5.5 are extensively used in various research and diagnostic applications, including flow cytometry, fluorescence microscopy, and in vivo imaging, due to the dye's high quantum yield, photostability, and emission in the NIR spectrum which minimizes autofluorescence from biological samples.[5][6][7]
These application notes provide detailed protocols for the conjugation of antibodies with Sulfo-CY-5.5 NHS ester, purification of the resulting conjugate, and characterization of the degree of labeling.
Product Information: Sulfo-CY-5.5 NHS Ester Properties
Quantitative data for Sulfo-CY-5.5 NHS ester are summarized in the table below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [2] |
| Emission Maximum (λem) | ~694 nm | [2] |
| Molar Extinction Coefficient (ε) | ~235,000 M⁻¹cm⁻¹ at 675 nm | [4] |
| Correction Factor (CF₂₈₀) | ~0.05 - 0.08 | [8][9] |
| Molecular Weight | Varies by manufacturer, typically ~1100 g/mol | [4] |
| Solubility | Water, DMSO, DMF | [4] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [3] |
| Reactivity | Primary Amines | [3] |
Experimental Protocols
Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer.
-
Recommended Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.4.
-
Buffer Considerations: The antibody solution must be free of amine-containing substances such as Tris, glycine, and ammonium (B1175870) salts, as these will compete with the antibody for reaction with the NHS ester.[10] If the antibody is in an incompatible buffer, it must be dialyzed against PBS or purified using a desalting column.[10]
-
Antibody Concentration: For optimal labeling, the antibody concentration should be at least 2 mg/mL.[] If the concentration is below this, the antibody should be concentrated using an appropriate method, such as a spin column.[12]
Sulfo-CY-5.5 NHS Ester Stock Solution Preparation
-
Immediately before use, dissolve the Sulfo-CY-5.5 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[10][13]
-
Vortex the solution until the dye is completely dissolved.[14]
-
Note: The dye stock solution should be used promptly as its activity may decrease with extended storage.[14]
Antibody Conjugation Reaction
The following protocol is a general guideline. The optimal dye-to-antibody molar ratio may need to be determined empirically for each specific antibody.
-
Adjust pH: For the conjugation reaction, the pH of the antibody solution should be adjusted to 8.3-9.0. This can be achieved by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 9.0).[10]
-
Calculate Molar Ratio: A starting molar excess of 10:1 (dye:antibody) is recommended.[14] The optimal ratio can be determined by testing a range of ratios (e.g., 5:1, 10:1, 15:1).[14]
-
Reaction Incubation: Add the calculated volume of the Sulfo-CY-5.5 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.[14] Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[14] Continuous gentle mixing during incubation is recommended.[14]
Purification of the Conjugate
After the incubation period, it is essential to remove any unconjugated dye. Size exclusion chromatography using a Sephadex G-25 column is a common and effective method.[14]
-
Column Equilibration: Equilibrate the Sephadex G-25 column with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[14]
-
Sample Loading: Apply the reaction mixture to the top of the equilibrated column.[14]
-
Elution: Elute the conjugate with PBS (pH 7.2-7.4).[14] The labeled antibody will be in the first colored fraction to elute, as it is larger and passes through the column more quickly than the smaller, unconjugated dye molecules.
-
Fraction Collection: Collect the fractions containing the purified antibody-dye conjugate.[14]
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[8]
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of Sulfo-CY-5.5 (~675 nm, A_max).[9]
-
Calculate Protein Concentration:
-
Calculate Dye Concentration:
-
Calculate the molar concentration of the dye: [Dye] (M) = A_max / ε_dye (where ε_dye for Sulfo-CY-5.5 is ~235,000 M⁻¹cm⁻¹)[4]
-
-
Calculate DOL:
-
DOL = [Dye] / [Antibody][16]
-
An optimal DOL for most antibodies is typically between 2 and 10.[16] Over-labeling can lead to fluorescence quenching and potentially affect the antibody's binding affinity.[17]
Visualizations
Experimental Workflow: Antibody Conjugation
Caption: Workflow for conjugating antibodies with Sulfo-CY-5.5 NHS ester.
Application Example: EGFR Signaling Pathway
Antibodies targeting components of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), can be labeled with Sulfo-CY-5.5 for visualization and analysis in fluorescence microscopy and flow cytometry.[1]
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. docs.aatbio.com [docs.aatbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. furthlab.xyz [furthlab.xyz]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Sulfo-CY-5.5 Labeling: A Detailed Guide for Researchers
Introduction
Sulfo-CY-5.5 is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biological and biomedical research for labeling proteins, antibodies, peptides, and other biomolecules.[1] Its exceptional photostability, high quantum yield, and strong fluorescence emission in the NIR spectrum make it an ideal candidate for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy, where minimizing background autofluorescence from biological tissues is critical.[] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step protocol for Sulfo-CY-5.5 labeling, including data presentation and experimental workflows.
Key Properties and Considerations
Sulfo-CY-5.5 is a sulfonated cyanine (B1664457) dye, which enhances its water solubility and reduces aggregation, making it particularly suitable for labeling sensitive proteins in aqueous environments without the need for organic co-solvents.[][3] The dye is typically supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amine groups (-NH2) on biomolecules to form stable amide bonds.
Table 1: Spectral Properties of Sulfo-CY-5.5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 - 678 nm | [][1][4] |
| Emission Maximum (λem) | ~694 - 706 nm | [][1][4] |
| Molar Extinction Coefficient (ε) | ~235,000 - 250,000 M⁻¹cm⁻¹ | [][4] |
| Quantum Yield (Φ) | ~0.11 - 0.18 | [][4] |
Experimental Protocol: Sulfo-CY-5.5 NHS Ester Labeling of Proteins
This protocol outlines the steps for labeling proteins, such as antibodies, with Sulfo-CY-5.5 NHS ester.
1. Preparation of Reagents
-
Protein Solution:
-
The protein concentration should be between 2-10 mg/mL for optimal labeling efficiency.[5][6] A concentration below 2 mg/mL can significantly reduce labeling efficiency.[5][6]
-
The protein must be in an amine-free buffer. Buffers containing Tris or glycine (B1666218) are not suitable as they will compete with the protein for reaction with the NHS ester.[5][6]
-
Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a recommended buffer.[6] If the protein is in a buffer containing primary amines, it must be dialyzed against PBS.
-
The pH of the protein solution for the labeling reaction should be adjusted to 8.5 ± 0.5 using a 1 M sodium bicarbonate solution.[5][6]
-
-
Sulfo-CY-5.5 NHS Ester Stock Solution:
-
Dissolve the Sulfo-CY-5.5 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[5]
-
This stock solution should be prepared fresh before use and protected from light.[] It can be stored at -20°C for a limited time, but repeated freeze-thaw cycles should be avoided.[6]
-
2. Labeling Reaction
The optimal molar ratio of dye to protein needs to be determined empirically for each specific protein. A starting point of a 10:1 molar ratio is recommended, with further optimization using ratios of 5:1, 15:1, and 20:1.[5][6]
-
Add the calculated volume of the 10 mM Sulfo-CY-5.5 NHS ester stock solution to the protein solution.
-
Gently mix the solution by pipetting or gentle vortexing. Avoid vigorous shaking to prevent protein denaturation.[5]
-
Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle, intermittent mixing.[5]
3. Purification of the Labeled Conjugate
It is crucial to remove any unreacted, free dye from the labeled protein. Size-exclusion chromatography is a common and effective method for this purification.
-
Prepare a Sephadex G-25 column according to the manufacturer's instructions.[5][6]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Carefully load the reaction mixture onto the top of the column.
-
Elute the conjugate with PBS. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions containing the brightly colored, labeled protein.
4. Characterization of the Conjugate (Optional but Recommended)
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter for ensuring reproducibility. An optimal DOL for most antibodies is typically between 2 and 10.[6] The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-CY-5.5 (~675 nm).
Experimental Workflow Diagram
Caption: Workflow for Sulfo-CY-5.5 labeling of proteins.
Signaling Pathway and Logical Relationship Diagram
The chemical reaction underlying the labeling process is a nucleophilic acyl substitution. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond between the protein and the Sulfo-CY-5.5 dye.
Caption: Reaction mechanism of Sulfo-CY-5.5 NHS ester with a primary amine.
Troubleshooting
-
Low Labeling Efficiency:
-
Protein Precipitation:
-
This may occur due to over-labeling. Reduce the molar ratio of dye to protein.
-
Avoid vigorous mixing or vortexing.
-
-
Poor Separation of Free Dye:
-
Ensure the column size is appropriate for the sample volume.
-
Use the recommended elution buffer.
-
By following this detailed guide, researchers can effectively label their biomolecules with Sulfo-CY-5.5 for a wide range of fluorescence-based applications.
References
Sulfo-CY5.5 NHS Ester: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for utilizing Sulfo-CY5.5 NHS ester, a superior far-red fluorescent dye, for labeling antibodies and subsequent application in flow cytometry. This document offers insights into the dye's properties, step-by-step experimental procedures, and data presentation guidelines to ensure optimal results in your research.
Introduction to Sulfo-CY5.5 NHS Ester
Sulfo-CY5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its emission in the far-red spectrum makes it an excellent choice for flow cytometry, minimizing interference from cellular autofluorescence and spectral overlap from other common fluorophores.[3][4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins, such as the lysine (B10760008) residues of antibodies, to form stable covalent bonds.[] The sulfonate groups enhance its water solubility, allowing for conjugation reactions in aqueous environments without the need for organic co-solvents that can be detrimental to sensitive proteins.[1][]
Key Advantages for Flow Cytometry:
-
Reduced Autofluorescence: The far-red emission of Sulfo-CY5.5 significantly lowers the background signal from unstained cells, leading to an improved signal-to-noise ratio.[3]
-
High Photostability: Sulfo-CY5.5 exhibits robust photostability, ensuring consistent fluorescence signals during prolonged exposure to excitation light in the flow cytometer.
-
Excellent Water Solubility: The sulfonate groups render the dye highly water-soluble, facilitating straightforward labeling of antibodies and other proteins in aqueous buffers.[1][]
-
Minimal Spectral Overlap: Its distinct spectral properties reduce the need for extensive compensation when used in multicolor flow cytometry panels.[3]
Properties of Sulfo-CY5.5 NHS Ester
A thorough understanding of the spectral and physical properties of Sulfo-CY5.5 is crucial for successful experimental design and data interpretation.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient | ~235,000 cm⁻¹M⁻¹ | [7] |
| Quantum Yield | ~0.21 | [2] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [] |
| Reactivity | Primary amines | [] |
| Solubility | High in water, DMSO, and DMF | [7] |
Experimental Protocols
Protocol 1: Antibody Labeling with Sulfo-CY5.5 NHS Ester
This protocol outlines the steps for conjugating Sulfo-CY5.5 NHS ester to a primary antibody.
Materials:
-
Purified antibody (1-5 mg/mL in an amine-free buffer like PBS)
-
Sulfo-CY5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine (B1666218) are present, dialyze the antibody against PBS.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
-
Calculate the required volume of the dye solution. A molar ratio of dye to antibody of 8:1 to 15:1 is a good starting point. The optimal ratio should be determined empirically for each antibody.
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with the storage buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will elute first as it is larger than the free dye.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and 675 nm (for Sulfo-CY5.5).
-
Calculate the antibody concentration and the dye concentration using the following formulas:
-
Antibody concentration (M) = [A280 - (A675 * CF)] / ε_protein
-
Dye concentration (M) = A675 / ε_dye
-
Where:
-
A280 and A675 are the absorbances at 280 nm and 675 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for cyanine dyes).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Sulfo-CY5.5 at 675 nm (235,000 M⁻¹cm⁻¹).
-
-
-
DOL = Dye concentration (M) / Antibody concentration (M)
-
An optimal DOL for flow cytometry is typically between 3 and 7.
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol provides a general procedure for staining cells with a Sulfo-CY5.5-labeled antibody.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
-
Sulfo-CY5.5 labeled primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
(Optional) Fc receptor blocking solution
-
(Optional) Viability dye
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
(Optional) Fc Receptor Blocking:
-
To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc blocking solution for 10-15 minutes on ice.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the Sulfo-CY5.5 labeled antibody. A typical starting concentration is 1-10 µg/mL, which should be titrated for optimal signal-to-noise ratio.
-
Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
(Optional) Viability Staining:
-
If a viability dye is to be used, follow the manufacturer's protocol for staining.
-
-
Resuspension and Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a laser that can excite at ~640 nm and a detector to collect emission around 694 nm.
-
Data Presentation and Interpretation
Clear and concise data presentation is essential for accurate interpretation of flow cytometry results.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Antibody Labeling | ||
| Antibody Concentration | 2-5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye:Antibody Molar Ratio | 8:1 - 15:1 (starting point) | The optimal ratio needs to be determined empirically for each antibody to achieve the desired Degree of Labeling (DOL). |
| Degree of Labeling (DOL) | 3 - 7 | A lower DOL may result in a dim signal, while a higher DOL can lead to quenching and loss of antibody affinity. |
| Flow Cytometry Staining | ||
| Staining Antibody Concentration | 1 - 10 µg/mL (starting range) | This must be titrated for each antibody-cell combination to find the optimal concentration that maximizes the signal-to-noise ratio. |
| Staining Index | >10 (desirable) | The stain index is a measure of the separation between positive and negative populations. A higher stain index indicates better resolution. It is calculated as: (MFI_positive - MFI_negative) / (2 * SD_negative). |
| Signal-to-Noise Ratio | >5 (desirable) | A higher signal-to-noise ratio indicates a clearer distinction between the stained and unstained populations. |
Visualizations
Chemical Reaction of Sulfo-CY5.5 NHS Ester with a Primary Amine
Caption: Covalent bond formation between Sulfo-CY5.5 NHS ester and a primary amine on an antibody.
Antibody Labeling and Purification Workflow
Caption: Workflow for labeling antibodies with Sulfo-CY5.5 NHS ester and subsequent purification.
Flow Cytometry Staining Workflow
Caption: Step-by-step workflow for cell surface staining using a Sulfo-CY5.5 labeled antibody.
References
Application Notes and Protocols for Sulfo-CY-5.5 NHS Ester in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-CY-5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye that belongs to the cyanine (B1664457) family. Its emission in the far-red to near-infrared (NIR) region of the spectrum makes it an invaluable tool for a variety of fluorescence-based applications, particularly in fluorescence microscopy and in vivo imaging.[1][] The sulfonate groups enhance its water solubility, allowing for labeling reactions in aqueous environments without the need for organic co-solvents, which is particularly beneficial for sensitive proteins and antibodies.[3] This document provides detailed application notes and protocols for the effective use of Sulfo-CY-5.5 NHS ester in your research.
Physicochemical and Spectroscopic Properties
Sulfo-CY-5.5 is characterized by its high molar extinction coefficient and good quantum yield, contributing to its bright fluorescence signal. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, leading to a high signal-to-noise ratio.[]
Table 1: Physicochemical and Spectroscopic Data for Sulfo-CY-5.5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [] |
| Quantum Yield (Φ) | ~0.20 | [] |
| Solubility | Good in water and DMSO | [3] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3] |
| Reactivity | Primary amines | [3] |
Key Applications in Fluorescence Microscopy
The properties of Sulfo-CY-5.5 NHS ester make it suitable for a range of applications:
-
Immunofluorescence (IF): Labeling primary or secondary antibodies for the detection of specific cellular targets.
-
Protein and Peptide Labeling: Covalently attaching the dye to purified proteins or peptides for tracking and localization studies.
-
In Vivo Imaging: Its near-infrared emission allows for deep tissue penetration, making it ideal for non-invasive imaging of biological processes in living organisms, such as tumor angiogenesis.[4][5]
-
Flow Cytometry: Labeling cells or antibodies for high-throughput analysis.[1]
Experimental Protocols
Protocol 1: Labeling of Antibodies with Sulfo-CY-5.5 NHS Ester
This protocol describes the general procedure for conjugating Sulfo-CY-5.5 NHS ester to an antibody. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody and application.
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer like PBS)
-
Sulfo-CY-5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the Sulfo-CY-5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]
-
-
Conjugation Reaction:
-
Slowly add the calculated amount of the dye stock solution to the antibody solution while gently vortexing. A molar ratio of 5-15 moles of dye per mole of antibody is a good starting point.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~675 nm.
-
Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots with a cryoprotectant for long-term storage. Protect from light.
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for using a Sulfo-CY-5.5-labeled secondary antibody for indirect immunofluorescence.
Materials:
-
Cells grown on coverslips
-
Primary antibody specific to the target antigen
-
Sulfo-CY-5.5-labeled secondary antibody
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS
-
Wash Buffer: PBS
-
Mounting medium with an antifade reagent
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Fixation:
-
Wash the cells briefly with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Sulfo-CY-5.5-labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
If desired, incubate the cells with a nuclear counterstain like DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with appropriate filters for Sulfo-CY-5.5 (Excitation: ~675 nm, Emission: ~694 nm) and the counterstain.
-
Visualizations
Workflow for Antibody Labeling
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Tumor Angiogenesis Imaging Using Peptide-Based Near-Infrared Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Labeling Peptides with Sulfo-CY-5.5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-CY-5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye commonly used for labeling peptides and proteins.[1][2][3] This near-infrared (NIR) dye is particularly well-suited for in vivo imaging applications due to low autofluorescence of biological tissues in this spectral region.[1][3] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines (e.g., the N-terminus of a peptide or the side chain of lysine (B10760008) residues) to form stable amide bonds.[4][5][6] The sulfonate groups on the cyanine (B1664457) dye enhance its water solubility, allowing for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be crucial for maintaining the integrity of sensitive peptides.[1][3][7]
These application notes provide a detailed protocol for the successful labeling of peptides with Sulfo-CY-5.5 NHS ester, including reagent preparation, reaction conditions, purification of the final conjugate, and methods for determining the degree of labeling.
Materials and Equipment
Reagents:
-
Peptide with at least one primary amine group
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5)[5][8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) of high quality[5]
-
Purification resin (e.g., gel filtration, reverse-phase HPLC column)[9][10]
-
Deionized water
-
Trifluoroacetic acid (TFA), if using HPLC for purification[10]
-
Acetonitrile (B52724) (ACN), if using HPLC for purification[10]
Equipment:
-
pH meter
-
Vortex mixer
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes
-
Spectrophotometer (UV-Vis)
-
HPLC system (optional, for purification and analysis)
-
Lyophilizer (optional, for long-term storage)
Quantitative Data Summary
Table 1: Spectral and Physicochemical Properties of Sulfo-CY-5.5
| Property | Value | Reference |
| Excitation Maximum (λ_max_) | 675 nm | [11] |
| Emission Maximum (λ_em_) | 694 nm | [11] |
| Molar Extinction Coefficient (ε) at λ_max_ | 235,000 M⁻¹cm⁻¹ | [11] |
| Correction Factor (CF₂₈₀) | 0.11 | [11] |
| Molecular Weight | ~1114.37 g/mol (as tripotassium salt) | [11] |
| Solubility | Good in water, DMF, and DMSO | [11] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Reference |
| Reaction pH | 8.3 - 8.5 | [4][5] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | [5][8] |
| Peptide Concentration | 1 - 10 mg/mL | [5] |
| Molar Ratio of Dye to Peptide | 1:1 to 10:1 (empirical optimization recommended) | [4] |
| Reaction Temperature | Room temperature or on ice | [4] |
| Reaction Time | 4 hours to overnight | [4] |
Experimental Protocols
Reagent Preparation
a. Peptide Solution:
-
Dissolve the peptide in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5).
-
Ensure the peptide concentration is within the recommended range of 1-10 mg/mL.[5]
-
If the peptide is dissolved in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the reaction buffer before proceeding.[8]
b. Sulfo-CY-5.5 NHS Ester Stock Solution:
-
Allow the vial of Sulfo-CY-5.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of the dye in anhydrous DMF or DMSO.[9] The aqueous solution of the NHS ester should be used immediately.[5]
-
The concentration of the stock solution will depend on the scale of the reaction and the desired molar excess of the dye.
Peptide Labeling Reaction
-
Add the calculated volume of the Sulfo-CY-5.5 NHS ester stock solution to the peptide solution. A molar excess of the dye is typically used to drive the reaction; an 8-fold molar excess is a good starting point for mono-labeling.[5]
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[4] The optimal reaction time may need to be determined empirically.
Purification of the Labeled Peptide
It is crucial to remove any unreacted dye from the labeled peptide to ensure accurate determination of the degree of labeling and to avoid interference in downstream applications.[12][13]
a. Gel Filtration:
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Elute the labeled peptide with the equilibration buffer. The labeled peptide will typically elute first, followed by the smaller, unreacted dye molecules.
-
Collect the fractions and monitor the absorbance at 280 nm (for the peptide) and 675 nm (for the dye) to identify the fractions containing the purified conjugate.
b. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Acidify the reaction mixture with a small amount of TFA.
-
Inject the mixture onto a C18 RP-HPLC column.
-
Elute the labeled peptide using a gradient of acetonitrile in water (both containing 0.05% TFA).[10]
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 675 nm (for the Sulfo-CY-5.5 dye).
-
Collect the peak corresponding to the labeled peptide and lyophilize if desired.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the molar ratio of the dye to the peptide, can be determined spectrophotometrically.[13][14]
-
Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and 675 nm (A₆₇₅) using a spectrophotometer.
-
Calculate the molar concentration of the peptide using the following formula:
Peptide Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / ε_peptide_
-
A₂₈₀: Absorbance at 280 nm
-
A₆₇₅: Absorbance at 675 nm
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (0.11 for Sulfo-CY-5.5)[11]
-
ε_peptide_: Molar extinction coefficient of the peptide at 280 nm (this needs to be known for the specific peptide).
-
-
Calculate the molar concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = A₆₇₅ / ε_dye_
-
A₆₇₅: Absorbance at 675 nm
-
ε_dye_: Molar extinction coefficient of Sulfo-CY-5.5 at 675 nm (235,000 M⁻¹cm⁻¹)[11]
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Peptide Concentration (M)
An ideal DOL is typically between 0.5 and 1 for many applications to avoid issues like self-quenching or altered peptide bioactivity.[14]
Storage and Handling
-
Store Sulfo-CY-5.5 NHS ester at -20°C, desiccated and protected from light.[1][7] It can be transported at room temperature for short periods.[1][7]
-
Stock solutions of the NHS ester in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months.[5]
-
Labeled peptides are generally stored at -20°C or -80°C in a suitable buffer. For long-term storage, lyophilization is recommended.
Visualized Experimental Workflow
Caption: Workflow for labeling peptides with Sulfo-CY-5.5 NHS ester.
Reaction Mechanism
Caption: Amine-reactive labeling chemistry of NHS esters.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. ibiantech.com [ibiantech.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
Application Notes and Protocols for the Purification of Sulfo-CY5.5 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of proteins labeled with Sulfo-CY5.5, a water-soluble, far-red fluorescent dye. Proper purification is critical to remove unconjugated dye, which can interfere with downstream applications and lead to inaccurate quantification. The following protocols and data will ensure the generation of high-quality fluorescently labeled protein conjugates for use in various assays such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1]
Introduction
Sulfo-Cyanine5.5 (Sulfo-CY5.5) is a member of the cyanine (B1664457) dye family, known for its high photostability and bright fluorescence in the near-infrared (NIR) spectrum.[] Its enhanced water solubility, due to sulfonate groups, makes it an ideal candidate for labeling proteins and other biomolecules in aqueous environments without the need for organic solvents.[1][] The most common method for labeling proteins with Sulfo-CY5.5 is through the use of an N-hydroxysuccinimide (NHS) ester functional group, which readily reacts with primary amines on the protein surface.[4][5]
Following the labeling reaction, it is imperative to remove any free, unconjugated Sulfo-CY5.5 dye from the protein conjugate. The presence of unbound dye can lead to high background signals and inaccurate determination of labeling efficiency. The most common and effective method for this purification is size exclusion chromatography (SEC), also known as gel filtration.[6][7][8] This technique separates molecules based on their size, allowing the larger labeled protein to be separated from the smaller, free dye molecules.[6][7][8]
Key Experimental Parameters
Successful purification of Sulfo-CY5.5 labeled proteins relies on the careful control of several experimental parameters. The following table summarizes critical quantitative data for the labeling and purification process.
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations improve labeling efficiency.[4][9] |
| Protein Buffer | Amine-free (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the dye.[4][10] |
| Reaction pH | 8.0-9.0 | The reaction between the NHS ester and primary amines is most efficient at a slightly basic pH.[4] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. A 10:1 ratio is a good starting point.[4][9] |
| Reaction Time | 30-60 minutes | Incubation at room temperature is typically sufficient.[4][9] |
| Purification Method | Size Exclusion Chromatography (e.g., Sephadex G-25), Spin Columns | Effectively separates labeled protein from free dye.[4][6][9] |
| Degree of Substitution (DOS) | 2-10 | The optimal DOS depends on the protein and the application. Over-labeling can affect protein function.[4] |
Experimental Workflow
The overall workflow for the purification of Sulfo-CY5.5 labeled proteins is depicted below. This process begins with the preparation of the protein and dye, followed by the conjugation reaction, and concludes with the purification of the labeled protein and subsequent characterization.
Caption: Workflow for Sulfo-CY5.5 Protein Labeling and Purification.
Detailed Experimental Protocols
Materials
-
Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4)
-
Sulfo-CY5.5 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate (pH 9.0)
-
Size exclusion chromatography column (e.g., Sephadex G-25) or spin columns
-
Collection tubes
-
Spectrophotometer
Protocol 1: Protein Labeling with Sulfo-CY5.5 NHS Ester
-
Protein Preparation :
-
Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against a suitable buffer such as 1X PBS, pH 7.2-7.4.[4]
-
For optimal labeling, adjust the pH of the protein solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.[4]
-
-
Dye Preparation :
-
Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[11]
-
-
Conjugation Reaction :
-
Calculate the required volume of the Sulfo-CY5.5 solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).[4][9]
-
Add the calculated volume of the Sulfo-CY5.5 solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[4][9]
-
Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography
-
Column Preparation :
-
Equilibrate the size exclusion chromatography column (e.g., Sephadex G-25) with 1X PBS, pH 7.2-7.4, according to the manufacturer's instructions.
-
-
Sample Loading :
-
Elution :
-
Allow the sample to enter the column bed completely.
-
Begin eluting the sample with 1X PBS, pH 7.2-7.4.
-
The labeled protein, being larger, will travel through the column faster and elute first. The smaller, unconjugated dye will be retained longer and elute later.
-
Collect fractions as the colored bands elute from the column. The first colored band to elute will be the Sulfo-CY5.5 labeled protein.
-
-
Fraction Pooling :
-
Visually inspect the collected fractions. Pool the fractions that contain the purified labeled protein.
-
Characterization of Labeled Protein
To determine the concentration of the labeled protein and the degree of substitution (DOS), the absorbance of the purified conjugate is measured at 280 nm (for the protein) and at the absorbance maximum of Sulfo-CY5.5 (~675 nm).[1]
-
Spectrophotometric Measurement :
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 675 nm (A675).
-
-
Calculation of Degree of Substitution (DOS) :
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (A675 x CF)] / εprotein
-
Where:
-
A280 is the absorbance at 280 nm.
-
A675 is the absorbance at 675 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The concentration of the dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = A675 / εdye
-
Where:
-
εdye is the molar extinction coefficient of Sulfo-CY5.5 at 675 nm (~250,000 cm-1M-1).[]
-
-
-
The DOS is the molar ratio of the dye to the protein: DOS = Dye Concentration (M) / Protein Concentration (M)
-
Signaling Pathway Diagram (Illustrative)
While not a signaling pathway in the traditional sense, the following diagram illustrates the logical flow of the purification process, highlighting the separation of the desired product from byproducts.
Caption: Separation Principle of Size Exclusion Chromatography.
By following these detailed protocols and understanding the key parameters, researchers can confidently purify Sulfo-CY5.5 labeled proteins for a wide range of downstream applications, ensuring data quality and reproducibility.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. goldbio.com [goldbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assaygenie.com [assaygenie.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Calculating the Degree of Labeling for Sulfo-CY-5.5 Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate determination of the degree of labeling (DOL) is a critical quality control step in bioconjugation. The DOL, representing the average number of dye molecules conjugated to a single biomolecule (such as a protein or antibody), significantly influences the performance of fluorescently labeled reagents in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2][3][4] An optimal DOL is crucial for achieving bright, specific signals without the detrimental effects of over-labeling, such as fluorescence quenching and altered biomolecule function.[2][5][6] This document provides a detailed protocol for calculating the DOL of biomolecules conjugated with Sulfo-CY-5.5, a water-soluble, far-red fluorescent dye.[1]
The calculation of DOL is based on the Beer-Lambert law and involves spectrophotometric measurement of the absorbance of the purified conjugate at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and the maximum absorbance of the specific dye.[3][5][7] For Sulfo-CY-5.5, the maximum absorbance is approximately 675 nm.[1][8] A correction factor is applied to account for the dye's absorbance at 280 nm, ensuring an accurate determination of the protein concentration.[6][9]
Key Parameters for Sulfo-CY-5.5
Accurate DOL calculation requires precise values for the molar extinction coefficient of the dye and the protein, as well as a correction factor for the dye's absorbance at 280 nm. The table below summarizes the essential parameters for Sulfo-CY-5.5.
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of Sulfo-CY-5.5 | εdye | 235,000 M-1cm-1 | [8][10] |
| Maximum Absorbance Wavelength | λmax | ~675 nm | [1][8] |
| Correction Factor at 280 nm | CF280 | 0.11 | [8][10] |
| Molar Extinction Coefficient of IgG at 280 nm | εprotein | ~210,000 M-1cm-1 | [5] |
Experimental Protocol: Determining the Degree of Labeling
This protocol outlines the steps for calculating the DOL of a protein labeled with Sulfo-CY-5.5 NHS ester.
Materials and Equipment
-
Sulfo-CY-5.5 labeled protein conjugate
-
Purification system (e.g., size-exclusion chromatography, dialysis)[5]
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Appropriate buffer (e.g., PBS, pH 7.2-7.4)
Procedure
-
Purification of the Conjugate: It is imperative to remove all non-conjugated Sulfo-CY-5.5 dye from the labeled protein.[5][6] This can be achieved through methods such as dialysis or size-exclusion chromatography (e.g., Sephadex G-25 column).[11] The absence of free dye is critical for accurate DOL determination.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 280 nm and at the λmax of Sulfo-CY-5.5 (~675 nm).
-
Use the purification buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the purified conjugate solution at both 280 nm (A280) and ~675 nm (Amax).
-
Note: If the absorbance reading at either wavelength is above 2.0, dilute the sample with a known volume of buffer to bring the reading within the linear range of the instrument. Record the dilution factor for use in the calculations.[5]
-
-
Calculation of the Degree of Labeling:
The DOL is calculated using the following formula:
DOL = (Amax / εdye) / [(A280 - (Amax × CF280)) / εprotein]
Where:
-
Amax is the absorbance of the conjugate at the λmax of Sulfo-CY-5.5 (~675 nm).
-
εdye is the molar extinction coefficient of Sulfo-CY-5.5 (235,000 M-1cm-1).[8][10]
-
A280 is the absorbance of the conjugate at 280 nm.
-
CF280 is the correction factor for the dye's absorbance at 280 nm (0.11 for Sulfo-CY-5.5).[8][10]
-
εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).[5]
-
Example Calculation
Scenario: An IgG antibody has been labeled with Sulfo-CY-5.5. The purified conjugate is measured in a spectrophotometer with a 1 cm path length.
Measured Absorbance Values:
-
Amax (at 675 nm) = 0.95
-
A280 = 1.60
Calculations:
-
Concentration of Sulfo-CY-5.5 (M):
-
[Dye] = Amax / εdye = 0.95 / 235,000 M-1cm-1 = 4.04 x 10-6 M
-
-
Corrected Absorbance of the Protein at 280 nm:
-
Corrected A280 = A280 - (Amax × CF280) = 1.60 - (0.95 × 0.11) = 1.60 - 0.1045 = 1.4955
-
-
Concentration of Protein (M):
-
[Protein] = Corrected A280 / εprotein = 1.4955 / 210,000 M-1cm-1 = 7.12 x 10-6 M
-
-
Degree of Labeling (DOL):
-
DOL = [Dye] / [Protein] = (4.04 x 10-6 M) / (7.12 x 10-6 M) ≈ 5.7
-
Result: The DOL for this Sulfo-CY-5.5-IgG conjugate is approximately 5.7. For most antibodies, an optimal DOL typically falls between 2 and 10.[2][11]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the Degree of Labeling.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols: Sulfo-CY5.5 NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-CY5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye widely utilized in biological and biomedical research.[1][2] As a member of the cyanine (B1664457) dye family, it exhibits bright fluorescence in the far-red region of the spectrum, which is advantageous for minimizing background autofluorescence from biological samples.[2] The presence of sulfonate groups enhances its water solubility, making it an ideal reagent for labeling proteins, antibodies, peptides, and other biomolecules in aqueous environments without the need for organic co-solvents that can denature sensitive targets.[3][4][5][6] This reagent is particularly well-suited for applications such as fluorescence microscopy, flow cytometry, in vivo imaging, and other fluorescence-based assays.[1][4]
The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins) under mild basic conditions to form a stable amide bond.[2][7][8][9] This efficient and specific conjugation chemistry allows for the covalent labeling of a wide range of biomolecules for subsequent detection and analysis.
Physicochemical and Spectral Properties
A summary of the key quantitative data for Sulfo-CY5.5 NHS ester is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₄₂N₃K₃O₁₆S₄ | [3] |
| Molecular Weight | 1114.37 g/mol | [3] |
| Excitation Maximum (λex) | ~675 nm | [1][3] |
| Emission Maximum (λem) | ~694 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 235,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | 0.09 - 0.11 | [3] |
| Solubility | Good in water, DMSO, and DMF | [3][] |
| Appearance | Dark blue solid | [3][] |
Reaction Mechanism
The reaction of Sulfo-CY5.5 NHS ester with a primary amine proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Caption: Reaction of Sulfo-CY5.5 NHS ester with a primary amine.
Experimental Protocols
This section provides a detailed protocol for the conjugation of Sulfo-CY5.5 NHS ester to proteins (e.g., antibodies). The protocol may require optimization for other biomolecules.
Materials and Reagents
-
Sulfo-CY5.5 NHS ester
-
Protein or other amine-containing biomolecule
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0.[11] Avoid buffers containing primary amines such as Tris or glycine.[11][12]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) of high purity
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Experimental Workflow Diagram
Caption: General workflow for labeling biomolecules with Sulfo-CY5.5 NHS ester.
Step-by-Step Protocol
1. Preparation of Protein Solution
-
Dissolve the protein in an amine-free buffer such as 1X PBS. If the protein solution contains Tris or glycine, it must be dialyzed against 1X PBS (pH 7.2-7.4) to remove the interfering primary amines.[11]
-
The recommended protein concentration is greater than 2 mg/mL to achieve optimal labeling efficiency.[11][13]
-
Adjust the pH of the protein solution to between 8.0 and 9.0 using a reaction buffer (e.g., 1 M sodium bicarbonate). This is a critical step as the reaction is pH-dependent.
2. Preparation of Dye Stock Solution
-
Prepare a stock solution of Sulfo-CY5.5 NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.[8]
-
The dye stock solution should be used promptly. For storage, it can be kept at -20°C for up to two weeks, protected from light and moisture.[11] Avoid repeated freeze-thaw cycles.[11]
3. Conjugation Reaction
-
The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[11] Over-labeling can negatively affect the protein's function, while under-labeling results in a weaker signal.[11]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[11]
4. Purification of the Conjugate
-
After the incubation period, the unreacted dye must be removed from the labeled protein. This is commonly achieved by gel filtration using a desalting column (e.g., Sephadex G-25).[11][13]
-
Prepare the column according to the manufacturer's instructions.
-
Load the reaction mixture onto the column and elute with PBS (pH 7.2-7.4).
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
5. Characterization of the Conjugate
-
The degree of substitution (DOS), which is the average number of dye molecules per protein molecule, is a critical parameter for characterizing the conjugate.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~675 nm (the absorbance maximum of Sulfo-CY5.5).
-
The DOS can be calculated using the following formula:
DOS = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance at ~675 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at ~675 nm (235,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.04-0.05).
-
-
The optimal DOS for most antibodies is typically between 2 and 10.[11]
Applications
Sulfo-CY5.5 labeled biomolecules are suitable for a variety of applications, including:
-
Fluorescence Microscopy: For high-contrast imaging of cellular structures.[1]
-
Flow Cytometry: To provide distinct signals for cell sorting and analysis.[1]
-
In Vivo Imaging: The far-red emission is ideal for deep tissue imaging with minimal background interference.[1][4]
-
Bioconjugation: For the effective labeling of proteins, antibodies, and nucleic acids for use in immunoassays and other molecular biology techniques.[1]
Storage and Stability
-
Sulfo-CY5.5 NHS ester (solid): Store at -20°C in the dark and under desiccating conditions.[3][4][14] It can be shipped at room temperature.[3][4]
-
Dye Stock Solution (in DMSO/DMF): Aliquot and store at -20°C for up to two weeks.[11] Avoid repeated freeze-thaw cycles.[11]
-
Labeled Conjugate: Store at 4°C for short-term use. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 8.0 and 9.0. |
| Presence of primary amines in the protein buffer (e.g., Tris, glycine). | Dialyze the protein against an amine-free buffer like PBS. | |
| Low protein concentration. | Concentrate the protein to >2 mg/mL. | |
| Hydrolyzed NHS ester. | Use freshly prepared dye stock solution. | |
| Protein Precipitation | Use of organic co-solvents with sensitive proteins. | Sulfo-CY5.5 is water-soluble, minimizing the need for co-solvents. |
| Over-labeling of the protein. | Reduce the molar excess of the dye in the reaction. | |
| Reduced Protein Activity | Modification of critical lysine residues. | Reduce the dye-to-protein ratio or consider alternative labeling chemistries. |
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cyanine5 NHS ester, Amine-reactive red emitting fluorescent dye (CAS 2230212-27-6) | Abcam [abcam.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Sulfo-Cy5 bis-NHS ester, 252255-42-8 | BroadPharm [broadpharm.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medkoo.com [medkoo.com]
Application Notes & Protocols: Optimizing Buffer Conditions for Sulfo-CY-5.5 NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are among the most common reagents for labeling proteins and other biomolecules that contain primary amines. The Sulfo-CY-5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye ideal for creating stable, near-infrared labeled conjugates for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy. The success of the labeling reaction is critically dependent on the buffer conditions, primarily pH and the absence of competing nucleophiles. This document provides a detailed guide to the optimal buffer conditions, a comprehensive experimental protocol, and key considerations for successful conjugation with Sulfo-CY-5.5 NHS ester.
The core of the reaction involves the nucleophilic attack of a primary amine (from the N-terminus or the ε-amino group of lysine (B10760008) residues on a protein) on the carbonyl carbon of the NHS ester. This reaction forms a stable amide bond and releases N-hydroxysuccinimide. The efficiency of this process is governed by a balance between the reactivity of the target amine and the stability of the NHS ester, both of which are highly pH-dependent.[1][2][3]
Key Reaction Parameters and Buffer Selection
The choice of reaction buffer is paramount for achieving a high degree of labeling. An inappropriate buffer can significantly reduce or completely inhibit the conjugation reaction.
1. pH: The reaction between an NHS ester and a primary amine is strongly pH-dependent.[1][2]
-
Optimal Range: The ideal pH for the labeling reaction is between 8.0 and 9.0 , with pH 8.3-8.5 often cited as optimal.[1][2][4][5]
-
Below pH 8.0: The reaction rate slows considerably. Primary amines are protonated (R-NH3+) and are not effective nucleophiles. For sensitive proteins that may denature at alkaline pH, labeling can be performed near neutral pH (7.2-7.5), but this requires longer incubation times or a higher molar excess of the dye.[6][7]
-
Above pH 9.0: The rate of hydrolysis of the Sulfo-CY-5.5 NHS ester increases significantly.[8] Water molecules compete with the primary amines, reacting with the ester and rendering it inactive. This competing reaction reduces the overall labeling efficiency.[1][2]
2. Buffer Composition: It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the dye.[9][10]
-
Recommended Buffers: Sodium bicarbonate, sodium borate, and phosphate (B84403) buffers are excellent choices.[1][6][11]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the labeling reaction.[7][11] If the protein of interest is stored in such a buffer, a buffer exchange must be performed via dialysis or desalting column prior to labeling.[10][11]
3. Interfering Substances: Avoid substances that can react with the NHS ester.
-
Sodium Azide (B81097): Often used as a preservative, sodium azide is a nucleophile and can react with the NHS ester. It should be removed before labeling if present at concentrations >0.1%.[7]
-
Ammonium Salts: Ammonium sulfate (B86663) or acetate (B1210297) will contain primary amines and must be removed.[11]
The following table summarizes the key quantitative parameters for successful labeling.
| Parameter | Recommended Condition | Rationale & Notes |
| Reaction pH | 8.0 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis).[1][2][4] |
| Buffer Type | Sodium Bicarbonate, Phosphate, Borate | Must be free of primary amines which compete with the target molecule for the dye.[1][9] |
| Buffer Concentration | 0.1 M | A higher buffer concentration can help maintain the pH, especially during large-scale reactions.[1][2] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[2][3] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This is a starting point and should be optimized for the specific protein and desired degree of labeling.[10][11] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (1-4 hours). 4°C is used for sensitive proteins (overnight).[2][3] |
| Dye Solvent | Anhydrous DMSO or DMF | Sulfo-CY-5.5 NHS ester is water-soluble, but dissolving in a small amount of organic solvent first ensures it is fully solubilized before adding to the aqueous protein solution.[1][3][12] |
Diagrams
Chemical Reaction Pathway
The diagram below illustrates the primary reaction of Sulfo-CY-5.5 NHS ester with a protein's primary amine to form a stable conjugate, alongside the competing hydrolysis side-reaction.
Experimental Workflow
This flowchart outlines the complete process from reagent preparation to the final purified and characterized fluorescent conjugate.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. vectorlabs.com [vectorlabs.com]
Sulfo-CY5.5 NHS Ester: A Comprehensive Guide for Labeling Amine-Modified Oligonucleotides
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to utilizing Sulfo-CY5.5 NHS ester for the covalent labeling of amine-modified oligonucleotides. Sulfo-CY5.5 is a water-soluble, near-infrared fluorescent dye ideal for a variety of bio-imaging and diagnostic applications.[1][2] This guide covers the essential principles of the labeling reaction, detailed experimental protocols, purification methods, and quantification of the final conjugate. The information is presented to facilitate seamless adoption of this labeling chemistry in research and development settings.
Introduction to Sulfo-CY5.5 NHS Ester Labeling
Sulfo-CY5.5 N-hydroxysuccinimide (NHS) ester is a reactive dye designed for the straightforward and efficient labeling of primary and secondary aliphatic amines, such as those found on amine-modified oligonucleotides.[3][4][5] The NHS ester group reacts with the amine nucleophile under mild alkaline conditions to form a stable and covalent amide bond.[6]
The "Sulfo" prefix indicates the presence of sulfonate groups, which confer high water solubility to the dye molecule.[7] This is particularly advantageous for labeling biomolecules like oligonucleotides in aqueous buffers, minimizing the need for organic co-solvents that could potentially interfere with the oligonucleotide's structure and function.[7][8] Sulfo-CY5.5 exhibits strong fluorescence in the near-infrared (NIR) region, making it suitable for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][2]
Key Features of Sulfo-CY5.5:
-
High Water Solubility: Eliminates the need for organic solvents in labeling reactions.[7][8]
-
Near-Infrared Fluorescence: Ideal for applications requiring low background and deep tissue imaging.[1]
-
High Photostability and Quantum Yield: Provides bright and stable fluorescent signals.[1]
-
Versatile Applications: Suitable for fluorescence microscopy, flow cytometry, and in vivo imaging.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for Sulfo-CY5.5 and the labeling reaction.
Table 1: Spectroscopic Properties of Sulfo-CY5.5
| Property | Value |
| Maximum Excitation (Ex) | ~673-675 nm |
| Maximum Emission (Em) | ~694-707 nm |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
(Data sourced from multiple supplier specifications and general literature on Cy5.5 dyes.[1][2])
Table 2: Recommended Reaction Conditions for Oligonucleotide Labeling
| Parameter | Recommended Range/Value |
| pH | 8.3 - 9.0 |
| Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate (B1201080) |
| Amine-Containing Buffers (e.g., Tris) | Avoid (competes with the labeling reaction) |
| Molar Ratio (Dye:Oligo) | 5:1 to 20:1 (empirical optimization recommended) |
| Oligonucleotide Concentration | 1-10 mg/mL |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C |
| Reaction Time | 2 hours to overnight |
| Dye Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
(These are general guidelines; optimal conditions may vary depending on the specific oligonucleotide sequence and modification.[3][4][9][10])
Experimental Protocols
This section provides detailed protocols for the labeling, purification, and characterization of Sulfo-CY5.5 labeled oligonucleotides.
Preparation of Reagents
-
Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a stock concentration of 1-10 mg/mL.
-
Labeling Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5 using NaOH or HCl.[3][9]
-
Sulfo-CY5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10]
Labeling Reaction Protocol
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with the labeling buffer.
-
Add the desired molar excess of the freshly prepared Sulfo-CY5.5 NHS ester stock solution to the oligonucleotide solution. A 10-fold molar excess is a good starting point.
-
Vortex the reaction mixture gently and incubate for at least 2 hours at room temperature or overnight at 4°C, protected from light.[10]
Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted dye, which can interfere with downstream applications and quantification.
-
Add 3 volumes of cold absolute ethanol (B145695) and 1/10 volume of 3 M sodium acetate (B1210297) to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant containing the unreacted dye.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer.
Note: While simple, precipitation may not completely remove all free dye.[9]
Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the unreacted dye and any unlabeled oligonucleotide.[11][12] The increased hydrophobicity of the dye-labeled oligonucleotide allows for its separation.
Size exclusion chromatography using a resin like Sephadex G-25 can be used to separate the larger labeled oligonucleotide from the smaller, unreacted dye molecules.
Characterization and Quantification
The degree of labeling (DOL), also referred to as the dye-to-oligo ratio, is determined spectrophotometrically.
-
Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and at the maximum absorbance of Sulfo-CY5.5 (~675 nm, A₆₇₅).
-
Calculate the concentration of the oligonucleotide using the following formula, which corrects for the dye's absorbance at 260 nm:
Oligo Concentration (M) = [A₂₆₀ - (A₆₇₅ × CF₂₆₀)] / ε₂₆₀
-
CF₂₆₀: Correction factor (A₂₆₀ of the free dye / A_max of the free dye). This value is typically around 0.05 for Cy5 dyes.
-
ε₂₆₀: Molar extinction coefficient of the unlabeled oligonucleotide.
-
-
Calculate the concentration of the dye:
Dye Concentration (M) = A₆₇₅ / ε₆₇₅
-
ε₆₇₅: Molar extinction coefficient of Sulfo-CY5.5 (~250,000 cm⁻¹M⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration / Oligo Concentration
Visualized Workflows and Pathways
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for labeling amine-modified oligonucleotides with Sulfo-CY5.5 NHS ester.
Caption: The chemical reaction between an amine-modified oligonucleotide and Sulfo-CY5.5 NHS ester.
Caption: A decision tree to guide the selection of a suitable purification method.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH of labeling buffer.- Hydrolyzed NHS ester.- Inactive amine on oligonucleotide. | - Verify buffer pH is between 8.3 and 9.0.[3]- Prepare fresh dye stock solution immediately before use.- Use high-quality, freshly synthesized amine-modified oligonucleotides. |
| High Background Signal | - Incomplete removal of unreacted dye. | - Employ a more rigorous purification method like HPLC.[11][12]- Perform multiple precipitation steps. |
| Precipitation of Oligo | - High concentration of organic solvent from dye stock. | - Minimize the volume of DMF or DMSO added to the reaction.- Ensure the final concentration of the organic solvent is low. |
| Inaccurate DOL | - Presence of free dye in the purified sample.- Incorrect extinction coefficients used. | - Ensure thorough purification.- Use the correct extinction coefficients for both the oligonucleotide and the specific dye lot. |
Conclusion
The use of Sulfo-CY5.5 NHS ester provides a reliable and efficient method for labeling amine-modified oligonucleotides. Its excellent water solubility and favorable spectroscopic properties make it a superior choice for a wide range of applications in molecular biology, diagnostics, and therapeutics. By following the detailed protocols and guidelines presented in this document, researchers can achieve consistent and high-quality labeling of their oligonucleotides for successful downstream experiments.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. Oligonucleotide labeling_TargetMol [targetmol.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. stallardediting.com [stallardediting.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [merckmillipore.com]
- 10. glenresearch.com [glenresearch.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Sulfo-CY-5.5 NHS ester
Welcome to the technical support center for Sulfo-CY-5.5 NHS ester. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their labeling experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-CY-5.5 NHS ester and what is it used for?
A1: Sulfo-CY-5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye.[1][2][3][] It belongs to the cyanine (B1664457) dye family and is used to fluorescently label proteins, antibodies, peptides, and other biomolecules containing primary amine groups (-NH2).[5][6][7] The resulting fluorescently labeled molecules are often used in applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2][][5]
Q2: What are the optimal storage conditions for Sulfo-CY-5.5 NHS ester?
A2: Proper storage is crucial to maintain the reactivity of the dye. It should be stored at -20°C in the dark and desiccated.[1][2][8] Some suppliers suggest that it can be transported at room temperature for up to three weeks.[1][8] Once reconstituted in an anhydrous solvent like DMSO or DMF, the stock solution should be stored at -20°C and is typically stable for a few weeks if protected from light and moisture.[5][6] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
Q3: Why is the choice of reaction buffer so important?
A3: The reaction buffer significantly impacts labeling efficiency. Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions because they compete with the target molecule for the dye, leading to reduced labeling.[6][9][10] The pH of the buffer is also critical; the reaction of NHS esters with primary amines is highly pH-dependent.[9][10][11][12]
Q4: What is the recommended pH for the labeling reaction?
A4: The optimal pH range for NHS ester labeling reactions is typically between 7.2 and 8.5.[10] A commonly recommended pH is 8.3-8.5.[9][11][12][13][14][15] At a lower pH, the primary amines on the protein are protonated and less available to react.[10][11][12] At a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and reduces efficiency.[10][11][12][16]
Q5: How do I remove unreacted dye after the labeling reaction?
A5: Unreacted dye and byproducts can be removed using methods such as gel filtration (e.g., Sephadex G-25 columns), dialysis, or spin columns.[6][9][17] The choice of method depends on the properties of the labeled molecule. For macromolecules like proteins, gel filtration is a common and effective method.[9]
Troubleshooting Guide
Low labeling efficiency is a common issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes.
Problem 1: Low or No Labeling Detected
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Buffer Composition | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[6][9][10] Use buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.[6][9] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column before labeling.[6] |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5, with 8.3-8.5 being ideal.[9][10][11][12] Use a calibrated pH meter. Note that the addition of the NHS ester can sometimes lower the pH of the reaction mixture.[11][13] |
| Inactive Dye | The NHS ester may have hydrolyzed due to improper storage or handling.[6] Use a fresh vial of the dye or a freshly prepared stock solution. Store the dye desiccated at -20°C and avoid moisture.[1][17] |
| Low Protein Concentration | Low protein concentrations can lead to inefficient labeling due to the competing hydrolysis reaction.[10] A protein concentration of at least 2 mg/mL is recommended for optimal results.[6][10] |
| Insufficient Molar Excess of Dye | The ratio of dye to protein may be too low. Increase the molar excess of the Sulfo-CY-5.5 NHS ester. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[18] Optimization may be required for your specific protein.[6] |
Problem 2: Inconsistent Labeling Results
Possible Causes & Solutions
| Cause | Recommended Action |
| Variable Reaction Time/Temperature | Standardize the incubation time and temperature. Reactions are often performed for 1-4 hours at room temperature or overnight at 4°C.[9][10] Lower temperatures can minimize hydrolysis but may require longer incubation.[10] |
| Presence of Contaminants in Protein Sample | Impurities in the protein solution, such as sodium azide, BSA, or gelatin, can interfere with the labeling reaction.[6] Purify the protein sample before labeling. |
| Repeated Freeze-Thaw of Dye Stock | Avoid multiple freeze-thaw cycles of the dye stock solution as this can reduce its activity.[6] Aliquot the stock solution into single-use vials.[6][17] |
Experimental Protocols
Detailed Protocol for Protein Labeling with Sulfo-CY-5.5 NHS Ester
This protocol provides a general guideline. Optimization may be necessary for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sulfo-CY-5.5 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess (e.g., 10:1 dye-to-protein ratio).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any remaining NHS ester.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein, which typically elute first.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-CY-5.5 (approximately 675 nm).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.
-
Visualizations
Caption: Experimental workflow for labeling proteins with Sulfo-CY-5.5 NHS ester.
Caption: Competing reactions in Sulfo-CY-5.5 NHS ester labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 3. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibiantech.com [ibiantech.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. acebiolab.com [acebiolab.com]
- 13. interchim.fr [interchim.fr]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Sulfo-CY-5.5 Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Sulfo-CY-5.5 conjugation efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the underlying chemistry of Sulfo-CY-5.5 NHS ester conjugation?
A1: Sulfo-CY-5.5 NHS ester is an amine-reactive fluorescent dye.[][2] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amine groups (-NH2), such as the epsilon-amino group of lysine (B10760008) residues found on proteins, to form a stable amide bond.[3] This reaction is most efficient under slightly basic conditions. The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the dye's water solubility, making it ideal for labeling sensitive proteins in aqueous environments without organic solvents.[][][5][6]
Diagram of the Conjugation Reaction
Caption: Chemical reaction between a protein's primary amine and Sulfo-CY-5.5 NHS ester.
Q2: Why is my conjugation efficiency low?
A2: Several factors can lead to low conjugation efficiency. Here are the most common culprits:
-
Incorrect pH: The reaction is highly pH-dependent. The optimal pH range is 8.3-9.0.[7][8] At lower pH, the primary amines on the protein are protonated (-NH3+) and will not react with the NHS ester.[8][9] At pH levels above optimal, the hydrolysis of the NHS ester increases, reducing the amount of dye available to react with the protein.[8][9]
-
Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the dye, significantly reducing efficiency.[7][10] It is crucial to use amine-free buffers like PBS, carbonate, or borate.[7]
-
Low Protein Concentration: The protein concentration should ideally be between 2-10 mg/mL.[7][10] Concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency.[7][10][11]
-
Impure Antibody/Protein: The presence of stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin will compete for labeling and must be removed before conjugation.[7][11] Similarly, unpurified antibodies from serum or ascites fluid contain other proteins that will interfere.[11]
-
Inactive Dye: Sulfo-CY-5.5 NHS ester is sensitive to moisture. Ensure the dye is stored desiccated at -20°C.[12][13] Prepare the dye stock solution in anhydrous DMSO immediately before use, as its activity decreases in solution.[7][13]
Q3: How can I optimize the dye-to-protein molar ratio?
A3: The optimal molar ratio of dye to protein varies depending on the specific protein and the desired degree of labeling (DOL). A common starting point is a 10:1 molar ratio of dye to protein.[7][10] However, it is highly recommended to perform a titration to find the ideal ratio for your specific application by testing ratios such as 5:1, 10:1, 15:1, and 20:1.[7][12] Over-labeling can lead to fluorescence quenching and may negatively affect the protein's biological activity, while under-labeling results in a weak signal.[7][14] For most antibodies, a final DOL of 2 to 10 is recommended.[7]
| Parameter | Recommendation for IgG (150 kDa) | Potential Impact on Efficiency |
| Protein Concentration | 2 - 10 mg/mL | Below 2 mg/mL significantly reduces efficiency.[7][10] |
| Reaction pH | 8.3 - 9.0 (Carbonate or Borate buffer) | <8.0: Incomplete deprotonation of amines. >9.5: Rapid hydrolysis of NHS ester.[8] |
| Dye:Protein Molar Ratio | Start with 10:1, optimize between 5:1 to 20:1 | Too low: Insufficient signal. Too high: Fluorescence quenching, potential loss of protein function.[7][14] |
| Reaction Time | 30 - 60 minutes at room temperature | Shorter times may lead to incomplete labeling. Longer times increase risk of hydrolysis.[7] |
| Reaction Buffer | PBS, Carbonate, Borate (Amine-free) | Tris, Glycine, or other primary amine buffers will compete for the dye.[7] |
Caption: Recommended Reaction Conditions for Sulfo-CY-5.5 Conjugation to IgG.
Q4: How do I remove interfering substances from my protein sample?
A4: Before starting the conjugation, your protein solution must be free of interfering substances.
-
Amine-containing buffers (Tris, glycine) and ammonium (B1175870) salts: Dialyze the protein solution against an amine-free buffer like 1X PBS (pH 7.2-7.4).[7]
-
Stabilizing proteins (BSA, gelatin): These require purification steps such as affinity chromatography to remove them before labeling.
-
Preservatives (Sodium Azide): While low concentrations might not always interfere, it is best to remove sodium azide (B81097) by dialysis or using a desalting spin column.[7]
Experimental Protocols
Detailed Protocol: Labeling an Antibody with Sulfo-CY-5.5 NHS Ester
This protocol is a general guideline for labeling 1 mg of an antibody (like IgG, MW ~150 kDa). Optimization may be required.
1. Preparation of Buffers and Reagents
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. Ensure the pH is accurately adjusted.
-
Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in 1X PBS, pH 7.2-7.4. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.
-
Dye Stock Solution: Immediately before use, dissolve Sulfo-CY-5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[7][10] Vortex briefly to ensure it is fully dissolved. Use this solution promptly.[7]
2. Conjugation Reaction
-
Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer (typically 1/10th of the protein solution volume).[7]
-
For a 10:1 molar ratio, add the calculated volume of 10 mM Sulfo-CY-5.5 dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7][10] Gentle shaking or rotation during incubation can improve efficiency.[7]
3. Purification of the Conjugate
-
The most common method to separate the labeled antibody from unreacted dye is gel filtration using a desalting column, such as a Sephadex G-25 column.[7][10]
-
Equilibrate the desalting column with 1X PBS, pH 7.2-7.4.
-
Carefully load the reaction mixture onto the top of the column.
-
Allow the sample to enter the column bed, then begin eluting with PBS.
-
The first colored fraction to elute will be the Sulfo-CY-5.5-labeled antibody. The free, unreacted dye will elute later as a separate colored band.
-
Collect the fractions containing the purified conjugate.
4. Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~670 nm (the absorption maximum for Sulfo-CY-5.5).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the appropriate extinction coefficients and correction factors.
-
Workflow and Troubleshooting Diagram
Caption: Experimental workflow for Sulfo-CY-5.5 conjugation with integrated troubleshooting checkpoints.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
Avoiding non-specific binding of Sulfo-CY-5.5 conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Sulfo-Cy5.5 conjugates in their experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals and compromise the quality of your results. This guide provides a systematic approach to identifying and mitigating the common causes of non-specific binding of Sulfo-Cy5.5 conjugates.
Visual Troubleshooting Workflow
Caption: A stepwise guide to diagnosing and resolving high background fluorescence issues with Sulfo-Cy5.5 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with Sulfo-Cy5.5 conjugates?
A1: Non-specific binding of Sulfo-Cy5.5 conjugates can arise from several factors:
-
Hydrophobic Interactions: Although Sulfo-Cy5.5 is designed to be more hydrophilic than its non-sulfonated counterpart (Cy5), residual hydrophobicity can lead to interactions with lipid-rich structures and hydrophobic pockets in proteins.[1][2]
-
Electrostatic Interactions: The net charge of the Sulfo-Cy5.5 conjugate can influence its interaction with charged molecules and surfaces within the sample.[3][4][5]
-
Fc Receptor Binding: If the Sulfo-Cy5.5 is conjugated to an antibody, the Fc region of the antibody can bind to Fc receptors present on various cell types, such as macrophages and monocytes, leading to off-target signal.[2][6]
-
Suboptimal Staining Protocol: Inadequate blocking, insufficient washing, or using an excessively high concentration of the conjugate can all contribute to high background.[7][8][9]
-
Sample Autofluorescence: Endogenous fluorescence from the sample itself can be mistaken for non-specific binding.[8][10]
Q2: How can I reduce non-specific binding of my Sulfo-Cy5.5 conjugate?
A2: Several strategies can be employed to minimize non-specific binding:
-
Optimize Conjugate Concentration: Titrate your Sulfo-Cy5.5 conjugate to determine the optimal concentration that provides a high signal-to-noise ratio.[7][11][12]
-
Effective Blocking: Use an appropriate blocking agent to saturate non-specific binding sites before applying the conjugate.[10][11] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and specialized commercial blocking buffers.
-
Thorough Washing: Increase the number and duration of washing steps after incubation with the conjugate to remove unbound molecules.[1][9][10] The inclusion of a mild detergent like Tween-20 in the wash buffer can also be beneficial.
-
Use of Fc Block: If you are using an antibody conjugate and working with cells that express Fc receptors, pre-incubate your sample with an Fc receptor blocking agent.
-
High-Quality Reagents: Ensure that your buffers are fresh and that the Sulfo-Cy5.5 conjugate is properly purified and not aggregated.
Q3: Which blocking agent is best for my Sulfo-Cy5.5 experiment?
A3: The choice of blocking agent can significantly impact your results. Below is a comparison of common blocking agents. The optimal choice will depend on your specific application and sample type.
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | - Generally effective for a wide range of applications. - Does not interfere with biotin-avidin systems. | - Can contain endogenous immunoglobulins that may cross-react with secondary antibodies. - May not be sufficient for all high-background situations. |
| Normal Serum | 5-10% | - Very effective at blocking non-specific antibody binding. - Use serum from the same species as the secondary antibody. | - Can be more expensive than other options. - May contain endogenous proteins that could interact with your target. |
| Non-fat Dry Milk | 1-5% | - Inexpensive and readily available. - Effective for many applications. | - Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. - Contains biotin, making it unsuitable for avidin-biotin detection systems. |
| Fish Gelatin | 0.1-1% | - Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | - May be less effective than other blocking agents in some cases. |
| Commercial Blocking Buffers | Varies | - Often optimized for low background and high signal-to-noise. - Can be protein-free. | - Generally more expensive than homemade solutions. |
| Synthetic Blockers (e.g., PEG, PVP) | Varies | - Protein-free, useful for specific applications. - Can be highly effective. | - May require more optimization. |
Note: This table provides general guidance. It is always recommended to empirically test different blocking agents to find the best one for your specific experimental setup.
Experimental Protocols
Protocol 1: Titration of Sulfo-Cy5.5 Conjugate to Determine Optimal Concentration
This protocol describes how to perform a titration experiment to find the ideal concentration of your Sulfo-Cy5.5 conjugate for immunofluorescence staining.
Workflow Diagram
Caption: A streamlined workflow for optimizing the concentration of Sulfo-Cy5.5 conjugates.
Methodology:
-
Sample Preparation: Prepare your cells or tissue sections on coverslips or slides as you would for a standard immunofluorescence experiment.
-
Fixation and Permeabilization (if required): Fix and permeabilize your samples according to your established protocol.
-
Blocking: Incubate the samples with your chosen blocking buffer for at least 1 hour at room temperature.
-
Prepare Conjugate Dilutions: Prepare a series of dilutions of your Sulfo-Cy5.5 conjugate in blocking buffer. A good starting range is from 0.1 µg/mL to 10 µg/mL.
-
Incubation: Incubate each sample with a different concentration of the conjugate. Include a negative control (blocking buffer only) to assess background.
-
Washing: Wash all samples extensively with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image all samples using a fluorescence microscope with the same settings for laser power, exposure time, and gain.
-
Analysis: Quantify the fluorescence intensity of the specific signal and the background for each concentration. The optimal concentration will be the one that provides the highest signal-to-noise ratio.
Protocol 2: Comparative Analysis of Blocking Agents
This protocol allows you to systematically compare the effectiveness of different blocking agents in reducing non-specific binding of your Sulfo-Cy5.5 conjugate.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of your cells or tissue sections.
-
Fixation and Permeabilization (if required): Fix and permeabilize all samples using the same protocol.
-
Blocking:
-
Divide the samples into groups.
-
Incubate each group with a different blocking agent (e.g., 3% BSA, 5% Normal Goat Serum, 1% Fish Gelatin, a commercial blocking buffer) for 1 hour at room temperature.
-
Include a "no block" control group.
-
-
Conjugate Incubation: Incubate all samples with the same, pre-determined optimal concentration of your Sulfo-Cy5.5 conjugate.
-
Washing: Wash all samples using the same standardized washing protocol.
-
Mounting and Imaging: Mount and image all samples under identical conditions.
-
Analysis:
-
Quantify the background fluorescence intensity for each blocking condition.
-
Compare the signal-to-noise ratio for each blocking agent to identify the most effective one for your experiment.
-
Expected Outcome (Illustrative Data):
| Blocking Agent | Relative Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| No Block | 100 | 1.5 |
| 3% BSA in PBS | 45 | 5.2 |
| 5% Normal Goat Serum in PBS | 25 | 8.1 |
| 1% Fish Gelatin in PBS | 55 | 4.3 |
| Commercial Buffer X | 20 | 9.5 |
Disclaimer: The data in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Tissue‐seeking dyes for in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. usbio.net [usbio.net]
- 8. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. biotium.com [biotium.com]
Sulfo-CY-5.5 NHS ester hydrolysis rate in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sulfo-CY-5.5 NHS ester, focusing on its hydrolysis rate in aqueous buffers and providing practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-CY-5.5 NHS ester and what is it used for?
Sulfo-CY-5.5 NHS ester is a water-soluble, amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines (-NH2) on proteins, peptides, and other biomolecules to form a stable amide bond. This process, known as bioconjugation, is widely used to label molecules for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. The "Sulfo" group enhances water solubility, making it ideal for labeling sensitive proteins that may be compromised by organic co-solvents.
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a carboxylic acid. This carboxylic acid is no longer reactive with primary amines, meaning it cannot be used for labeling. Hydrolysis is a competing reaction to the desired aminolysis (the reaction with the amine group of the biomolecule) and can significantly reduce the efficiency of your conjugation reaction if not properly managed.
Q3: What are the primary factors that influence the rate of Sulfo-CY-5.5 NHS ester hydrolysis?
The rate of hydrolysis is primarily influenced by three main factors:
-
pH: The rate of hydrolysis increases significantly with increasing pH. Alkaline conditions (higher pH) accelerate the breakdown of the NHS ester.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.
-
Time: The longer the Sulfo-CY-5.5 NHS ester is in an aqueous environment, the greater the extent of hydrolysis will be.
Q4: What is the optimal pH for performing a conjugation reaction with Sulfo-CY-5.5 NHS ester?
The optimal pH for conjugation is a balance between efficient amine labeling and minimizing hydrolysis. The recommended pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[1] A common practice is to perform the reaction at a pH of 8.3-8.5.[2]
Q5: Can I use buffers containing primary amines, such as Tris, for my conjugation reaction?
No, it is highly recommended to avoid buffers containing primary amines (e.g., Tris, glycine). These buffers will compete with your target molecule for reaction with the Sulfo-CY-5.5 NHS ester, leading to a significant reduction in labeling efficiency.[3][4] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are suitable alternatives.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency / Low Degree of Substitution (DOS) | Hydrolysis of Sulfo-CY-5.5 NHS ester: The dye may have hydrolyzed before or during the conjugation reaction. | - Prepare the dye stock solution immediately before use. - Ensure the reaction buffer pH is within the optimal range (7.2-8.5). Do not exceed pH 8.5. - Work quickly once the dye is in an aqueous solution. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down hydrolysis. |
| Presence of competing primary amines: The reaction buffer or protein sample may contain primary amines (e.g., Tris, glycine, ammonium (B1175870) salts). | - Dialyze the protein against an amine-free buffer like PBS before labeling.[3] - Use a non-amine containing buffer such as phosphate (B84403) or bicarbonate buffer for the conjugation reaction.[4] | |
| Low protein concentration: The concentration of the target protein may be too low for efficient labeling. | - For optimal labeling, a final protein concentration of 2-10 mg/mL is recommended.[3] | |
| Incorrect molar ratio of dye to protein: The ratio of Sulfo-CY-5.5 NHS ester to the target molecule may not be optimal. | - Start with a 10:1 molar ratio of dye to protein and optimize by testing different ratios (e.g., 5:1, 15:1, 20:1).[4] | |
| No Labeling Observed | Inactive Sulfo-CY-5.5 NHS ester: The dye may have been improperly stored or handled, leading to complete hydrolysis. | - Store the Sulfo-CY-5.5 NHS ester desiccated at -20°C and protected from light.[5] - Allow the vial to warm to room temperature before opening to prevent condensation. - Test the activity of the NHS ester using a simple assay if in doubt. |
| Problem with the target molecule: The primary amines on the target molecule may not be accessible for labeling. | - Ensure the protein is properly folded and that lysine (B10760008) residues are exposed. - Consider denaturation/renaturation steps if accessibility is a known issue. | |
| Precipitation of Protein During Labeling | High concentration of organic co-solvent: If using a non-sulfonated Cy5.5 NHS ester, the required organic solvent (DMSO or DMF) may cause protein precipitation. | - Use the water-soluble Sulfo-CY-5.5 NHS ester to eliminate the need for organic co-solvents.[6] |
| Over-labeling of the protein: A very high degree of substitution can alter the protein's properties and lead to precipitation. | - Reduce the molar ratio of dye to protein in the reaction. |
Quantitative Data: NHS Ester Hydrolysis Rates
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4 - 5 hours | [3] |
| 7.0 | Not Specified | ~7 hours | [7] |
| 8.0 | Not Specified | ~1 hour | |
| 8.6 | 4°C | 10 minutes | [3] |
| 9.0 | Not Specified | minutes | [7] |
Experimental Protocols
Protocol 1: General Protein Conjugation with Sulfo-CY-5.5 NHS Ester
Materials:
-
Sulfo-CY-5.5 NHS ester
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3-8.5
-
Anhydrous Dimethylsulfoxide (DMSO) - for initial dye reconstitution
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).
-
If necessary, dialyze the protein against PBS to remove any interfering substances.
-
Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of 1 M Sodium Bicarbonate buffer.
-
-
Prepare the Sulfo-CY-5.5 NHS Ester Stock Solution:
-
Allow the vial of Sulfo-CY-5.5 NHS ester to warm to room temperature before opening.
-
Reconstitute the dye in a small amount of anhydrous DMSO to create a 10 mM stock solution. This should be done immediately before use.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein (a 10:1 ratio is a good starting point).
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
-
-
Determine the Degree of Substitution (DOS):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of Sulfo-CY-5.5 (approximately 675 nm).
-
Calculate the DOS using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Protocol 2: Monitoring Sulfo-CY-5.5 NHS Ester Hydrolysis
Materials:
-
Sulfo-CY-5.5 NHS ester
-
Aqueous buffers at various pH values (e.g., pH 7.0, 8.0, 8.5, 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of Sulfo-CY-5.5 NHS ester in an organic solvent like DMSO.
-
Prepare a series of aqueous buffers at the desired pH values.
-
Initiate the hydrolysis reaction by diluting a small volume of the dye stock solution into each of the aqueous buffers to a final concentration suitable for spectrophotometric analysis.
-
Immediately measure the absorbance spectrum of each solution. The hydrolysis of the NHS ester results in the release of N-hydroxysuccinimide, which can be monitored by an increase in absorbance around 260 nm.
-
Continue to measure the absorbance at 260 nm at regular time intervals.
-
Plot the absorbance at 260 nm versus time for each pH value.
-
Calculate the half-life of hydrolysis at each pH by determining the time it takes for the absorbance at 260 nm to reach 50% of its maximum value.
Visualizations
Caption: Competing reactions of aminolysis and hydrolysis for Sulfo-CY-5.5 NHS ester.
Caption: General experimental workflow for protein conjugation with Sulfo-CY-5.5 NHS ester.
Caption: Troubleshooting workflow for low labeling efficiency with Sulfo-CY-5.5 NHS ester.
References
- 1. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfo Cyanine5.5 NHS ester - Ruixibiotech [ruixibiotech.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 6. medkoo.com [medkoo.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Sulfo-CY-5.5 In Vivo Imaging
Welcome to the technical support center for Sulfo-CY-5.5 in vivo imaging. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their signal-to-noise ratio and acquire high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-CY-5.5 and why is it used for in vivo imaging?
Sulfo-CY-5.5 is a water-soluble, far-red emitting fluorescent dye commonly used for in vivo imaging applications.[1][2][3][4] Its key advantages include high water solubility due to the presence of four sulfonate groups, a high extinction coefficient, and emission in the near-infrared (NIR) window (approximately 694 nm), which allows for deeper tissue penetration and reduced background autofluorescence compared to dyes that emit in the visible spectrum.[4][5][6][7][8] It is often used to label proteins, antibodies, and other biomolecules to track their distribution and localization within a living organism.[4][9]
Q2: What are the main sources of background noise in Sulfo-CY-5.5 in vivo imaging?
The primary sources of background noise in near-infrared fluorescence imaging are:
-
Tissue Autofluorescence: Endogenous fluorophores in the skin and other tissues can emit light in the same spectral range as Sulfo-CY-5.5, obscuring the signal.
-
Diet-Related Autofluorescence: A major contributor to background signal in the gastrointestinal tract is chlorophyll (B73375) from standard rodent chow, which has a strong fluorescent signature in the NIR range.[5][6][10]
-
Sub-optimal Imaging Parameters: Incorrect selection of excitation and emission filters, as well as inappropriate camera settings like exposure time and binning, can increase noise and reduce signal clarity.[11]
Q3: How can I reduce background autofluorescence from the animal's diet?
To significantly reduce diet-related autofluorescence, it is highly recommended to switch the animals to a purified, alfalfa-free diet for at least one to two weeks prior to imaging.[5][6][11] This eliminates chlorophyll, a primary source of NIR autofluorescence originating from the gut.[10] Studies have shown that a purified diet can reduce background autofluorescence by more than two orders of magnitude.[5][6][7]
Q4: What are the optimal excitation and emission wavelengths for Sulfo-CY-5.5?
Sulfo-CY-5.5 has an excitation maximum of approximately 673-675 nm and an emission maximum of around 691-694 nm.[4][12][13] To optimize the signal-to-noise ratio, use filters that are closely matched to these spectral profiles.[14][15] Using longer excitation wavelengths, such as 760 nm or 808 nm, can also help to reduce background autofluorescence.[5][6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo imaging with Sulfo-CY-5.5.
Problem 1: High Background Signal and Low Signal-to-Noise Ratio (SNR)
High background can obscure the specific signal from your Sulfo-CY-5.5 probe, leading to poor image quality and difficulty in quantifying the signal.
Caption: Troubleshooting workflow for high background signal.
| Intervention | Expected Impact on Background | Reference |
| Switch from standard chow to a purified, alfalfa-free diet | Reduction of gut autofluorescence by over two orders of magnitude | [5][6][7] |
| Use of longer excitation wavelengths (e.g., 760 nm or 808 nm) | Significant reduction in background autofluorescence | [5][6][7] |
| Shifting emission detection to the NIR-II window (>1000 nm) | Can further reduce autofluorescence, though this is beyond the primary emission of Sulfo-CY-5.5 | [5][6][7] |
Problem 2: Weak or No Signal from the Sulfo-CY-5.5 Probe
A weak or absent signal can be due to issues with the probe itself, its delivery, or the imaging parameters.
Caption: Troubleshooting workflow for weak or no signal.
Experimental Protocols
Protocol 1: Animal Preparation for Low-Autofluorescence Imaging
-
Dietary Adjustment: At least 7-14 days prior to imaging, switch animals from standard chlorophyll-containing chow to a purified, alfalfa-free diet. Ensure ad libitum access to the new diet and water.[11]
-
Hair Removal: 24 hours before imaging, remove hair from the region of interest. This can be done by shaving or using a depilatory cream. Perform this step carefully to avoid skin irritation, which can cause inflammation and potentially alter probe biodistribution.[11]
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane (B1672236) inhalation) for the duration of the imaging session.
-
Positioning: Place the animal on the imaging stage, ensuring the region of interest is correctly positioned under the camera. Use dividers if imaging multiple animals to prevent signal reflection between subjects.[11]
Protocol 2: General In Vivo Imaging Procedure for Sulfo-CY-5.5 Labeled Probes
-
Probe Administration: Inject the Sulfo-CY-5.5 labeled probe via the desired route (e.g., intravenous, intraperitoneal). The dosage and volume should be optimized for your specific probe and animal model.
-
Pre-injection Imaging: Acquire a baseline image of the animal before probe administration to determine the level of endogenous autofluorescence.
-
Time-Course Imaging: Acquire images at multiple time points post-injection to determine the optimal imaging window for your probe. This will depend on the pharmacokinetics of the labeled molecule.
-
Image Acquisition Settings:
-
Excitation Filter: Select a filter appropriate for Sulfo-CY-5.5 (e.g., 660-680 nm).
-
Emission Filter: Select a filter that captures the emission of Sulfo-CY-5.5 (e.g., 690-710 nm).
-
Exposure Time: Start with a moderate exposure time (e.g., 5-30 seconds). Avoid very long exposures in fluorescence imaging to minimize background noise.[11]
-
Binning: Use moderate to high binning (e.g., 4x4 or 8x8) to improve the signal-to-noise ratio.[11]
-
-
Image Analysis:
-
Draw regions of interest (ROIs) around the target tissue and a background area.
-
Calculate the signal-to-noise ratio (SNR) or signal-to-background ratio (SBR) by dividing the mean fluorescence intensity of the target ROI by the mean fluorescence intensity of the background ROI.
-
| Parameter | Recommendation for Optimizing SNR | Rationale |
| Binning | Moderate to high (4x4 or 8x8) | Increases sensitivity by combining pixels, which improves the signal-to-noise ratio.[11] |
| Exposure Time | Short to moderate (5-30 seconds) | Minimizes the accumulation of background noise from tissue autofluorescence.[11] |
| Animal Orientation | Image from multiple positions | Signal is attenuated by tissue; find the orientation that provides the highest signal intensity from the target.[11] |
By following these guidelines and troubleshooting steps, researchers can significantly improve the quality and reliability of their in vivo imaging data obtained with Sulfo-CY-5.5.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 5. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. spectralinvivo.com [spectralinvivo.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. caymanchem.com [caymanchem.com]
- 14. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
- 15. lifetein.com [lifetein.com]
Technical Support Center: Sulfo-CY-5.5 Labeled Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-CY-5.5 labeled antibodies. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What is Sulfo-CY-5.5 and why is it used for antibody labeling?
Sulfo-CY-5.5 is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright fluorescence in the far-red region of the spectrum.[1] Its key features include high water solubility due to the presence of sulfonate groups, a large molar extinction coefficient, and good photostability, making it a popular choice for labeling antibodies and other proteins for various applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] The sulfonation also helps to minimize non-specific binding of the dye.[2]
Q2: What are the spectral properties of Sulfo-CY-5.5?
The spectral properties of Sulfo-CY-5.5 are summarized in the table below. These values are approximate and can be influenced by the local environment, such as conjugation to an antibody and the solvent.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient | ~195,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (in PBS) | ~0.21 | [3][4] |
| Stokes Shift | ~19 nm | [1] |
Q3: What is Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single antibody molecule.[5] It is a critical parameter because it directly impacts the fluorescence intensity and the functionality of the labeled antibody. An optimal DOL is crucial for achieving a bright signal without compromising the antibody's binding affinity.[5]
II. Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
Q1: I have labeled my antibody with Sulfo-CY-5.5, but I am observing a weak or no fluorescent signal. What are the possible causes and solutions?
Several factors can contribute to a weak or absent fluorescent signal. Here's a systematic approach to troubleshooting this issue:
Possible Causes & Troubleshooting Steps:
-
Suboptimal Degree of Labeling (DOL):
-
Problem: An insufficient number of dye molecules per antibody will result in a dim signal. Conversely, an excessively high DOL can lead to self-quenching, where the dye molecules interact and dissipate energy non-radiatively, also causing a weak signal.[5]
-
Solution: Determine the DOL of your conjugate (see Experimental Protocol 2). The optimal DOL for most antibodies is typically between 2 and 10.[5] If the DOL is too low, you can optimize the labeling reaction by increasing the molar ratio of dye to antibody. If the DOL is too high, reduce the dye-to-antibody ratio in the labeling reaction. It is recommended to perform a titration of the dye-to-protein molar ratio to find the optimal level for your specific antibody.
-
-
Antibody Degradation or Inactivation:
-
Problem: The antibody may have been damaged during the labeling process or storage, leading to a loss of binding affinity.
-
Solution: Ensure proper storage of the antibody before and after labeling, typically at 2-8°C for short-term and -20°C or -80°C for long-term storage, following the manufacturer's recommendations. Avoid repeated freeze-thaw cycles. Confirm the antibody's functionality with a positive control.
-
-
Inefficient Labeling Reaction:
-
Problem: The conjugation chemistry may not have proceeded efficiently.
-
Solution: Verify the pH of the reaction buffer; for NHS ester chemistry, a pH of 8.0-9.0 is optimal.[6] Ensure that the antibody buffer is free of primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, which can compete with the antibody for the dye.[7] Use a fresh, high-quality labeling reagent.
-
-
Photobleaching:
-
Problem: Sulfo-CY-5.5, while relatively photostable, can still undergo photobleaching (irreversible loss of fluorescence) upon prolonged exposure to intense light.
-
Solution: Minimize the exposure of your labeled antibody to light during all experimental steps. Use appropriate filters and the lowest possible laser power during imaging. Consider using an anti-fade mounting medium for microscopy applications.
-
-
Instrument Settings:
-
Problem: The settings on your fluorescence detection instrument (e.g., microscope, flow cytometer) may not be optimal for Sulfo-CY-5.5.
-
Solution: Ensure that the excitation and emission filters are appropriate for the spectral profile of Sulfo-CY-5.5 (Excitation: ~675 nm, Emission: ~694 nm).[1]
-
Issue 2: High Background Staining
Q1: My experiment shows high non-specific background staining with my Sulfo-CY-5.5 labeled antibody. How can I reduce this?
High background can obscure your specific signal. Here are the common causes and how to address them:
Possible Causes & Troubleshooting Steps:
-
Excess Unconjugated Dye:
-
Problem: Free, unconjugated Sulfo-CY-5.5 in your antibody solution can bind non-specifically to your sample.
-
Solution: Ensure that your labeled antibody is properly purified after the conjugation reaction to remove all free dye. Gel filtration (e.g., Sephadex G-25) or dialysis are effective methods (see Experimental Protocol 1).[8]
-
-
Antibody Aggregates:
-
Problem: Labeled antibodies can sometimes form aggregates, which can bind non-specifically and cause high background.[9]
-
Solution: Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for a few minutes before use to pellet any aggregates.[9] Filtering the antibody solution through a 0.22 µm filter can also be effective.
-
-
Suboptimal Antibody Concentration:
-
Problem: Using too high a concentration of the labeled antibody can lead to non-specific binding.
-
Solution: Perform a titration to determine the optimal concentration of your labeled antibody for your specific application.[6]
-
-
Inadequate Blocking:
-
Problem: Insufficient blocking of non-specific binding sites in your sample.
-
Solution: Use an appropriate blocking buffer for your application (e.g., BSA, serum from the same species as the secondary antibody). Ensure adequate incubation time for the blocking step.
-
-
Hydrophobic Interactions:
-
Problem: Cyanine dyes can sometimes participate in non-specific hydrophobic interactions.
-
Solution: Increasing the salt concentration in your washing buffers (e.g., up to 0.5 M NaCl) can help to reduce non-specific binding. Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffers is also recommended.
-
III. Experimental Protocols
Experimental Protocol 1: Antibody Labeling with Sulfo-CY-5.5 NHS Ester and Purification
This protocol provides a general guideline for labeling antibodies with Sulfo-CY-5.5 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sulfo-CY-5.5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing Tris or other primary amines, it must be dialyzed against PBS.
-
-
Prepare Dye Stock Solution:
-
Dissolve the Sulfo-CY-5.5 NHS ester in DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.
-
Add the desired molar excess of the Sulfo-CY-5.5 NHS ester solution to the antibody solution. A good starting point is a 10- to 20-fold molar excess of dye to antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Equilibrate the desalting column with PBS.
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS according to the column manufacturer's instructions. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions containing the labeled antibody.
-
Experimental Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL can be determined by measuring the absorbance of the purified labeled antibody at 280 nm (for the protein) and at the absorbance maximum of Sulfo-CY-5.5 (~675 nm).[5]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~675 nm (A₆₇₅) using a spectrophotometer.
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl), incorporating a correction factor for the dye's absorbance at 280 nm.
-
Concentration of Dye (M): [Dye] = A₆₇₅ / ε₆₇₅ (where ε₆₇₅ for Sulfo-CY-5.5 is ~195,000 M⁻¹cm⁻¹)
-
Concentration of Antibody (M): [Antibody] = (A₂₈₀ - (A₆₇₅ * CF₂₈₀)) / ε₂₈₀ (where ε₂₈₀ for IgG is ~210,000 M⁻¹cm⁻¹ and CF₂₈₀ for Sulfo-CY-5.5 is the correction factor, typically around 0.04-0.11)
-
-
Calculate the DOL: DOL = [Dye] / [Antibody]
IV. Visualizations
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters [sigmaaldrich.com]
- 9. bosterbio.com [bosterbio.com]
Sulfo-CY-5.5 NHS ester stability in different buffer pH
Welcome to the technical support center for Sulfo-CY5.5 NHS ester. This guide provides detailed information, troubleshooting advice, and protocols to ensure the successful use of this reagent in your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating Sulfo-CY5.5 NHS ester to my protein?
A1: The optimal pH for the reaction between an NHS ester and a primary amine (e.g., the N-terminus or lysine (B10760008) side chains on a protein) is between 8.0 and 9.0.[1] A pH of 8.3 to 8.5 is most commonly recommended to achieve a balance between efficient amine reactivity and minimal ester hydrolysis.[2][3][4][5] At pH values below 8.0, the primary amines are increasingly protonated and therefore less reactive.[3][4]
Q2: How does pH affect the stability of the Sulfo-CY5.5 NHS ester in my buffer?
A2: Sulfo-CY5.5 NHS ester is susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis is highly pH-dependent. As the pH increases, the rate of hydrolysis accelerates significantly.[2][6] This hydrolysis reaction competes with the desired conjugation reaction.[6] Therefore, while a basic pH is required for the labeling reaction, excessively high pH (> 9.0) will lead to rapid degradation of the dye and reduced labeling efficiency.[3][4][5]
Q3: Which buffers should I use for the labeling reaction?
A3: It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing conjugation efficiency.[1][2] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Bicarbonate Buffer (0.1 M solution provides an appropriate pH)[3][4]
-
HEPES Buffer[2]
If your protein is in an incompatible buffer, it must be exchanged into a suitable amine-free buffer via dialysis or gel filtration before starting the conjugation.[1]
Q4: My Sulfo-CY5.5 NHS ester is not dissolving well. What should I do?
A4: Sulfo-CY5.5 is a sulfonated dye, which makes it water-soluble.[7][8][9][10] This is advantageous for labeling sensitive proteins that may be denatured by organic solvents.[8][10] If you encounter solubility issues, you can first dissolve the ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or high-quality, amine-free dimethylformamide (DMF) before adding it to your aqueous protein solution.[3][7][11]
Q5: How should I store the Sulfo-CY5.5 NHS ester and its stock solutions?
A5: The lyophilized powder should be stored at -20°C, protected from light, and kept in a desiccated environment.[7][12] Once dissolved in an organic solvent like DMSO or DMF, the stock solution can be stored at -20°C for 1-2 months.[3] Aqueous solutions of the NHS ester are not stable and should be prepared immediately before use.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency / Low Degree of Substitution (DOS) | Incorrect Reaction pH: The pH of the protein solution was too low (< 8.0) or too high (> 9.0). | Verify the pH of your protein solution is between 8.3 and 8.5 before adding the dye.[2][3] Adjust with 1 M sodium bicarbonate if necessary.[1] |
| Hydrolysis of NHS Ester: The dye was left in an aqueous buffer for too long before the reaction, or the reaction pH was too high. | Prepare the dye stock solution immediately before use. Ensure the reaction pH does not exceed 9.0.[1][3][4] | |
| Presence of Competing Amines: The buffer (e.g., Tris, glycine) or other solution components (e.g., sodium azide) contained primary amines. | Exchange the protein into an amine-free buffer like PBS or sodium bicarbonate before labeling.[1][2] | |
| Low Protein Concentration: The concentration of the target protein was too low. | For optimal results, the protein concentration should be at least 2 mg/mL. The recommended range is 2-10 mg/mL.[1][2] | |
| High Background / Non-specific Staining | Excess Unconjugated Dye: The purification step did not adequately remove all the free dye. | Purify the conjugate using gel filtration (e.g., Sephadex G-25), dialysis, or appropriate spin concentrators to separate the labeled protein from the unreacted dye.[2] |
| Precipitation of Protein During Labeling | Organic Solvent: The protein may be sensitive to the organic co-solvent (DMSO/DMF) used to dissolve the dye. | Sulfo-CY5.5 is water-soluble.[7][8] Prepare the dye stock in water immediately before use to avoid organic solvents. If you must use an organic solvent, add the dye stock to the protein solution slowly while vortexing. |
Troubleshooting Workflow
Quantitative Data
The stability of the NHS ester is critically dependent on the pH of the aqueous solution. The primary competing reaction is hydrolysis, which renders the dye incapable of reacting with amines.
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature | Half-life of Hydrolysis | Implication for Labeling |
| 7.0 | 0°C | 4 - 5 hours[6] | Slower hydrolysis, but amine reaction is also slow due to protonation. |
| 8.6 | 4°C | 10 minutes[6] | Rapid hydrolysis competes significantly with the labeling reaction. |
| 8.3 - 8.5 | Room Temp. | Minutes to < 1 hour (inferred) | Optimal range balancing amine reactivity and ester stability. |
pH and Competing Reactions
The choice of pH is a trade-off between maximizing the reactivity of the target primary amines and minimizing the hydrolysis of the NHS ester.
Experimental Protocols
Protocol: Labeling an Antibody with Sulfo-CY5.5 NHS Ester
This protocol provides a general guideline for conjugating Sulfo-CY5.5 NHS ester to an antibody. Optimization may be required for specific proteins.
1. Materials and Buffer Preparation
-
Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer.[1]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. (Alternatively, 1X PBS, with pH adjusted to 8.3-8.5).
-
Sulfo-CY5.5 NHS Ester: Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification: Sephadex G-25 column, dialysis tubing, or appropriate molecular weight cut-off spin filter.
2. Procedure
-
Prepare the Antibody: Ensure the antibody is in the correct Labeling Buffer at a concentration of at least 2 mg/mL.[1][2] If the antibody is in a buffer containing amines like Tris or preservatives like sodium azide, it must be exchanged into the Labeling Buffer first.[1]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Sulfo-CY5.5 NHS ester in either water or anhydrous DMSO to a concentration of 10 mM.[1] Vortex briefly to ensure it is fully dissolved. Do not store the aqueous solution.[3]
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point for antibodies is often a 10:1 to 20:1 molar ratio of dye to antibody.
-
Conjugation Reaction:
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
-
Stop the Reaction (Optional): The reaction can be stopped by adding a small volume of Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Separate the labeled antibody from the unreacted dye and hydrolysis byproducts.
-
Gel Filtration: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with 1X PBS, pH 7.4.[1] Collect the colored fractions corresponding to the high molecular weight conjugate.
-
Dialysis/Spin Filtration: Alternatively, dialyze the sample against PBS or use a spin filter with an appropriate molecular weight cut-off to remove the small molecular weight dye.[2]
-
7. Characterization (Optional but Recommended)
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-CY5.5).
-
Calculate the protein concentration and the Degree of Substitution (DOS) to determine the average number of dye molecules per antibody. The optimal DOS for most antibodies is between 2 and 10.[1]
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. acebiolab.com [acebiolab.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. medkoo.com [medkoo.com]
- 8. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: Purification of Sulfo-CY-5.5 Labeled Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unbound Sulfo-CY-5.5 NHS ester from protein and antibody conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound Sulfo-CY-5.5 NHS ester after a conjugation reaction?
Q2: What are the common methods for removing unbound Sulfo-CY-5.5 NHS ester?
A2: The most common methods for removing unbound Sulfo-CY-5.5 NHS ester are based on size-based separation techniques. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and highly effective method that separates molecules based on their size.[5][6][7][8][9]
-
Dialysis: This method involves the use of a semi-permeable membrane to separate the larger labeled protein from the smaller unbound dye.
-
Ultrafiltration (Spin Columns): This technique uses centrifugal force to pass the smaller, unbound dye through a membrane while retaining the larger, labeled protein.[1][4]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including the sample volume, the molecular weight of your protein/antibody, and the required purity. The table below provides a comparison to help you decide.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Ultrafiltration (Spin Columns) |
| Principle | Separation based on molecular size as molecules pass through a porous resin.[5][6][7][8][9] | Separation based on differential diffusion across a semi-permeable membrane. | Separation based on size using a membrane and centrifugal force.[1] |
| Efficiency | High; generally provides excellent separation of unbound dye.[4] | Moderate; may not completely remove all unbound dye.[4] Passive dialysis is not recommended for complete removal.[4] | High; multiple wash steps can achieve high purity.[4] |
| Sample Volume | Scalable from small to large volumes. | Best suited for larger sample volumes. | Ideal for small to medium sample volumes (e.g., < 2 mL).[4] |
| Processing Time | Relatively fast (typically 15-30 minutes for pre-packed columns). | Slow; typically requires several hours to overnight with multiple buffer changes. | Fast; each spin cycle takes a few minutes. |
| Sample Dilution | Can result in some sample dilution. | Significant sample dilution occurs.[10] | Results in sample concentration.[4] |
| Equipment | Chromatography system or pre-packed columns. | Dialysis tubing/cassettes and a large volume of buffer. | Centrifuge and spin columns. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in downstream assays. | Incomplete removal of unbound Sulfo-CY-5.5 NHS ester. | Repeat the purification step. For size exclusion chromatography, ensure the correct column size and resin type are used. For ultrafiltration, perform additional wash steps. |
| Low recovery of the labeled protein/antibody. | The protein may be sticking to the purification column or membrane. | Pre-condition the column or membrane with a blocking agent like Bovine Serum Albumin (BSA) if compatible with your downstream application. Ensure the chosen membrane's molecular weight cut-off (MWCO) is appropriate for your protein to prevent its loss. |
| The degree of labeling (DOL) is too high. | Insufficient removal of excess dye, leading to its contribution to the absorbance reading.[4] | Re-purify the sample using a more stringent method or by repeating the chosen purification protocol.[4] |
| The purified conjugate appears aggregated. | The protein may be unstable in the final buffer. | Ensure the purification buffer is compatible with your protein's stability (pH, ionic strength). Consider performing a buffer exchange into a more suitable storage buffer during the final purification step. |
| No separation between the labeled protein and free dye with SEC. | Incorrect resin choice for the molecular weight of your protein. | Select a size exclusion resin with an appropriate fractionation range for your protein. For most proteins, a resin like Sephadex G-25 is suitable for removing small molecules like unbound dyes.[5][11] |
Experimental Protocols
Protocol 1: Removal of Unbound Dye using Size Exclusion Chromatography (Spin Column Format)
This protocol is suitable for small sample volumes and provides rapid purification.
Materials:
-
Labeled protein/antibody solution
-
Size exclusion spin column (e.g., Sephadex G-25)
-
Collection tubes
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Spin Column:
-
Remove the top cap of the spin column and place it in a collection tube.
-
Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.
-
-
Equilibrate the Column:
-
Add 1-2 column volumes of PBS to the top of the resin.
-
Centrifuge again to pass the buffer through the column. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
-
Load the Sample:
-
Discard the equilibration buffer from the collection tube.
-
Carefully load your labeled protein sample onto the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Place the column in a clean collection tube.
-
Centrifuge the column according to the manufacturer's instructions. The eluate will contain your purified, labeled protein. The unbound dye will be retained in the resin.
-
Protocol 2: Removal of Unbound Dye using Dialysis
This protocol is suitable for larger sample volumes where some dilution is acceptable.
Materials:
-
Labeled protein/antibody solution
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for an antibody)
-
Large beaker or container
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Prepare the Dialysis Membrane:
-
Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling or washing).
-
-
Load the Sample:
-
Load your labeled protein sample into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.
-
Securely clamp both ends of the tubing.
-
-
Perform Dialysis:
-
Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
-
Buffer Exchange:
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least 3-4 times over 24-48 hours to ensure complete removal of the unbound dye.
-
-
Recover the Sample:
-
Carefully remove the dialysis bag/cassette from the buffer and recover your purified, labeled protein.
-
Protocol 3: Removal of Unbound Dye using Ultrafiltration (Spin Filter)
This protocol is suitable for small to medium sample volumes and allows for sample concentration.
Materials:
-
Labeled protein/antibody solution
-
Centrifugal filter unit with an appropriate MWCO (e.g., 50 kDa for an antibody)[4]
-
Collection tubes
-
Wash buffer (e.g., PBS, pH 7.2-7.4)
-
Centrifuge with a rotor compatible with the filter units
Procedure:
-
Load the Sample:
-
Place the labeled protein sample into the filter unit.
-
-
First Centrifugation:
-
Centrifuge the unit according to the manufacturer's instructions. The larger, labeled protein will be retained on the membrane, while the smaller, unbound dye will pass through into the collection tube.
-
-
Wash Step:
-
Discard the filtrate.
-
Add a volume of wash buffer to the filter unit to resuspend the retained protein.
-
-
Repeat Centrifugation and Wash:
-
Repeat the centrifugation and wash steps 4-6 times to ensure thorough removal of the unbound dye.[4]
-
-
Recover the Sample:
-
After the final wash, recover the concentrated, purified labeled protein from the filter unit by inverting it into a clean collection tube and centrifuging briefly.
-
Visualizing the Workflows
Below are diagrams illustrating the experimental workflows for each purification method.
Caption: Workflow for unbound dye removal using Size Exclusion Chromatography (Spin Column).
References
- 1. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 7. microbenotes.com [microbenotes.com]
- 8. bio-rad.com [bio-rad.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Sulfo-CY-5.5 Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address the aggregation of proteins labeled with Sulfo-CY-5.5.
Troubleshooting Guides
Issue: Protein Precipitation or Aggregation Observed During/After Labeling
Protein aggregation is a common challenge in bioconjugation, potentially leading to loss of protein activity and inaccurate experimental results. Sulfo-CY-5.5, a sulfonated cyanine (B1664457) dye, is designed for high water solubility to minimize this issue.[1][] However, aggregation can still occur due to a variety of factors related to the protein itself, the labeling conditions, and the dye-to-protein ratio.
Below is a step-by-step guide to troubleshoot and prevent aggregation of your Sulfo-CY-5.5 labeled protein.
1. Review and Optimize Labeling Reaction Conditions
The conditions of the labeling reaction are critical for maintaining protein stability.
-
pH: The recommended pH for NHS ester labeling is typically between 7.2 and 8.5.[3] However, your protein may be unstable or prone to aggregation at this pH, especially if it is near its isoelectric point (pI).
-
Troubleshooting Step: If aggregation is observed, consider lowering the pH of the reaction buffer to a point where your protein is more stable, while still allowing for efficient labeling. A pH of 7.5 may offer a good compromise.
-
-
Temperature and Incubation Time: The standard protocol often suggests room temperature for 1-2 hours.
-
Troubleshooting Step: If aggregation occurs, try performing the reaction at 4°C for a longer duration (e.g., 4-12 hours or overnight).[4] This can slow down the aggregation process.
-
-
Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[4][5]
-
Dye-to-Protein Molar Ratio: Excessive labeling can increase the hydrophobicity of the protein surface, leading to aggregation.
-
Troubleshooting Step: Start with a lower dye-to-protein molar ratio (e.g., 3:1 to 5:1) and gradually increase it to achieve the desired degree of labeling without causing aggregation. The optimal degree of substitution (DOS) for most antibodies is between 2 and 10.[7]
-
2. Buffer Composition and Additives
The composition of your reaction and storage buffers can be modified to enhance protein solubility and prevent aggregation.
-
Ionic Strength: The salt concentration can influence electrostatic interactions between protein molecules.[5]
-
Troubleshooting Step: Try varying the salt concentration (e.g., 50-200 mM NaCl or KCl) in your buffers.[4]
-
-
Additives for Stability: Several additives can be included in your buffers to prevent aggregation.
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Reducing Agents | TCEP, DTT | 1-5 mM | Prevents the formation of non-native intermolecular disulfide bonds.[4][5] |
| Osmolytes | Glycerol (B35011), Sucrose | 5-20% (v/v) | Stabilize the native protein structure by being preferentially excluded from the protein surface.[5][8] |
| Amino Acids | Arginine/Glutamate | 50-500 mM | Can suppress aggregation by interacting with charged and hydrophobic patches on the protein surface.[5][9] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% (v/v) | Help to solubilize hydrophobic regions that may be exposed, preventing them from interacting to form aggregates.[5][9] |
3. Post-Labeling Purification
Prompt and efficient removal of unreacted dye and any aggregates formed during the reaction is crucial.
-
Method: Size-Exclusion Chromatography (SEC) is a highly effective method for separating labeled protein from free dye and aggregates.[10] Dialysis and spin filtration are also commonly used.
-
Troubleshooting Step: If you are still observing aggregates after purification, ensure your purification method is optimized. For SEC, choose a resin with an appropriate fractionation range for your protein.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Sulfo-CY-5.5 labeled protein aggregating even though the dye is water-soluble?
While Sulfo-CY-5.5 is designed to be highly hydrophilic due to its sulfonate groups, several factors can still lead to aggregation.[1][11] High degrees of labeling can alter the surface properties of the protein, potentially exposing hydrophobic patches or disrupting native protein-protein interactions. Additionally, the reaction conditions, such as pH and protein concentration, may push the protein towards an unstable state, leading to aggregation.[3][5]
Q2: Can I reverse the aggregation of my labeled protein?
Reversing protein aggregation can be challenging and is often irreversible, especially for larger aggregates held together by strong non-covalent interactions.[12][13] However, for smaller, soluble aggregates, some success may be achieved by:
-
Dilution: Diluting the protein solution can sometimes shift the equilibrium away from the aggregated state.
-
Buffer Exchange: Dialyzing the aggregated protein into a buffer containing stabilizing additives (see table above) may help to resolubilize some of the protein.[14]
-
Denaturation and Refolding: This is a more drastic approach that involves denaturing the protein (e.g., with urea (B33335) or guanidine-HCl) and then attempting to refold it by removing the denaturant.[15] This method is complex and may not be suitable for all proteins.
Q3: How can I detect protein aggregation?
Several methods can be used to detect protein aggregation:
-
Visual Inspection: Obvious precipitation or cloudiness in the solution.[9]
-
UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 350-600 nm) can indicate the presence of aggregates.[9]
-
Size-Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.[10]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[4]
-
Fluorescent Dyes: Dyes like Thioflavin T can be used to detect certain types of aggregates, particularly those with amyloid-like structures.[16][17][18]
Q4: What is the optimal storage condition for my Sulfo-CY-5.5 labeled protein?
Proper storage is critical to prevent aggregation over time.
-
Temperature: Store your labeled protein at -20°C or -80°C.[5][19]
-
Cryoprotectants: Add a cryoprotectant like glycerol (up to 50%) to your storage buffer to prevent aggregation during freeze-thaw cycles.[5]
-
Aliquoting: Store the protein in small, single-use aliquots to avoid repeated freeze-thaw cycles.[14]
-
Light Protection: Protect the labeled protein from light to prevent photobleaching of the dye.[1][19]
Experimental Protocols
Protocol: Labeling of a Protein with Sulfo-CY-5.5 NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sulfo-CY-5.5 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the Sulfo-CY-5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[20]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of dye solution for your desired dye-to-protein molar ratio (a starting point of 10:1 is common).[7]
-
Add the calculated volume of dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add 1/10th volume of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted dye and quenching agent using a desalting column (e.g., Sephadex G-25) or by dialysis against your desired storage buffer.[6]
-
-
Characterize the Labeled Protein:
-
Determine the Degree of Substitution (DOS) by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for Sulfo-CY-5.5).[21]
-
Visualizations
Caption: Key factors that can lead to the aggregation of proteins during labeling.
Caption: A recommended workflow for protein labeling to minimize aggregation.
Caption: A troubleshooting decision tree for addressing protein aggregation issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. biopharminternational.com [biopharminternational.com]
- 11. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.sg]
- 16. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lumiprobe.com [lumiprobe.com]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. caymanchem.com [caymanchem.com]
Validation & Comparative
A Head-to-Head Comparison: Sulfo-CY-5.5 NHS Ester vs. Alexa Fluor 680 NHS Ester
For researchers and professionals in drug development, selecting the optimal fluorescent label is a critical decision that directly impacts experimental outcomes, particularly in sensitive applications like immunofluorescence, flow cytometry, and in vivo imaging. Both Sulfo-CY-5.5 NHS ester and Alexa Fluor 680 NHS ester are prominent amine-reactive dyes that operate in the near-infrared (NIR) spectrum, a region favored for its low cellular autofluorescence. While spectrally similar, their photophysical properties and performance can differ. This guide provides an objective, data-driven comparison to inform your selection process.
Quantitative Data Summary
The performance of a fluorescent dye is primarily defined by its spectral properties, brightness, and solubility. Brightness is a function of both the molar extinction coefficient (how well the dye absorbs light) and the fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). The following table summarizes the key quantitative data for both dyes.
| Property | Sulfo-CY-5.5 NHS Ester | Alexa Fluor 680 NHS Ester | Reference |
| Excitation Maximum (nm) | ~675 | ~679 | [1][2][3][4] |
| Emission Maximum (nm) | ~694 | ~702 | [1][2][3][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 190,000 - 235,000 | ~183,000 | [1][2][6][7] |
| Fluorescence Quantum Yield | 0.20 - 0.28 | ~0.36 | [3][4][8][9][10][11] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | [1][12] |
| Reactivity | Primary Amines | Primary Amines | [1][12] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [1][6][12] |
Note: Brightness is proportional to the product of the extinction coefficient and the quantum yield. While Sulfo-CY-5.5 can have a higher extinction coefficient, Alexa Fluor 680's significantly higher quantum yield generally results in brighter conjugates.
Performance Comparison
Brightness and Photostability: Alexa Fluor 680 is consistently reported to be a bright and highly photostable near-IR dye.[7][13] The manufacturer asserts that Alexa Fluor conjugates exhibit brighter fluorescence and greater photostability than conjugates of other spectrally similar fluorophores.[12][13] This is largely attributed to its high fluorescence quantum yield of approximately 0.36.[3][10] Furthermore, Alexa Fluor 680 dye molecules can be attached to proteins at high molar ratios without significant self-quenching, which can be a limiting factor for other dyes.[14]
Sulfo-CY-5.5 is also described as a bright and photostable dye.[1][6] Its extinction coefficient is notably high, with some sources reporting it as high as 235,000 cm⁻¹M⁻¹.[2] However, its quantum yield is lower than that of Alexa Fluor 680, generally reported in the range of 0.20 to 0.28.[4][8][9] While direct, quantitative photobleaching comparisons in the literature are scarce, studies comparing the broader classes of Alexa Fluor and Cy dyes have often concluded that Alexa Fluor dyes are more resistant to photobleaching and fluorescence quenching upon conjugation to proteins.[15]
Solubility and pH Sensitivity: Both dyes are sulfonated, which confers excellent water solubility.[1][8][12] This makes them ideal for labeling antibodies and proteins in aqueous buffers without the need for organic co-solvents that could denature the target molecule.[8] Both Sulfo-CY-5.5 and Alexa Fluor 680 conjugates are reported to be pH-insensitive over a wide range (pH 4 to 10), ensuring stable fluorescence in typical biological buffers.[1][12][13]
Experimental Protocol: Antibody Labeling
The following is a generalized protocol for labeling an IgG antibody with either Sulfo-CY-5.5 NHS ester or Alexa Fluor 680 NHS ester. The optimal molar ratio of dye to antibody may need to be determined empirically, but a common starting point is a 10-fold molar excess of dye.
Materials:
-
IgG Antibody (in amine-free buffer, e.g., PBS) at 2 mg/mL
-
Sulfo-CY-5.5 NHS ester or Alexa Fluor 680 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete for the NHS ester and must be removed by dialysis or buffer exchange.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO to create a 10 mg/mL or ~10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
Labeling Reaction: a. Add the antibody solution to the reaction buffer. b. Slowly add the calculated amount of dye stock solution to the antibody solution while gently stirring. A common starting point is a 10:1 molar ratio of dye to antibody. c. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: a. Separate the labeled antibody from the unreacted, hydrolyzed dye using a size-exclusion chromatography column (e.g., a spin column packed with Sephadex G-25). b. Equilibrate the column with an appropriate storage buffer (e.g., PBS). c. Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions. The first colored band to elute will be the dye-conjugated antibody.
-
Characterization (Optional but Recommended): a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the dye's absorption maximum (~675 nm for Sulfo-CY-5.5 or ~679 nm for Alexa Fluor 680).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the antibody conjugation and subsequent immunofluorescence staining process.
Caption: Workflow for antibody labeling and immunofluorescence.
Conclusion
Both Sulfo-CY-5.5 NHS ester and Alexa Fluor 680 NHS ester are high-performance, water-soluble dyes suitable for labeling biomolecules for NIR fluorescence applications.
-
Alexa Fluor 680 NHS Ester is generally recommended for applications where maximum brightness and photostability are paramount. Its higher quantum yield and resistance to self-quenching often translate to a superior signal-to-noise ratio.[14]
-
Sulfo-CY-5.5 NHS Ester serves as a reliable and effective alternative.[1] While its quantum yield is lower, its high extinction coefficient still results in bright conjugates, and it is a well-established reagent for a wide range of applications, including in vivo imaging.[2][8]
The choice between them may ultimately depend on the specific requirements of the experiment, the sensitivity of the detection instrument, and budget considerations. For demanding applications requiring the highest sensitivity and photostability, the experimental data suggests an advantage for Alexa Fluor 680.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. iright.com [iright.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Invitrogen Alexa Fluor 680 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. Invitrogen™ Alexa Fluor™ 680 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 14. Alexa Fluor 680 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Sulfo-CY-5.5 and Other Near-Infrared Dyes for Advanced Biomedical Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of biomedical research, the selection of appropriate fluorescent probes is paramount for achieving high-fidelity in vitro and in vivo imaging. Near-infrared (NIR) dyes have emerged as indispensable tools due to their ability to penetrate deeper into biological tissues with reduced autofluorescence compared to traditional visible-light fluorophores. This guide provides an objective comparison of Sulfo-CY-5.5 with other commonly used NIR dyes, namely IRDye 800CW and Alexa Fluor 750, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.
Performance Comparison of Near-Infrared Dyes
The efficacy of a fluorescent dye is determined by a combination of its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex/λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters generally indicates a brighter dye. Photostability is another critical factor, determining the dye's resistance to photobleaching under prolonged illumination.
Below is a summary of the key photophysical properties for Sulfo-CY-5.5, IRDye 800CW, and Alexa Fluor 750.
| Property | Sulfo-CY-5.5 | IRDye 800CW | Alexa Fluor 750 |
| Excitation Maximum (λex) | ~673-678 nm[1][2] | ~773-778 nm[3] | ~749 nm |
| Emission Maximum (λem) | ~691-706 nm[1][2] | ~789-802 nm[3] | ~775 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~211,000 - 235,000[1][2] | ~240,000 - 300,000[3] | ~270,000 |
| Quantum Yield (Φ) | ~0.21[2] | ~0.09 - 0.12[4] | ~0.12 |
| Key Features | High water solubility due to four sulfo groups, bright fluorescence.[1][5] | High water solubility, excellent for in vivo imaging due to longer wavelength.[6] | High photostability and brightness. |
Experimental Protocols
Accurate and reproducible comparison of NIR dyes requires standardized experimental protocols. The following sections detail methodologies for assessing key performance indicators.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield, is commonly used.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., phosphate-buffered saline (PBS), ethanol)
-
Quantum yield standard (a dye with a known quantum yield in the same spectral region, e.g., Cresyl Violet or IR-125 in methanol)[7]
-
NIR dye solutions (sample and standard)
Procedure:
-
Prepare a series of dilute solutions of both the sample dye and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the emission is collected over the entire fluorescence range of the dye.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation[8]:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)²
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the solvent for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Assessment of Photostability
Photostability refers to a dye's resistance to photochemical degradation upon exposure to light. This can be assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.
Materials:
-
Fluorescence microscope with a suitable laser line and detector
-
Objective lens (e.g., 40x or 60x)
-
NIR dye solution
-
Microscope slide and coverslip
Procedure:
-
Prepare a sample of the NIR dye solution on a microscope slide and cover with a coverslip.
-
Mount the slide on the microscope stage and bring the dye into focus.
-
Select a region of interest (ROI) within the sample.
-
Illuminate the ROI continuously with the excitation laser at a constant power.
-
Acquire a time-lapse series of images of the ROI, recording the fluorescence intensity at regular intervals (e.g., every 5-10 seconds) for a defined period (e.g., 5-10 minutes).
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time . The rate of decay of the fluorescence signal is indicative of the dye's photostability. A slower decay rate signifies higher photostability.[9]
Visualizing Signaling Pathways: EGFR Targeted Imaging
Near-infrared dyes are frequently conjugated to antibodies or other targeting ligands to visualize specific biological targets and pathways. A common application is the imaging of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overexpressed in cancer cells.[10][11]
Caption: EGFR signaling and antibody-dye conjugate targeting workflow.
This diagram illustrates the binding of Epidermal Growth Factor (EGF) or an antibody-dye conjugate to the EGFR on the cell membrane. This binding event triggers downstream signal transduction pathways and can lead to the internalization of the receptor-ligand complex into endosomes for subsequent degradation in lysosomes. Fluorescently labeled antibodies allow for the visualization and tracking of this entire process.
Experimental Workflow: Antibody Conjugation and In Vivo Imaging
The utility of NIR dyes is fully realized when they are conjugated to targeting molecules for in vivo imaging. The following workflow outlines the key steps for conjugating an NIR dye to an antibody and subsequent use in a small animal imaging model.
Caption: Workflow for in vivo imaging with an antibody-dye conjugate.
This workflow begins with the selection of an amine-reactive form of the NIR dye, such as an NHS ester, which readily couples to primary amines on the antibody. Following the conjugation reaction, the labeled antibody is purified to remove any unconjugated dye. The resulting conjugate is then characterized to determine the degree of labeling (DOL). The purified and characterized conjugate is then administered to an animal model, typically via intravenous injection. Finally, in vivo fluorescence imaging is performed to visualize the biodistribution of the conjugate and its accumulation at the target site. Image analysis, such as calculating the tumor-to-background ratio, is then used to quantify the targeting efficiency.
References
- 1. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. licorbio.com [licorbio.com]
- 4. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. ld.ru [ld.ru]
- 7. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. iss.com [iss.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-Infrared Fluorescence Imaging of EGFR-Overexpressing Tumors in the Mouse Xenograft Model Using scFv-IRDye800CW and Cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Sulfo-CY5.5 and Other Cyanine Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of a robust and photostable fluorescent dye is critical for generating reliable and reproducible data. This guide provides an objective comparison of the photostability of Sulfo-CY5.5 against other commonly used cyanine (B1664457) dyes, supported by experimental data from the literature.
Quantitative Comparison of Key Photophysical Properties
The brightness and photostability of a fluorophore are key performance indicators. Brightness is determined by the molar extinction coefficient (how efficiently the dye absorbs light) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to excitation light.
While direct, side-by-side photostability comparisons under identical conditions are limited in published literature, we can compile and compare their fluorescence quantum yields. It is important to note that photostability is highly dependent on the experimental environment, including illumination intensity, buffer composition, and the presence of antifade reagents.
| Dye | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Brightness (ε x Φ) | Notes |
| Sulfo-CY5.5 | ~211,000 - 250,000 | 0.18 - 0.21[1][] | ~37,980 - 52,500 | Known for its high photostability, especially in aqueous environments.[3] |
| Alexa Fluor 647 | ~239,000 | 0.33[4][5][6] | ~78,870 | Generally considered more photostable than Cy5.[7] |
| Cy5 / Sulfo-Cy5 | ~250,000 - 271,000 | 0.27 - 0.28[8][9][][11] | ~67,500 - 75,880 | A widely used dye, though often reported to be less photostable than newer alternatives. |
| DyLight 650 | ~250,000 | High (specific value not consistently reported)[12] | - | Marketed as having superior brightness and photostability compared to traditional cyanine dyes. |
Note: The brightness is a calculated metric to estimate the relative fluorescence intensity. Higher values indicate a brighter dye. The quantum yield for DyLight 650 is not consistently reported in the literature, preventing a direct brightness calculation.
Photostability Insights from Experimental Data
While a direct quantitative comparison of photobleaching rates from a single study is unavailable, the following points from the literature provide valuable insights:
-
Sulfo-CY5.5 and its Analogs: Benzoindocyanine dyes like Cy5.5 generally exhibit improved photostability compared to indole (B1671886) cyanine dyes such as Cy5. This is attributed to the additional fused aromatic ring which enhances delocalization of electrons.[13] The net charge of Cy5.5 analogs has also been shown to affect their photostability, with lower net charges correlating with higher stability.[13] Furthermore, the presence of sulfonate groups, as in Sulfo-CY5.5, contributes to increased photostability in aqueous solutions.
-
Alexa Fluor 647 vs. Cy5: Studies have consistently shown that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5. In one study, under continuous illumination, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only 55%.[7] Another study noted that permanent photobleaching of Alexa Fluor 647 occurs with a very low quantum yield.[14]
-
DyLight 650: This dye is part of a series that is generally marketed as having superior photostability and brightness compared to traditional cyanine dyes like Cy5.[15][16]
-
Factors Influencing Photostability: The photostability of all cyanine dyes is heavily influenced by their environment. The presence of oxygen can significantly increase the rate of photobleaching.[13] The use of antifade reagents and oxygen scavenging systems can dramatically extend the useful life of these fluorophores.[17][18] Direct conjugation of triplet state quenchers to Cy5 has been shown to substantially increase its photostability.[18]
Experimental Protocol for Assessing Photostability
To quantitatively assess and compare the photostability of different fluorescent dyes in a laboratory setting, the following generalized protocol for measuring the rate of fluorescence decay under continuous illumination can be employed.
Objective: To determine and compare the photobleaching rate of Sulfo-CY5.5 and other cyanine dyes.
Materials:
-
Solutions of Sulfo-CY5.5, Alexa Fluor 647, Cy5, and DyLight 650 at identical concentrations in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Fluorescence microscope with a suitable laser line for excitation (e.g., 633 nm or 647 nm) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Image acquisition and analysis software.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare a slide with immobilized dye molecules or a solution of the dye in a micro-well plate. Ensure the concentration is low enough to avoid aggregation-induced quenching.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter cube for the dyes being tested.
-
Set the laser power to a constant and reproducible level that is relevant to your intended application.
-
Adjust the detector settings (gain, exposure time) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Focus on the sample.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination.
-
Use a constant exposure time and frame rate throughout the experiment for all dyes.
-
-
Data Analysis:
-
Define a region of interest (ROI) containing the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each frame in the time series.
-
Subtract the background fluorescence measured from a region without any dye.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at time zero.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Fit the resulting decay curves to an exponential function to determine the photobleaching half-life (t₁₂) or the photobleaching rate constant (k).
-
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the underlying photobleaching mechanism, the following diagrams are provided.
Caption: A generalized workflow for the experimental assessment of cyanine dye photostability.
Caption: A simplified diagram illustrating the primary photobleaching pathway for cyanine dyes.
Conclusion
The selection of a fluorescent dye for demanding applications requires careful consideration of its photophysical properties. While Sulfo-CY5.5 is a robust and highly photostable dye, particularly in aqueous environments, alternatives like Alexa Fluor 647 and DyLight 650 may offer superior brightness and even greater resistance to photobleaching under certain conditions. For applications requiring prolonged or intense illumination, the enhanced photostability of Alexa Fluor 647 and DyLight 650 could be a significant advantage. However, for many standard applications, Sulfo-CY5.5 remains an excellent and reliable choice. It is always recommended to empirically validate the performance of any fluorescent dye under the specific experimental conditions of your assay.
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 4. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photo-isomerization of the Cyanine Dye Alexa-Fluor 647 (AF-647) in the Context of dSTORM Super-Resolution Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of Sulfo-CY-5.5 and DyLight 680 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals selecting near-infrared (NIR) fluorescent dyes, a critical evaluation of their photophysical properties is paramount for ensuring experimental success. This guide provides an objective comparison of the quantum yield and spectral characteristics of two widely used NIR dyes: Sulfo-CY-5.5 and DyLight 680. The information presented herein is supported by publicly available experimental data to facilitate an informed decision-making process.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical parameters of Sulfo-CY-5.5 and DyLight 680. It is important to note that a definitive quantum yield for DyLight 680 is not consistently published. However, due to its frequent spectral comparison with Alexa Fluor 680, the quantum yield of Alexa Fluor 680 is provided as a close approximation.
| Property | Sulfo-CY-5.5 | DyLight 680 (approximated with Alexa Fluor 680) |
| Quantum Yield (Φ) | ~0.21 - 0.28 | ~0.36[1][2][3] |
| Excitation Maximum (λex) | ~675 nm | ~679-692 nm[4] |
| Emission Maximum (λem) | ~694 nm | ~702-712 nm[4] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 cm⁻¹M⁻¹ | ~140,000 - 184,000 cm⁻¹M⁻¹ |
| Spectrally Similar Dyes | Alexa Fluor 680, DyLight 680 | Sulfo-CY-5.5, Alexa Fluor 680 |
Note: The quantum yield of fluorescent dyes can be influenced by environmental factors such as solvent, pH, and temperature. The provided values are based on measurements in aqueous buffers.
Understanding the Data: Implications for Research
The quantum yield of a fluorophore is a direct measure of its fluorescence efficiency, representing the ratio of photons emitted to photons absorbed. A higher quantum yield generally translates to a brighter fluorescent signal, which is highly desirable for enhancing sensitivity in various applications.
Based on the available data, DyLight 680, as represented by its spectral analog Alexa Fluor 680, exhibits a higher quantum yield compared to Sulfo-CY-5.5.[1][2][3] This suggests that for applications where signal intensity is the primary concern, DyLight 680 may offer a significant advantage.
Both dyes operate within the near-infrared spectrum, a region that is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio.
Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
Fluorometer capable of measuring excitation and emission spectra
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., phosphate-buffered saline, PBS)
-
Fluorescence standard with a known quantum yield in the same spectral region as the sample (e.g., Cresyl Violet or Rhodamine 800 for the NIR region)
-
Sample of unknown quantum yield (Sulfo-CY-5.5 or DyLight 680)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the standard and the sample from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. The emission range should encompass the entire fluorescence band of the dye.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths, detector voltage) remain constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the known quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
Experimental Workflow
Caption: Workflow for determining relative fluorescence quantum yield.
Conclusion
The selection of a fluorescent dye is a critical step in experimental design. While both Sulfo-CY-5.5 and DyLight 680 are excellent choices for near-infrared fluorescence applications, the data suggests that DyLight 680 may offer superior brightness due to a higher quantum yield. However, other factors such as photostability, cost, and conjugation chemistry should also be considered to best suit the specific requirements of the intended research application. The provided experimental protocol offers a standardized method for researchers to independently verify and compare the quantum yields of these and other fluorophores.
References
A Researcher's Guide to Sulfo-CY-5.5 NHS Ester Alternatives for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical step that can significantly impact experimental outcomes. Sulfo-CY-5.5 NHS ester is a widely used near-infrared (NIR) dye for this purpose; however, a range of alternative amine-reactive dyes are available, each with its own set of performance characteristics. This guide provides an objective comparison of Sulfo-CY-5.5 NHS ester with its primary commercially available alternatives: Alexa Fluor 680 NHS ester, DyLight 680 NHS ester, and IRDye 680RD NHS Ester. The comparison focuses on key performance metrics supported by experimental data to aid in the selection of the optimal dye for specific research needs.
Key Performance Metrics: A Comparative Overview
The choice of a fluorescent dye for protein labeling hinges on several key performance indicators that directly influence the quality and reliability of experimental data. These include labeling efficiency, photostability, quantum yield, and the resulting signal-to-noise ratio.
Table 1: Spectroscopic and Physical Properties of Sulfo-CY-5.5 NHS Ester and Its Alternatives
| Property | Sulfo-CY-5.5 NHS Ester | Alexa Fluor 680 NHS Ester | DyLight 680 NHS Ester | IRDye 680RD NHS Ester |
| Excitation Max (nm) | ~675 | ~679 | ~682 | ~680 |
| Emission Max (nm) | ~694 | ~702 | ~715 | ~694 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 250,000 | ~183,000 | ~140,000 | ~165,000-170,000 |
| Quantum Yield (Φ) | Data not readily available in direct comparison | ~0.33 (in PBS) | Data not readily available in direct comparison | Data not readily available in direct comparison |
| Solubility | Water-soluble | Water-soluble | Water-soluble | Water-soluble |
| Reactive Group | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester | N-hydroxysuccinimide ester |
| Target Moiety | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
Note: The exact spectral properties and extinction coefficients can vary slightly depending on the solvent, pH, and conjugation state. The provided quantum yield for Alexa Fluor 680 is a reference value and may differ under varying experimental conditions.
Performance Attributes in Detail
Labeling Efficiency: The efficiency of the labeling reaction, often quantified by the Degree of Labeling (DOL), is a crucial parameter. A higher DOL is not always better, as over-labeling can lead to fluorescence quenching and altered protein function. The reactivity of the NHS ester and the accessibility of primary amines on the target protein are key factors. All four dyes utilize the same NHS ester chemistry, suggesting that under identical reaction conditions, their initial reactivity should be comparable. However, the specific chemical structure and solubility of each dye can influence the final DOL. It is recommended to empirically determine the optimal dye-to-protein molar ratio for each specific protein and application.
Quantum Yield: The quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons. A higher quantum yield contributes to a brighter fluorescent signal. While a specific quantum yield for Sulfo-CY-5.5 is not consistently reported in comparative studies, Alexa Fluor 680 is known to have a respectable quantum yield in aqueous buffers.[3] The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.
Signal-to-Noise Ratio (SNR): A high signal-to-noise ratio is paramount for sensitive detection, especially of low-abundance proteins. The SNR is influenced by the brightness of the fluorophore, the level of background fluorescence (autofluorescence), and the detector's sensitivity. Near-infrared dyes like Sulfo-CY-5.5 and its alternatives are generally favored for in vivo and in-tissue imaging due to lower autofluorescence in this spectral region, which can lead to an improved SNR.[4] The choice of dye can impact the SNR, with brighter and more photostable dyes typically yielding better results.
Experimental Protocols
To ensure an objective comparison and optimal labeling, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Protein Labeling with NHS Ester Dyes
This protocol provides a general procedure for labeling proteins with amine-reactive NHS ester dyes. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester dye (Sulfo-CY-5.5, Alexa Fluor 680, DyLight 680, or IRDye 680RD)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., desalting column or size-exclusion chromatography)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess of dye is a common starting point).
-
Slowly add the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by size-exclusion chromatography.
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is calculated using the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the DOL:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Protocol 3: Comparative Photostability Assay
This protocol outlines a method to compare the photostability of different dye-protein conjugates.
Procedure:
-
Prepare solutions of each labeled protein at the same concentration in a suitable buffer.
-
Place the solutions in a fluorescence microplate reader or on a microscope slide.
-
Continuously expose the samples to the excitation wavelength of the dyes using a constant light source intensity.
-
Measure the fluorescence intensity at regular time intervals over an extended period.
-
Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves. The rate of fluorescence decay indicates the photostability.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical reaction and a logical workflow for troubleshooting common issues in protein labeling.
References
A Researcher's Guide to Validating the Specificity of Sulfo-CY-5.5 Labeled Antibodies
For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescently labeled antibodies is a critical, non-negotiable step for generating reliable and reproducible data. Sulfo-Cyanine-5.5 (Sulfo-CY-5.5), a bright and water-soluble near-infrared (NIR) dye, is a popular choice for labeling antibodies used in a variety of applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging.[1] However, the process of conjugation can potentially alter an antibody's binding characteristics.
This guide provides an objective comparison of Sulfo-CY-5.5 to its common alternatives and presents detailed experimental protocols and data interpretation strategies to rigorously validate the specificity of your Sulfo-CY-5.5 labeled antibodies.
Comparing Performance: Sulfo-CY-5.5 vs. Key Alternatives
The selection of a fluorophore can significantly impact the sensitivity, photostability, and overall quality of experimental data. Sulfo-CY-5.5 belongs to the cyanine (B1664457) dye family and is spectrally similar to other popular NIR dyes like Alexa Fluor 680, DyLight 680, and IRDye 680RD. The key to a successful experiment lies in choosing the dye that best fits the application's requirements for brightness, stability, and water solubility.
Quantitative Comparison of NIR Dyes
The following table summarizes the key photophysical properties of Sulfo-CY-5.5 and its common alternatives. These values are crucial for instrument setup and for predicting the performance of the labeled antibody conjugate.
| Property | Sulfo-CY-5.5 | Alexa Fluor 680 | DyLight 680 | IRDye 680RD |
| Excitation Max (nm) | ~675 | ~679 | ~682-692 | ~680 |
| Emission Max (nm) | ~694 | ~702 | ~712-715 | ~694 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~235,000 | Not specified by manufacturer | ~140,000 | ~170,000 |
| Quantum Yield (Φ) | ~0.18 | ~0.36 | Not specified | Not specified |
| Key Features | High water solubility, high extinction coefficient | High photostability, pH-insensitive | Good brightness | Optimized for Western blotting |
Note: Values are approximate and can vary depending on the conjugation and solvent environment. Data compiled from multiple sources.
Brightness and Photostability: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While Sulfo-CY-5.5 boasts a high extinction coefficient, studies have shown that Alexa Fluor dyes, as a class, are generally more photostable than Cy dyes.[2][3][4] A direct comparison between Cy5.5 analogs and Alexa Fluor 680 demonstrated that while Alexa Fluor 680 had a higher relative quantum yield, certain Cy5.5 analogs showed remarkable photostability.[2] The choice between brightness and photostability often depends on the specific application; for instance, time-lapse imaging requires high photostability, whereas detecting low-abundance targets may prioritize brightness.
The Imperative of Antibody Specificity Validation
The conjugation of a fluorophore, regardless of its individual properties, can affect the antibody's primary function: to bind specifically to its intended target. Therefore, every newly conjugated antibody must be re-validated in the context of the intended assay. A multi-pronged approach, often referred to as the "five pillars of antibody validation," provides a robust framework for confirming specificity.[5]
Below is a general workflow for validating antibody specificity, which forms the basis for the detailed experimental protocols that follow.
Caption: General workflow for validating the specificity of a fluorescently labeled antibody.
Experimental Protocols for Specificity Validation
The following sections provide detailed methodologies for three key immunoassays used to validate the specificity of Sulfo-CY-5.5 labeled antibodies.
Western Blotting
Western blotting validates specificity by confirming that the antibody recognizes a protein of the correct molecular weight. The absence of significant off-target bands is a strong indicator of specificity.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express (positive control) and not express (negative control) the target protein. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific binding.
-
Primary Antibody Incubation: Incubate the membrane with the Sulfo-CY-5.5 labeled primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution must be determined empirically through titration.
-
Washing: Wash the membrane extensively with TBST (e.g., 3 x 10 minutes) to remove unbound antibody.
-
Signal Detection: Image the membrane using a digital imaging system equipped with the appropriate laser and emission filter for the NIR spectrum (e.g., ~680 nm excitation, ~700 nm emission).
Expected Outcome: A single, sharp band at the expected molecular weight of the target protein in the positive control lane, with no corresponding band in the negative control lane.
Flow Cytometry
Flow cytometry assesses specificity by quantifying the antibody's ability to bind to a specific population of cells within a heterogeneous sample.
Methodology:
-
Sample Preparation: Prepare a single-cell suspension from a mixed population of cells containing both target-positive and target-negative cells. A minimum of 1x10⁶ cells per sample is recommended.
-
Fc Receptor Blocking (Optional but Recommended): Incubate cells with an Fc block reagent to prevent non-specific binding of the antibody to Fc receptors on cells like macrophages and B cells.
-
Primary Antibody Staining: Incubate the cells with the titrated concentration of the Sulfo-CY-5.5 labeled primary antibody for 30 minutes at 4°C, protected from light. Include the following controls:
-
Unstained Cells: To set the baseline fluorescence.
-
Isotype Control: A Sulfo-CY-5.5 labeled antibody of the same isotype but irrelevant specificity, used at the same concentration as the primary antibody to assess non-specific binding.
-
Fluorescence Minus One (FMO) Control: Essential in multicolor panels to correctly set gates by revealing the spread of fluorescence from other channels into the Sulfo-CY-5.5 channel.
-
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) by centrifugation to remove unbound antibody.
-
Data Acquisition: Resuspend cells in buffer and acquire data on a flow cytometer equipped with a laser and detector appropriate for Sulfo-CY-5.5 (e.g., 633/640 nm laser).
-
Data Analysis: Gate on the cell populations of interest and compare the fluorescence intensity of the stained sample to the isotype and unstained controls.
Expected Outcome: A clear separation between the target-positive cell population, which should show a significant shift in fluorescence, and the target-negative population, which should have fluorescence levels comparable to the isotype control.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC/IF validates specificity by demonstrating that the antibody binds to the correct cellular or subcellular location within a tissue or cell sample.
Methodology:
-
Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells grown on coverslips. For FFPE sections, perform deparaffinization and rehydration, followed by antigen retrieval (heat-induced or enzymatic) to unmask the epitope.
-
Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the samples with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.
-
Blocking: Incubate the samples in a blocking solution (e.g., PBS containing 5% normal serum from the secondary antibody host species and 1% BSA) for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples with the Sulfo-CY-5.5 labeled primary antibody, diluted in blocking buffer, overnight at 4°C in a humidified chamber. Protect from light.
-
Washing: Wash the samples thoroughly with PBS (e.g., 3 x 5 minutes).
-
Counterstaining & Mounting: Counterstain nuclei with a spectrally distinct dye like DAPI (blue fluorescence). Mount the coverslip using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope with appropriate filters for Sulfo-CY-5.5 and the counterstain.
Expected Outcome: Specific staining in the expected cellular compartment (e.g., nucleus, cytoplasm, membrane) in target-positive tissues or cells, consistent with known protein localization. Negative control tissues should show minimal to no background fluorescence.
Advanced Specificity Validation: Competitive Binding Assay
A competitive binding or blocking assay provides definitive proof of binding specificity. By pre-incubating the labeled antibody with an excess of the purified target protein or peptide (the antigen), specific binding sites on the antibody are occupied, which should prevent it from binding to the target in the sample.
References
- 1. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 2. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Sulfo-CY5.5 Conjugates for Near-Infrared Fluorescence Imaging
In the realm of biomedical research, the selection of an appropriate fluorescent probe is paramount for achieving high-quality, reproducible data in applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. This guide provides a detailed comparison of Sulfo-CY5.5 conjugates with other commonly used near-infrared (NIR) dyes, focusing on their brightness and performance. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.
Brightness and Performance of Sulfo-CY5.5 and Alternatives
Sulfo-CY5.5 is a water-soluble, far-red emitting fluorescent dye known for its high molar extinction coefficient, which contributes to its bright fluorescence. The presence of sulfo groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments with minimal non-specific binding. Its spectral properties are similar to other popular NIR dyes such as Alexa Fluor 680, DyLight 680, and IRDye 680CW.[1]
The brightness of a fluorescent dye conjugate is a critical performance metric, determined by both its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
Table 1: Spectroscopic Properties of Sulfo-CY5.5 and Competing NIR Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Sulfo-CY5.5 | ~675 | ~694 | 190,000 - 235,000 | ~0.21 |
| Alexa Fluor 680 | ~679 | ~702 | 183,000 | 0.36 |
| DyLight 680 | ~682 | ~715 | 180,000 | Not widely reported |
| IRDye 680CW | ~676 | ~694 | 240,000 | 0.12 (in serum) |
| IRDye 680LT | ~676 | ~693 | Not specified | Not specified |
Note: Values are approximate and can vary depending on the specific chemical form of the dye and the solvent.
While the intrinsic properties of the free dyes are important, the performance of their biomolecular conjugates is the most relevant factor for experimental applications. Direct comparisons of antibody conjugates have revealed performance nuances among these dyes. For instance, IRDye 680LT has been reported to be significantly brighter and more photostable than many other 700 nm NIR dyes. In some studies, IRDye 680LT conjugates have been shown to be brighter than those of Alexa Fluor 680.
Photostability is another crucial factor. One study directly comparing the photostability of Cy5.5 and Alexa Fluor 680 found that Alexa Fluor 680 exhibited poorer photostability under the tested conditions.[2] This highlights the importance of considering the specific experimental setup, including illumination intensity and duration, when selecting a dye.
Experimental Protocols
To ensure an objective comparison of dye conjugate performance, standardized experimental protocols are essential. Below are detailed methodologies for antibody conjugation and the subsequent measurement of conjugate brightness.
Protocol 1: Antibody Conjugation with Amine-Reactive Dyes (NHS Esters)
This protocol is a general guideline for conjugating amine-reactive succinimidyl (NHS) esters of Sulfo-CY5.5, Alexa Fluor 680, DyLight 680, and IRDye 680CW to a monoclonal antibody (e.g., IgG).
1. Antibody Preparation:
-
The antibody should be in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-2 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the conjugation buffer.
2. Dye Preparation:
-
Immediately before use, dissolve the NHS ester dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
3. Conjugation Reaction:
-
The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 15:1 is recommended.
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
4. Purification of the Conjugate:
-
Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the colored fractions corresponding to the labeled antibody.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Protocol 2: Measurement of Conjugate Brightness
1. Sample Preparation:
-
Prepare serial dilutions of the purified antibody-dye conjugates in PBS to a final concentration range suitable for the fluorometer (e.g., 0.1 - 1 µg/mL).
2. Fluorescence Measurement:
-
Use a calibrated fluorometer or a fluorescence plate reader.
-
Excite the samples at the excitation maximum of the respective dye and measure the emission at the emission maximum.
-
Ensure that the instrument settings (e.g., gain, slit widths) are kept constant for all samples being compared.
3. Data Analysis:
-
Plot the fluorescence intensity as a function of concentration for each conjugate.
-
The slope of the linear portion of the curve is a measure of the relative brightness of the conjugate.
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological signaling pathways.
Caption: Workflow for antibody-dye conjugation and brightness comparison.
A common application for fluorescently labeled antibodies is the study of cellular signaling pathways. For example, tracking the internalization of a receptor like the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.
References
Navigating the Near-Infrared: Cost-Effective Alternatives to Sulfo-CY-5.5 NHS Ester
In the ever-evolving landscape of biomedical research, the use of near-infrared (NIR) fluorescent dyes is pivotal for a range of applications, from Western blotting and immunocytochemistry to in vivo imaging. Sulfo-CY-5.5 NHS ester has long been a staple for labeling proteins and antibodies due to its favorable spectral properties in the NIR window, which minimizes tissue autofluorescence. However, budgetary constraints often necessitate the exploration of more cost-effective alternatives without compromising experimental outcomes. This guide provides a comprehensive comparison of viable alternatives to Sulfo-CY-5.5 NHS ester, offering researchers the data needed to make informed decisions.
Performance Comparison of Sulfo-CY-5.5 and Alternatives
Several commercially available dyes present themselves as strong contenders to Sulfo-CY-5.5, exhibiting similar spectral characteristics. The most prominent among these are Alexa Fluor 680, DyLight 680, and IRDye 680. Below is a detailed comparison of their key performance metrics.
| Feature | Sulfo-CY-5.5 NHS Ester | Alexa Fluor 680 NHS Ester | DyLight 680 NHS Ester | IRDye 680RD NHS Ester |
| Excitation Max (nm) | ~675[1][2][3][4] | ~679[5] | ~682-692[6][7][8] | ~680[9][10] |
| Emission Max (nm) | ~694[1][2][3][4] | ~702[5] | ~712-715[6][7][8] | ~694[9][10] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 235,000[3][4] | ~184,000[5] | ~140,000[6][7] | ~140,000 |
| Quantum Yield | ~0.21 - 0.28[1][11][12][13] | ~0.36[5][14][15] | Not explicitly stated | Not explicitly stated |
| Relative Photostability | Good[2] | Generally considered high, often superior to Cy dyes[16][17][18] | Good | Good |
| Price (per 1 mg) | ~$165[3] | ~ | ~ | ~$163 (0.5 mg)[20] |
Note on Pricing: Prices are approximate and can vary significantly between vendors and over time. The listed prices are for 1 mg of the NHS ester derivative unless otherwise noted and are intended for comparative purposes.
From the data, Alexa Fluor 680 emerges as a particularly strong candidate, boasting a higher quantum yield which suggests greater brightness. While its molar extinction coefficient is slightly lower than that of Sulfo-CY-5.5, its superior quantum yield may compensate for this in terms of overall fluorescence intensity. Anecdotal and comparative evidence also suggests that Alexa Fluor dyes, as a class, exhibit greater photostability than cyanine-based dyes.[17][18] DyLight 680 and IRDye 680RD are also spectrally similar and serve as viable alternatives. The cost-effectiveness of each alternative will ultimately depend on the specific vendor and the quantity purchased.
Experimental Workflow for Antibody Conjugation
The following diagram outlines the general workflow for conjugating an NHS ester dye to an antibody, a common application for these reagents.
Detailed Experimental Protocol: Antibody Labeling with NHS Ester Dyes
This protocol provides a general guideline for labeling antibodies with Sulfo-CY-5.5 NHS ester or its alternatives. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody to be labeled (in an amine-free buffer such as PBS)
-
NHS ester dye (Sulfo-CY-5.5, Alexa Fluor 680, DyLight 680, or IRDye 680RD)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the NHS ester.
-
-
Dye Preparation:
-
Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar excess of the dye to the antibody is typically used. A starting point is a 10- to 20-fold molar excess.
-
Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody. The colored fractions will elute first.
-
-
Characterization (Determination of Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~675 nm for Sulfo-CY-5.5).
-
Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at the dye's maximum absorption wavelength.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the following formula: Dye Concentration (M) = A_max / ε_dye where:
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
Signaling Pathways and Logical Relationships
The process of selecting a fluorescent dye for bioconjugation involves a series of considerations, from desired spectral properties to cost and experimental feasibility. The following diagram illustrates these logical relationships.
By carefully considering the performance data and the experimental protocols outlined in this guide, researchers can confidently select a cost-effective alternative to Sulfo-CY-5.5 NHS ester that meets the demands of their specific research applications.
References
- 1. rndsystems.com [rndsystems.com]
- 2. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 3. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. rndsystems.com [rndsystems.com]
- 10. IRDye® 680RD, NHS ester Supplier | CAS 1373919-87-9 | Tocris Bioscience [tocris.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Quantum Yield [Alexa Fluor 680] | AAT Bioquest [aatbio.com]
- 16. Alexa Fluor 680 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. XFD680 NHS Ester *Same Structure to Alexa Fluor™ 680 NHS Ester* - 1 mg | AlthoTas [althotas.com]
- 20. LI COR BIOTECH LLC IRDye 680RD NHS Ester (0.5 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Spectral Overlap of Sulfo-CY5.5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate fluorophore is paramount for the success of fluorescence-based assays. This guide provides a detailed comparison of the spectral properties of Sulfo-CY5.5 with other commonly used fluorophores, offering insights into potential spectral overlap and its implications for experimental design, particularly in Förster Resonance Energy Transfer (FRET) applications.
Sulfo-CY5.5 is a water-soluble, far-red fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it a popular choice for labeling proteins, nucleic acids, and other biomolecules. Its emission in the far-red region of the spectrum is particularly advantageous due to reduced autofluorescence from biological samples, which contributes to an excellent signal-to-noise ratio.
Comparative Spectral Data of Sulfo-CY5.5 and Other Fluorophores
To facilitate the selection of appropriate fluorophores for multi-color imaging or FRET-based assays with Sulfo-CY5.5, the following tables summarize the key spectral properties of Sulfo-CY5.5 and a selection of other commercially available dyes with significant spectral overlap.
Table 1: Spectral Properties of Sulfo-CY5.5 and Spectrally Similar Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Sulfo-CY5.5 | ~675 - 678 | ~694 - 707 | ~250,000 | ~0.2 |
| Alexa Fluor 680 | 679 | 702 | 184,000 | 0.36[1] |
| DyLight 680 | 692 | 712 | 140,000 | Not Widely Reported |
| Atto 655 | 663 | 684 | 125,000 | 0.3[2][3] |
Table 2: Potential FRET Partners for Sulfo-CY5.5
| FRET Role | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Donor | Cy5 | 649 | 667 | 250,000 | 0.27[4] |
| Donor | Atto 655 | 663 | 684 | 125,000 | 0.3[2][3] |
| Acceptor | (Sulfo-CY5.5) | ~675 - 678 | ~694 - 707 | ~250,000 | ~0.2 |
| Donor | Cy3.5 | 579 | 591 | 116,000 | 0.35[5] |
Visualization of Spectral Overlap and FRET
The following diagrams, generated using the DOT language, illustrate the spectral relationships between Sulfo-CY5.5 and potential partner fluorophores.
Caption: Spectral similarity of Sulfo-CY5.5 with other far-red fluorophores.
Caption: Potential FRET donor fluorophores for Sulfo-CY5.5 as an acceptor.
Experimental Protocols
Accurate characterization of spectral properties and interactions is crucial for quantitative fluorescence studies. The following protocols outline the methodologies for measuring spectral overlap and FRET efficiency.
Protocol 1: Measurement of Spectral Overlap
Objective: To determine the degree of spectral overlap between two fluorophores.
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of each fluorophore in the desired experimental buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
-
Absorbance and Emission Spectra Acquisition:
-
Using a spectrophotometer, measure the absorbance spectrum of the donor fluorophore to determine its excitation maximum.
-
Using a spectrofluorometer, measure the emission spectrum of the donor fluorophore by exciting at its determined excitation maximum.
-
Using the spectrophotometer, measure the absorbance spectrum of the acceptor fluorophore.
-
-
Data Analysis:
-
Normalize the donor's emission spectrum and the acceptor's absorbance spectrum to their respective maxima.
-
Overlay the two normalized spectra. The area of overlap represents the spectral overlap integral (J(λ)), which is a critical parameter for calculating FRET efficiency.
-
Protocol 2: Determination of FRET Efficiency by Sensitized Emission
Objective: To quantify the efficiency of energy transfer from a donor to an acceptor fluorophore.
Methodology:
-
Sample Preparation:
-
Prepare three samples in the same buffer:
-
Donor-only sample.
-
Acceptor-only sample.
-
FRET sample containing both donor and acceptor molecules in close proximity.
-
-
-
Fluorescence Measurements:
-
Excite the donor-only sample at the donor's excitation maximum and measure the donor's emission intensity (I_D).
-
Excite the acceptor-only sample at the donor's excitation maximum and measure any direct acceptor emission (I_A_direct).
-
Excite the FRET sample at the donor's excitation maximum and measure the sensitized emission of the acceptor (I_FRET) and the quenched emission of the donor (I_DA).
-
-
Calculation of FRET Efficiency (E):
-
The FRET efficiency can be calculated using the following formula: E = 1 - (I_DA / I_D)
-
Alternatively, after correcting for direct acceptor excitation, the FRET efficiency can be estimated from the sensitized emission of the acceptor.
-
Protocol 3: Calculation of Förster Distance (R₀)
Objective: To determine the distance at which FRET efficiency is 50%.
Methodology:
The Förster distance (R₀) is a critical parameter that characterizes a FRET pair and is calculated using the following equation:
R₀ = 0.211 * [κ² * n⁻⁴ * QY_D * J(λ)]¹/⁶
Where:
-
κ² (kappa squared): The dipole orientation factor, typically assumed to be 2/3 for freely rotating molecules in solution.
-
n: The refractive index of the medium.
-
QY_D: The fluorescence quantum yield of the donor in the absence of the acceptor.
-
J(λ): The spectral overlap integral of the donor emission and acceptor absorption spectra.
Workflow for Determining Förster Distance:
References
- 1. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 5. How is Forster distance calculated? | AAT Bioquest [aatbio.com]
The Decisive Advantage: A Comparative Guide to Sulfonated Cyanine Dyes for Advanced Bio-imaging
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of an appropriate dye is paramount to experimental success. In the realm of near-infrared (NIR) imaging, cyanine (B1664457) dyes have emerged as powerful tools. This guide provides an objective comparison of sulfonated cyanine dyes, with a focus on Sulfo-CY-5.5, against their non-sulfonated counterparts and other common alternatives. Through a detailed analysis of experimental data, we illuminate the distinct advantages conferred by sulfonation, enabling researchers to make informed decisions for their specific applications.
The primary enhancement offered by sulfonation is a significant increase in aqueous solubility. This fundamental property translates into a cascade of practical benefits, including reduced aggregation, enhanced brightness in biological buffers, and simplified bioconjugation protocols. These advantages are particularly crucial for in vivo imaging and other applications requiring high signal-to-noise ratios in complex aqueous environments.
Key Performance Characteristics: A Quantitative Comparison
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for Sulfo-CY-5.5 and its relevant alternatives. Data has been compiled from various sources and normalized where possible to provide a comparative overview.
| Feature | Sulfo-CY-5.5 | Cy5.5 (Non-sulfonated) | Indocyanine Green (ICG) | Alexa Fluor 680 |
| Excitation Max (nm) | ~675 | ~675 | ~780 | ~679 |
| Emission Max (nm) | ~694 | ~694 | ~820 | ~702 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000 | ~250,000 | ~200,000 | ~184,000 |
| Quantum Yield (Φ) in aqueous buffer | ~0.20 | Variable (prone to quenching) | ~0.01-0.03 | ~0.35 |
| Water Solubility | High | Low | Moderate | High |
| Aggregation in Aqueous Buffer | Low | High | Moderate | Low |
| Photostability | Good | Moderate | Low | Very Good |
| Suitability for Bioconjugation in Aqueous Buffer | Excellent | Requires co-solvents | Limited | Excellent |
The Sulfonation Advantage: A Deeper Dive
The addition of sulfonate groups (-SO₃⁻) to the cyanine dye structure is the key modification that drives the superior performance of dyes like Sulfo-CY-5.5 in biological applications. This chemical alteration imparts a net negative charge and significantly increases the hydrophilicity of the molecule. The following diagram illustrates the consequential benefits of this process.
As the diagram illustrates, the increased water solubility resulting from sulfonation directly mitigates the issue of dye aggregation. Non-sulfonated cyanine dyes, being more hydrophobic, tend to stack together in aqueous environments, which can lead to fluorescence quenching and reduced signal. By preventing this aggregation, sulfonated dyes like Sulfo-CY-5.5 maintain their high fluorescence output in biological buffers. Furthermore, the enhanced water solubility simplifies the process of conjugating the dye to biomolecules such as antibodies and peptides, as it eliminates the need for organic co-solvents that can be detrimental to the stability and function of these biological macromolecules.[1][2][3]
Experimental Protocols
To provide a framework for the objective comparison of these dyes, we present detailed methodologies for key experiments.
Determination of Molar Extinction Coefficient and Assessment of Aggregation
Objective: To determine the molar extinction coefficient and to assess the aggregation behavior of the dye in an aqueous buffer by monitoring for deviations from the Beer-Lambert law.
Materials:
-
Sulfo-CY-5.5 and alternative dye powders
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a stock solution of each dye in PBS. For non-sulfonated dyes, a small amount of DMSO may be required for initial dissolution before dilution in PBS.
-
Perform a serial dilution of the stock solution to create a series of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Measure the absorbance spectrum for each concentration from 500 nm to 800 nm.
-
Identify the absorbance maximum (λmax) for each dye.
-
Plot the absorbance at λmax against the concentration.
-
Perform a linear regression on the data points that fall within the linear range. The slope of this line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).
-
Observe for any negative deviation from linearity at higher concentrations, which is indicative of dye aggregation.
Comparative Measurement of Fluorescence Quantum Yield
Objective: To determine the relative fluorescence quantum yield of the dyes in an aqueous buffer using a known standard.
Materials:
-
Sulfo-CY-5.5 and alternative dye solutions of known absorbance
-
A reference standard with a known quantum yield in the same spectral region (e.g., Alexa Fluor 680 in PBS)
-
Fluorometer
-
1 cm path length fluorescence cuvettes
Procedure:
-
Prepare solutions of the standard and the test dyes in PBS with an absorbance of < 0.1 at the excitation wavelength of the standard to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength of the standard.
-
Record the fluorescence emission spectrum of the standard and the test dyes using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for both the standard and the test dyes.
-
Calculate the quantum yield (Φ) of the test dye using the following equation: Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ntest² / nstd²) where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent (for the same solvent, this term cancels out)
-
'test' refers to the dye being tested and 'std' refers to the standard.
-
Photostability Assessment
Objective: To compare the photostability of the dyes under continuous illumination.
Materials:
-
Sulfo-CY-5.5 and alternative dye solutions of the same concentration in PBS
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a camera
-
Microscope slides and coverslips
Procedure:
-
Prepare a sample of each dye solution on a microscope slide and cover with a coverslip.
-
Place the slide on the microscope stage and focus on the sample.
-
Expose the sample to continuous illumination at the dye's excitation wavelength with a defined power density.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).
-
Measure the mean fluorescence intensity of a region of interest in the images at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve. A slower decay indicates higher photostability.
Conclusion
References
A Comparative Guide to Sulfo-CY-5.5 for Multiplex Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cellular and tissue imaging, the ability to simultaneously visualize multiple targets within a single sample is paramount. Multiplex imaging, a powerful technique that allows for the spatial resolution of complex biological systems, heavily relies on the performance of fluorescent dyes. Among the plethora of available fluorophores, Sulfo-CY-5.5 has emerged as a workhorse in the far-red spectrum, offering distinct advantages for multiplexing. This guide provides an objective comparison of Sulfo-CY-5.5 with its common alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagents for their multiplex imaging needs.
Performance Comparison of Sulfo-CY-5.5 and Alternatives
Sulfo-CY-5.5 is a sulfonated cyanine (B1664457) dye known for its high water solubility, brightness, and photostability, making it an excellent choice for labeling antibodies and other biomolecules in aqueous environments.[1][2][3] Its emission in the far-red spectrum minimizes interference from tissue autofluorescence, a critical factor for achieving a high signal-to-noise ratio in complex samples.[4][5] However, several other fluorophores with similar spectral properties are also widely used. This section provides a head-to-head comparison of Sulfo-CY-5.5 with its main competitors: Alexa Fluor 680, IRDye 680RD, and DyLight 680.
Data Presentation: Quantitative Comparison of Far-Red Fluorophores
| Feature | Sulfo-CY-5.5 | Alexa Fluor 680 | IRDye 680RD | DyLight 680 |
| Excitation Max (nm) | ~675 | ~679 | ~680 | ~692 |
| Emission Max (nm) | ~694 | ~702 | ~694 | ~712 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~235,000 | ~184,000 | ~170,000 | Not readily available |
| Quantum Yield | ~0.18 | ~0.36 | Not readily available | Not readily available |
| Photostability | High | Very High | High | High |
| Water Solubility | Very High | High | High | High |
Key Takeaways from the Data:
-
Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. While Sulfo-CY-5.5 has a higher molar extinction coefficient, Alexa Fluor 680 exhibits a significantly higher quantum yield, suggesting it may provide a brighter signal in many applications.[3][6][7]
-
Photostability: Studies have shown that Alexa Fluor dyes are generally more resistant to photobleaching than their cyanine dye counterparts.[8] However, newer formulations of cyanine dyes, including Sulfo-CY-5.5, have improved photostability.[9]
-
Water Solubility: The sulfonate groups in Sulfo-CY-5.5 impart excellent water solubility, which helps to prevent aggregation and non-specific binding of labeled conjugates.[1][2][3]
Experimental Protocols
Achieving high-quality, reproducible data in multiplex imaging requires meticulous attention to the experimental protocol. Below is a detailed methodology for a sequential multiplex immunofluorescence experiment, which is a common approach to avoid spectral overlap between fluorophores.
Experimental Protocol: Sequential Multiplex Immunofluorescence
This protocol outlines the steps for staining a single tissue section with multiple primary antibodies raised in the same host species, using a sequential elution and staining method.
1. Sample Preparation:
- Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.
- Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
2. First Round of Staining:
- Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with the first primary antibody (e.g., Rabbit anti-Target 1) overnight at 4°C.
- Washing: Wash slides three times with PBS containing 0.05% Tween 20 (PBST).
- Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG labeled with Sulfo-CY-5.5) for 1 hour at room temperature, protected from light.
- Washing: Wash slides three times with PBST.
- Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) and mount with an anti-fade mounting medium.
3. Imaging - First Round:
- Acquire images of the first target using a fluorescence microscope with appropriate filter sets for DAPI and Sulfo-CY-5.5.
4. Antibody Elution:
- Remove the coverslip and wash the slide with PBS.
- Perform a second round of HIER to strip the primary and secondary antibodies from the first round of staining. This step needs to be optimized to ensure complete removal without damaging the tissue.
5. Subsequent Rounds of Staining:
- Repeat steps 2-4 for each additional target, using a different primary antibody and the same fluorophore-conjugated secondary antibody. Ensure thorough washing between each step.
6. Image Registration and Analysis:
- After all rounds of imaging are complete, use image analysis software to register the images from each round to align the cellular structures.
- Analyze the multiplexed image to quantify the expression and co-localization of the different targets.
Mandatory Visualizations
Experimental Workflow: Sequential Multiplex Immunofluorescence
Caption: Sequential multiplex immunofluorescence workflow.
Signaling Pathway: EGFR Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[10][11] Multiplex imaging can be used to simultaneously visualize the expression of total EGFR, its activated (phosphorylated) form, and downstream signaling molecules to provide a comprehensive view of pathway activity within the tumor microenvironment.[1]
Caption: Simplified EGFR signaling pathway.
Conclusion
The choice of fluorophore is a critical decision in the design of a multiplex imaging experiment. Sulfo-CY-5.5 offers a robust and reliable option for far-red detection, with its excellent water solubility and brightness. However, for applications demanding the highest possible photostability and quantum yield, alternatives like Alexa Fluor 680 may be preferable. By carefully considering the specific requirements of the experiment and optimizing the staining protocol, researchers can leverage the power of multiplex imaging to gain unprecedented insights into complex biological processes. This guide provides a foundational framework to assist in making informed decisions and achieving high-quality, reproducible results.
References
- 1. PathScan® EGF Receptor Activation Multiplex IF Kit | Cell Signaling Technology [cellsignal.com]
- 2. PD-L1 Multiplex and Quantitative Image Analysis for Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Far-Red and Near Infrared Dyes [jacksonimmuno.com]
- 5. mdpi.com [mdpi.com]
- 6. Multiplex Immunofluorescence Reveals Therapeutic Targets EGFR, EpCAM, Tissue Factor, and TROP2 in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Sulfo-CY-5.5 NHS Ester Tripotassium: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Sulfo-CY-5.5 NHS ester tripotassium are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, emphasizing responsible chemical waste management.
All waste generated from the use of this compound, a fluorescent dye and amine-reactive compound, should be treated as hazardous chemical waste. Adherence to institutional and local regulations is paramount. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Protective Gloves: Nitrile or other chemical-resistant gloves should be worn.
-
Lab Coat: A lab coat is essential to protect from splashes.
-
Respiratory Protection: When handling the solid powder form, a dust mask or respirator is recommended to prevent inhalation.
Waste Segregation and Collection
Proper segregation of waste streams is the first and most critical step in the disposal process. Never mix this compound waste with regular trash or other non-hazardous waste.
Table 1: Waste Stream Classification and Handling
| Waste Stream | Description | Collection Container |
| Solid Waste | Unused or expired solid this compound powder in its original vial. | Designated, sealed, and clearly labeled hazardous waste container. |
| Concentrated Solutions | Stock solutions of this compound (e.g., in DMSO or aqueous buffers). | Sealable, labeled hazardous waste container compatible with the solvent. |
| Dilute Aqueous Solutions | Working solutions and buffers containing low concentrations of the dye. | Labeled hazardous aqueous waste container. Do not pour down the drain. |
| Contaminated Labware | Pipette tips, microfuge tubes, gloves, bench paper, and any other disposable materials that have come into contact with the chemical. | Designated solid hazardous waste container. |
Step-by-Step Disposal Protocol
A systematic approach to disposal minimizes risks and ensures compliance. The following workflow outlines the necessary steps for handling different forms of this compound waste.
Figure 1. Disposal workflow for this compound waste.
Detailed Methodologies
Unused or Expired Solid Waste
-
Do Not Dispose in Regular Trash: The solid powder should never be discarded in the regular trash.
-
Collection: Place the original vial containing the unused or expired product into a designated hazardous chemical waste container.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's EHS department.
Concentrated Solutions (e.g., in DMSO or Buffers)
-
No Drain Disposal: Never dispose of concentrated solutions down the drain. Organic solvents like DMSO are unsuitable for sewer disposal, and even aqueous stock solutions should be treated as hazardous waste.
-
Collection: Carefully transfer all concentrated stock solutions into a sealed and labeled hazardous waste container. The container material must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for solutions in DMSO).
Dilute Aqueous Solutions
-
Collection: All dilute aqueous solutions, including working solutions and buffers from experiments, must be collected in a designated hazardous aqueous waste container.
-
Avoid Drain Disposal: Although dilute, these solutions should not be poured down the sink as cyanine (B1664457) dyes can be harmful to aquatic life.
Contaminated Labware and Debris
-
Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and bench paper, must be collected in a designated solid hazardous waste container.
-
Gels: Electrophoresis gels stained with Sulfo-CY-5.5 should be collected in a sealed container and disposed of as hazardous solid waste.
Final Disposal Procedures
-
Storage: Store all hazardous waste containers in a designated and properly marked satellite accumulation area within the laboratory. Ensure containers are sealed to prevent leaks or spills.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste containers. Follow their specific procedures for waste collection requests.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-CY-5.5 NHS Ester Tripotassium
For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Sulfo-CY-5.5 NHS ester tripotassium, ensuring the integrity of your research and the safety of your laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The minimum required PPE is outlined below. Always consult your institution's safety protocols and the material's Safety Data Sheet (SDS) for the most complete and up-to-date information.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Always double-glove, especially when handling the pure solid or concentrated solutions. Check the manufacturer's data for breakthrough times.[6] |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn over the goggles when handling the powder or solutions to protect against splashes.[6] |
| Body | Laboratory Coat | A buttoned lab coat is the minimum requirement. Ensure it is clean and fits properly. |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
1. Preparation and Reconstitution:
-
Work Area: Conduct all work with the solid compound and concentrated solutions in a certified chemical fume hood.
-
Storage: Upon receipt, store the vial at -20°C in the dark and in a desiccated environment.[1][3]
-
Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation. Sulfo-CY-5.5 NHS ester is soluble in water, DMF, and DMSO.[1][7] For reconstitution, add the appropriate solvent to the desired concentration.
2. Labeling Reaction:
-
Reaction Conditions: NHS esters are moisture-sensitive. Use anhydrous solvents if the reaction is not performed in an aqueous buffer. The optimal pH for labeling primary amines with NHS esters is typically between 8.0 and 9.0.
-
Light Sensitivity: Cyanine (B1664457) dyes are light-sensitive. Protect the dye and all solutions containing it from light by using amber vials or by wrapping containers in aluminum foil.[5]
3. Post-Reaction and Purification:
-
Quenching: After the desired incubation time, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.
-
Purification: Remove unreacted dye from the labeled biomolecule using standard techniques such as dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or spin columns.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Solid Dye | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Solvents | Collect all organic and aqueous waste containing the dye in a designated hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Dispose of contaminated disposable labware (e.g., pipette tips, microfuge tubes) in a designated solid hazardous waste container. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in the appropriate hazardous waste stream. |
Always follow your institution's specific guidelines for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. abmole.com [abmole.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. Sulfo-Cyanine 5.5 NHS ester (A270288) | Antibodies.com [antibodies.com]
- 8. docs.aatbio.com [docs.aatbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
